molecular formula C6H6ClNOS B057571 5-chloro-N-methylthiophene-2-carboxamide CAS No. 97799-98-9

5-chloro-N-methylthiophene-2-carboxamide

Cat. No.: B057571
CAS No.: 97799-98-9
M. Wt: 175.64 g/mol
InChI Key: MMUAGEONOOXRBQ-UHFFFAOYSA-N
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Description

5-Chloro-N-methylthiophene-2-carboxamide (CAS 97799-98-9) is a high-purity chemical compound supplied as a pharmaceutical reference standard. With a molecular formula of C₆H₆ClNOS and a molecular weight of 175.64 g/mol, it is structurally characterized as a monosubstituted thiophene carboxamide . This compound is professionally recognized as Rivaroxaban Impurity E or Rivaroxaban CMTCA Impurity , a designated impurity in the anticoagulant Active Pharmaceutical Ingredient (API) Rivaroxaban . It serves as a critical analytical standard for ensuring quality and regulatory compliance during the development and commercial production of Rivaroxaban. Its primary applications include use in Abbreviated New Drug Application (ANDA) filings , supporting Drug Master File (DMF) submissions to regulatory bodies like the FDA, and conducting toxicity studies for drug formulations . For quality control (QC) laboratories, this impurity standard is essential for analytical method development and validation (AMV), as well as for routine analysis during commercial manufacturing to monitor and control the impurity profile of the final drug substance . The compound is typically accompanied by comprehensive characterization data, which may include 1H-NMR, Mass Spectrometry, and HPLC analysis, along with a detailed Certificate of Analysis (CoA) to ensure its identity, purity, and potency for research purposes . This product is intended for Research Use Only and is not meant for human or veterinary drug use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUAGEONOOXRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-chloro-N-methylthiophene-2-carboxamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-chloro-N-methylthiophene-2-carboxamide: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant relevance in pharmaceutical research and development. Primarily recognized as a crucial intermediate and reference standard in the synthesis of the anticoagulant drug Rivaroxaban, this molecule belongs to the versatile thiophene carboxamide class of compounds. This document details its chemical structure, physicochemical properties, a validated synthetic protocol, and its broader context within medicinal chemistry. The guide is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights and authoritative data to support laboratory work and further investigation into this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a substituted thiophene derivative. The core structure consists of a five-membered aromatic thiophene ring, chlorinated at the 5-position and functionalized with an N-methylcarboxamide group at the 2-position. This specific arrangement of functional groups is pivotal to its utility as a building block in more complex molecular architectures.

The chlorine atom, an electron-withdrawing group, significantly influences the electronic properties of the thiophene ring, impacting its reactivity and potential biological interactions.[1] The amide linkage provides a site for hydrogen bonding, which is often critical for molecular recognition at biological targets.

Chemical Structure

Caption: Chemical structure of this compound.

Compound Identifiers and Properties

The fundamental properties and identifiers of this compound are summarized below for easy reference.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 97799-98-9[2][3][4]
Molecular Formula C₆H₆ClNOS[2][3][5]
Molecular Weight 175.64 g/mol [2][5]
Appearance White to Off-White Solid[3]
SMILES CNC(=O)c1ccc(Cl)s1[2][5]
InChI Key MMUAGEONOOXRBQ-UHFFFAOYSA-N[4]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[4][6]

Synthesis and Purification

The primary utility of this compound as a pharmaceutical intermediate necessitates a reliable and scalable synthetic route. The most direct and widely applicable method is the amidation of 5-chlorothiophene-2-carboxylic acid or its activated derivatives with methylamine. This approach is favored for its high efficiency and the ready availability of starting materials.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to an acid chloride (Method A) is a classic activation strategy. Thionyl chloride (SOCl₂) is chosen because it reacts to form volatile byproducts (SO₂ and HCl), simplifying the purification of the intermediate acid chloride. The subsequent reaction with methylamine is a standard nucleophilic acyl substitution. The use of a base like triethylamine or pyridine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the methylamine nucleophile and driving the reaction to completion.

Proposed Synthetic Workflow

G start 5-Chlorothiophene- 2-carboxylic Acid activator SOCl₂ or Oxalyl Chloride in DCM/Toluene start->activator Activation intermediate Intermediate: 5-Chlorothiophene- 2-carbonyl chloride activator->intermediate reagent Methylamine (CH₃NH₂) Triethylamine (Et₃N) intermediate->reagent Amidation product 5-chloro-N-methylthiophene- 2-carboxamide reagent->product workup Aqueous Workup & Extraction product->workup purification Recrystallization or Column Chromatography workup->purification final Final Product (>98% Purity) purification->final

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via the acid chloride intermediate.

Materials:

  • 5-Chlorothiophene-2-carboxylic acid (1.0 eq) [CAS: 24065-33-6][7]

  • Thionyl chloride (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Methylamine solution (e.g., 2M in THF or 40% in H₂O) (1.5 eq)

  • Triethylamine (2.5 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes, Ethyl Acetate

Procedure:

  • Activation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chlorothiophene-2-carboxylic acid (1.0 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise via a syringe. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride as an oil.

  • Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0°C.

  • In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (2.5 eq) in DCM.

  • Add the methylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield this compound as a white or off-white solid.

Role in Drug Development and Biological Context

The primary significance of this compound lies in its role as an advanced intermediate and a critical reference material for impurities in the manufacturing of Rivaroxaban.[2][5] Rivaroxaban is a potent, orally active direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade, and is widely used as an anticoagulant.[8][9]

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry.[10] The strategic placement of a halogen, such as chlorine, on a heteroaromatic ring is a well-established tactic to enhance binding affinity and modulate pharmacokinetic properties.[8] Research on related compounds has shown that the chlorine atom can participate in favorable Cl−π interactions with aromatic residues, such as tyrosine, in the active sites of enzymes like Factor Xa.[8]

While the biological activity of this compound itself is not extensively documented, its structural analogs have been investigated for a range of therapeutic applications:

  • Antimicrobial and Anti-inflammatory Properties: The broader class of thiophene carboxamides has been explored for potential antimicrobial and anti-inflammatory activities.[1]

  • Antiviral Activity: Derivatives of 5-chlorothiophene-2-carboxamide have demonstrated efficacy against murine norovirus replication, suggesting a potential scaffold for developing antiviral agents.[11]

  • Anticancer Activity: Other substituted thiophene carboxamides have shown antiproliferative effects against various cancer cell lines.[12]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Hazard Identification
Hazard TypeGHS Classification and StatementsReference(s)
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [4]
Hazard Statements H302: Harmful if swallowed.[4]
H315: Causes skin irritation.[4]
H319: Causes serious eye irritation.[4]
H335: May cause respiratory irritation.[4]
Handling and First Aid
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

  • Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • First Aid (Eyes): Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

  • First Aid (Skin): Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[15]

  • First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[16]

  • First Aid (Ingestion): Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Conclusion

This compound is a compound of significant industrial and research importance. Its primary role as a key building block for the anticoagulant Rivaroxaban underscores its value in pharmaceutical manufacturing. The broader thiophene carboxamide scaffold continues to be a fruitful area for the discovery of new therapeutic agents. This guide provides the essential technical information—from its fundamental properties and a reliable synthetic protocol to its biological context and safety considerations—to empower researchers and chemists working with this versatile molecule.

References

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Sources

5-chloro-N-methylthiophene-2-carboxamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-N-methylthiophene-2-carboxamide is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, a thiophene ring bearing both a chloro and an N-methylcarboxamide substituent, makes it a valuable intermediate in the synthesis of more complex molecules, most notably as a key building block for the anticoagulant drug Rivaroxaban.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications, serving as a critical resource for researchers working with this versatile compound.

Chemical Properties and Identification

A clear understanding of the fundamental chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 97799-98-9
Molecular Formula C₆H₆ClNOS
Molecular Weight 175.64 g/mol
Synonyms 5-chloro-N-methyl-2-thiophenecarboxamide
Appearance White to Off-White Solid
Purity Typically >98%
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 5-chlorothiophene-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then subsequently reacted with methylamine to form the desired amide.

Step 1: Synthesis of 5-chlorothiophene-2-carbonyl chloride

A common and efficient method for the synthesis of 5-chlorothiophene-2-carbonyl chloride is the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]

Experimental Protocol: Synthesis of 5-chlorothiophene-2-carbonyl chloride [3]

  • Suspend 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene.

  • Heat the suspension to 80°C.

  • Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at 75-80°C for 30 minutes, and then heat to reflux until the evolution of gas ceases (typically 2 hours).

  • Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude 5-chlorothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step involves the amidation of 5-chlorothiophene-2-carbonyl chloride with methylamine. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of this compound

  • Dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylamine (1.1-1.2 eq) in the same solvent, or bubble methylamine gas through the solution, while maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product A 5-chlorothiophene-2-carboxylic acid B 5-chlorothiophene-2-carbonyl chloride A->B Thionyl Chloride (SOCl₂) C This compound B->C Methylamine (CH₃NH₂)

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the thiophene ring.

ProtonsChemical Shift (δ, ppm) (Predicted)Multiplicity
N-CH₃2.8 - 3.0d
Thiophene-H6.9 - 7.1d
Thiophene-H7.4 - 7.6d
N-H7.8 - 8.2br s

Note: The exact chemical shifts can be influenced by the solvent used.[5] The methyl group signal will likely be a doublet due to coupling with the N-H proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonChemical Shift (δ, ppm) (Predicted)
N-CH₃~26
Thiophene-C~126
Thiophene-C~128
Thiophene-C (Cl-substituted)~132
Thiophene-C (Amide-substituted)~138
C=O (Amide)~162

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹) (Expected)Intensity
N-H Stretch3300 - 3100Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide)1680 - 1630Strong
C=C Stretch (Aromatic)1600 - 1475Medium
C-N Stretch1400 - 1200Medium
C-Cl Stretch850 - 550Strong

Note: These are general ranges for the expected functional groups.[7][8]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Ionm/z (Expected)
[M]⁺175
[M+2]⁺177

Applications in Research and Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban (Xarelto®).[1][2] Rivaroxaban is a direct factor Xa inhibitor, and the 5-chlorothiophene-2-carboxamide moiety forms a key part of its structure, essential for its biological activity.

Beyond its role in Rivaroxaban synthesis, the thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities, including:

  • Anticancer Activity: Thiophene carboxamide derivatives have been explored as potential anticancer agents.[9]

  • Antimicrobial and Antifungal Activity: The thiophene nucleus is present in numerous compounds with demonstrated antibacterial and antifungal properties.[10]

  • Antiviral Activity: Certain 5-chlorothiophene-2-carboxamide derivatives have shown promising antiviral activity, for instance, against norovirus.[3]

The versatility of the this compound scaffold allows for further chemical modifications, making it an attractive starting point for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for the closely related precursor, 5-chlorothiophene-2-carboxylic acid, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Minimize dust generation and accumulation. Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

  • In case of exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Flush skin with plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a chemical intermediate of significant importance, primarily due to its role in the synthesis of Rivaroxaban. Its synthesis is straightforward, and its structure offers a versatile platform for the development of new chemical entities with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and characterization to aid researchers in their scientific endeavors.

References

  • Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). International Research Journal on Advanced Engineering and Management (IRJAEM). [Link]

  • Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. (2015). Patsnap Eureka. [Link]

  • Process for the preparation of rivaroxaban. (2017). Justia Patents. [Link]

  • EP2838897A1 - Process for the preparation of rivaroxaban and intermediates thereof. (2015).
  • EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof. (2012).
  • WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. (2004).
  • NMR Chemical Shifts. (n.d.). University College London. [Link]

  • Methyl 5-chlorothiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. [Link]

  • CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester. (2021).
  • Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. [Link]

  • 13C NMR Chemical Shift. (2022). Oregon State University. [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (2004). Semantic Scholar. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

  • 5-Chloro-2-thiophenecarboxylic acid. (n.d.). PubChem. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • Chemical shifts. (n.d.). University College London. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • 13C NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. (2023). Molecules. [Link]

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A Technical Guide to the Spectral Analysis of 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-N-methylthiophene-2-carboxamide is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. As with any synthesized compound destined for biological evaluation, unambiguous structural confirmation is a critical prerequisite. This guide provides an in-depth analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The principles and methodologies detailed herein serve as a practical reference for the characterization of this compound and other similarly structured small molecules. This document is prepared from the perspective of a Senior Application Scientist, blending theoretical principles with practical, field-proven insights.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ can be advantageous for observing the N-H proton of the amide.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Set the reference to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8(br s)1HN-H
~ 7.4(d, J ≈ 4.0 Hz)1HThiophene H -3
~ 6.9(d, J ≈ 4.0 Hz)1HThiophene H -4
~ 2.9(d, J ≈ 5.0 Hz)3HN-CH
Interpretation of ¹H NMR Spectrum
  • Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. The proton at the 3-position (adjacent to the carboxamide group) will be deshielded and appear at a lower field (~7.4 ppm) compared to the proton at the 4-position (~6.9 ppm). The coupling constant (J) between these two protons should be around 4.0 Hz, which is typical for a four-bond coupling across a sulfur atom in a thiophene ring.

  • Amide Proton (N-H): The amide proton will likely appear as a broad singlet or a quartet (if coupling to the N-methyl protons is resolved) in the region of 7.5-7.8 ppm. Its chemical shift can be highly dependent on the solvent and concentration.

  • N-Methyl Protons: The three protons of the methyl group attached to the nitrogen will appear as a doublet around 2.9 ppm due to coupling with the N-H proton, with a typical coupling constant of about 5.0 Hz.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 162C =O (Amide)
~ 138Thiophene C -2
~ 132Thiophene C -5
~ 128Thiophene C -3
~ 127Thiophene C -4
~ 26N-C H₃
Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbon: The amide carbonyl carbon is expected to be the most downfield signal, around 162 ppm.

  • Thiophene Carbons: The four carbons of the thiophene ring will appear in the aromatic region (120-140 ppm). The carbon attached to the carboxamide group (C-2) and the carbon bearing the chlorine atom (C-5) will be the most downfield among the ring carbons. The carbons with attached protons (C-3 and C-4) will appear at a higher field.

  • N-Methyl Carbon: The methyl carbon attached to the nitrogen will appear at the highest field, around 26 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a diamond or germanium crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, SharpN-H stretch
~ 3100WeakAromatic C-H stretch
~ 2950WeakAliphatic C-H stretch
~ 1640StrongC=O stretch (Amide I)
~ 1540MediumN-H bend (Amide II)
~ 1450MediumAromatic C=C stretch
~ 800StrongC-Cl stretch
Interpretation of IR Spectrum
  • N-H Stretch: A sharp peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

  • C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide. This is one of the most prominent peaks in the spectrum.

  • N-H Bend (Amide II): The N-H bending vibration, coupled with C-N stretching, typically appears around 1540 cm⁻¹.

  • C-H Stretches: Weak bands above 3000 cm⁻¹ correspond to the C-H stretching of the thiophene ring, while those just below 3000 cm⁻¹ are from the methyl group.

  • C-Cl Stretch: A strong band in the fingerprint region, around 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically produces a prominent protonated molecular ion ([M+H]⁺). Electron ionization (EI) can also be used and will provide more extensive fragmentation information.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is suitable for determining the mass-to-charge ratio (m/z) of the ions.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., dissolved in a suitable solvent like methanol or acetonitrile for ESI, or as a solid probe for EI).

    • Scan a mass range that includes the expected molecular weight (for this compound, a range of 50-300 m/z would be appropriate).

Predicted Mass Spectrum Data (ESI+)
m/zRelative IntensityAssignment
176/178High[M+H]⁺ (Molecular Ion Peak)
145/147Medium[M+H - CH₃NH]⁺
Interpretation of Mass Spectrum
  • Molecular Ion Peak: The molecular weight of this compound is approximately 175.63 g/mol . In ESI+ mode, the protonated molecule [M+H]⁺ would be observed. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks at m/z 176 and 178, with the peak at m/z 176 being about three times more intense than the peak at m/z 178. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation: A likely fragmentation pathway would involve the loss of the methylamine group (CH₃NH), resulting in a fragment ion at m/z 145/147.

Diagram 2: Predicted Mass Spectrometry Fragmentation

parent [M+H]⁺ m/z 176/178 fragment1 [M+H - CH₃NH]⁺ m/z 145/147 parent->fragment1 - CH₃NH

Caption: A potential fragmentation pathway for this compound in ESI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a robust framework for the structural confirmation of this compound. By correlating the predicted spectral features with the known molecular structure, researchers can confidently verify the identity and purity of their synthesized compound. The experimental protocols and interpretation guidelines presented in this document serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

  • Note: As no direct experimental spectra for this compound are publicly available, this guide is based on established principles of spectroscopic interpretation and data from closely related compounds. The following are general, authoritative references for the techniques described.
  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem , National Center for Biotechnology Information. (Provides data for related compounds). [Link]

The Pharmacological Potential of Thiophene Carboxamides: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Versatility of the Thiophene Carboxamide Scaffold

In the landscape of medicinal chemistry, the thiophene ring stands out as a privileged scaffold, a foundational structure upon which a multitude of pharmacologically active molecules have been built.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of novel therapeutics. When coupled with a carboxamide functional group, the resulting thiophene carboxamide core offers a remarkable degree of synthetic tractability and a broad spectrum of biological activities. This guide provides an in-depth exploration of the significant pharmacological potential of thiophene carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic promise.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental design and the rationale for pursuing specific therapeutic targets with this versatile chemical class.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Thiophene carboxamide derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a range of cancer cell lines through diverse mechanisms of action.[1][2] Their ability to target multiple pathways involved in tumor growth and progression underscores their potential as robust therapeutic candidates.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of thiophene carboxamides are often attributed to their ability to inhibit critical enzymes and proteins that drive cancer cell proliferation, survival, and metastasis. Two of the most well-documented mechanisms are the inhibition of protein kinases and the disruption of microtubule dynamics.

  • Protein Kinase Inhibition: Many thiophene carboxamides act as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3]

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[4][5] Several thiophene carboxamide derivatives have been designed to specifically target the ATP-binding site of VEGFR-2, thereby blocking downstream signaling and inhibiting tumor angiogenesis.[4][5][6][7]

    • JAK2 Inhibition: The Janus kinase 2 (JAK2) is a tyrosine kinase involved in the signaling of various cytokines and growth factors that are critical for the growth and survival of certain cancer cells, particularly in myeloproliferative neoplasms.[8][9][10] Thiophene carboxamides have been developed as JAK2 inhibitors, demonstrating potential in treating hematological malignancies.[8]

  • Tubulin Polymerization Inhibition: Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiophene carboxamide derivatives act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[11][12][13] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5][6][11]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of thiophene carboxamide derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative thiophene carboxamide derivatives, highlighting their potency and selectivity.

Compound IDTarget Cell LineMechanism of ActionIC50 (µM)Reference
Compound 2b Hep3BTubulin Polymerization Inhibitor5.46[11][14]
Compound 2e Hep3BTubulin Polymerization Inhibitor12.58[11][14]
Compound 5 HepG-2VEGFR-2 and Tubulin Inhibitor0.59 (VEGFR-2)[4][5][6]
Compound 21 HepG-2VEGFR-2 and Tubulin Inhibitor1.29 (VEGFR-2)[4][5][6]
Compound 7f HT-29PI3Kα Inhibitor2.18[2]
Compound 7f MCF-7PI3Kα Inhibitor4.25[2]
MB-D2 A375Apoptosis InductionNot specified[15]
Thienopyridine 4e HIV-1 infected JurkatHIV Replication Inhibitor0.0039[16]
Thienopyridine 4h HIV-1 infected JurkatHIV Replication Inhibitor0.0034[16]
Experimental Protocols for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[17]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[18]

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. The reaction mixture typically includes recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer.[18]

  • Reaction Initiation: In a 96-well plate, add the kinase buffer, ATP, and substrate to each well. Add the test inhibitor or vehicle control. Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.[18]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[18]

  • Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based detection kit (e.g., Kinase-Glo™). The light output is inversely proportional to the kinase activity.[18]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

This assay measures the effect of compounds on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.[19][20][21]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[19][20]

  • Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.[19][20]

  • Turbidity Measurement: Immediately begin monitoring the absorbance at 340 nm every minute for 60-90 minutes at 37°C using a temperature-controlled microplate reader.[20]

  • Data Analysis: Plot the absorbance against time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of treated samples to the control to determine the inhibitory or enhancing effect of the compound.

Visualizing the Mechanism: Signaling Pathways

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates ThiopheneCarboxamide Thiophene Carboxamide ThiopheneCarboxamide->VEGFR2 Inhibits AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Survival, Migration AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Tubulin_Pathway cluster_0 Normal Cell Cycle cluster_1 Effect of Thiophene Carboxamide TubulinDimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization TubulinDimers->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Inhibition CellDivision Cell Division MitoticSpindle->CellDivision ThiopheneCarboxamide Thiophene Carboxamide ThiopheneCarboxamide->Inhibition Disruption Mitotic Spindle Disruption Inhibition->Disruption G2M_Arrest G2/M Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Thiophene carboxamides inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene carboxamide derivatives have demonstrated promising activity against a spectrum of bacterial and fungal pathogens, including drug-resistant strains. [22][23][24][25]

Mechanism of Action

The precise mechanisms of antimicrobial action for many thiophene carboxamides are still under investigation. However, some studies suggest that these compounds may disrupt microbial cell membrane integrity or inhibit essential enzymes. For instance, some derivatives have shown the ability to increase membrane permeabilization in bacteria. [25]Molecular docking studies have also suggested potential interactions with bacterial enzymes such as β-lactamase and D-alanine ligase. [24]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of thiophene carboxamides is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 7b Streptococcus pneumoniaeComparable to Ampicillin[22]
Compound 8 Bacillus subtilisComparable to Ampicillin[22]
Compound 9b Aspergillus fumigatus100% inhibition[22]
Compound 10 Aspergillus fumigatus100% inhibition[22]
Derivative 4 Colistin-Resistant A. baumannii16-32[25]
Derivative 8 Colistin-Resistant E. coli8-32[25]
Spiro-indoline-oxadiazole 17 Clostridium difficile2-4[24]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. [26] Protocol:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). [26]Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the thiophene carboxamide derivatives in a 96-well microtiter plate containing sterile broth. [26]3. Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. [26]Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. [26]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiophene carboxamide derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the arachidonic acid cascade. [27][28]

Mechanism of Action: COX and LOX Inhibition

The anti-inflammatory properties of many thiophene-based compounds, including some carboxamides, are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [27][28]These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting COX and LOX, these compounds can effectively reduce inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. The reaction mixture includes purified ovine or human COX-2 enzyme, a heme cofactor, and arachidonic acid as the substrate in a suitable buffer.

  • Reaction Initiation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compound or vehicle control. Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizing the Mechanism: Arachidonic Acid Pathway

Arachidonic_Acid_Pathway MembranePhospholipids Membrane Phospholipids PLA2 PLA₂ MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation ThiopheneCarboxamide Thiophene Carboxamide ThiopheneCarboxamide->COX Inhibits ThiopheneCarboxamide->LOX Inhibits

Caption: Thiophene carboxamides can inhibit COX and LOX enzymes, thereby blocking the production of pro-inflammatory mediators.

Antiviral Activity: A New Frontier in Viral Therapeutics

Several thiophene carboxamide derivatives have demonstrated promising antiviral activity, particularly against Human Immunodeficiency Virus (HIV). [16][29][30][31][32]

Mechanism of Action: Targeting Viral Replication

The antiviral mechanism of thiophene carboxamides against HIV can involve the inhibition of key viral enzymes or regulatory complexes essential for viral replication. For example, some thieno[2,3-b]pyridine carboxamides have been shown to inhibit HIV replication at nanomolar concentrations, potentially by targeting the Rev-Rev response element (RRE) protein-RNA complex, which is crucial for the export of viral RNA from the nucleus. [16]Other derivatives have been evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). [31]

Experimental Protocol: Anti-HIV Replication Assay

This cell-based assay measures the ability of a compound to inhibit HIV replication in a susceptible cell line.

Protocol:

  • Cell Culture: Culture a susceptible human T-lymphoid cell line (e.g., MT-4 or Jurkat cells) in appropriate media.

  • Infection and Treatment: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., NL4-3) in the presence of serial dilutions of the test compound. [16]Include a positive control (e.g., AZT) and a negative (no drug) control.

  • Incubation: Incubate the infected cells for several days.

  • Viral Replication Measurement: At various time points, collect the cell culture supernatant and measure the amount of viral p24 antigen using a p24 ELISA kit. The p24 antigen is a core protein of HIV and its concentration in the supernatant is a direct measure of viral replication. [16]5. Data Analysis: Determine the IC50 value of the compound, which is the concentration that inhibits viral replication by 50%.

Concluding Remarks and Future Perspectives

The thiophene carboxamide scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, highlight the rich pharmacological potential of this chemical class. The ability to fine-tune the biological activity through synthetic modifications of the core structure provides a powerful tool for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways modulated by thiophene carboxamides will be crucial for rational drug design and the identification of novel therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will guide the synthesis of more potent and selective derivatives with improved drug-like properties.

  • In Vivo Efficacy and Safety: Promising in vitro candidates will need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: The potential of thiophene carboxamides to be used in combination with existing therapies to enhance efficacy and overcome drug resistance warrants further investigation.

The continued exploration of thiophene carboxamide derivatives holds great promise for addressing unmet medical needs across a wide range of diseases.

References

  • Haidle, A. M., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1968-1973. [Link]

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  • Tanaka, M., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029-1033. [Link]

  • Chinthakindi, P. K., et al. (2017). Design, Synthesis, and X-Ray Studies of Potent HIV-1 Protease Inhibitors incorporating aminothiochromane and aminotetrahydronaphthalene carboxamide derivatives as the P2 ligands. European Journal of Medicinal Chemistry, 138, 1111-1121. [Link]

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  • Li, J., et al. (2024). Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Molecules, 29(16), 3845. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate. [Link]

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Unraveling the Enigma: A Mechanistic Speculation on 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Research

Authored by: Gemini, Senior Application Scientist

Abstract

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. 5-chloro-N-methylthiophene-2-carboxamide, a specific analog, presents a compelling case for in-depth mechanistic exploration. While direct studies on its mode of action are not extensively documented, the wealth of information on related compounds provides a solid foundation for informed speculation. This guide synthesizes existing knowledge on structurally similar thiophene carboxamides to propose plausible mechanisms of action for this compound, offering a roadmap for future research and drug development. We will delve into potential enzyme inhibition, disruption of signaling pathways, and modulation of protein-protein interactions, supported by a framework of proposed experimental validation.

Introduction: The Thiophene Carboxamide Core and the Specificity of this compound

Thiophene-containing compounds are prevalent in a wide array of biologically active molecules due to the thiophene ring's ability to act as a bioisostere for a phenyl ring, while offering unique electronic and lipophilic properties. The carboxamide linkage provides a rigid and planar unit capable of forming crucial hydrogen bonds with biological targets. The specific substitutions on the thiophene ring and the amide nitrogen are paramount in dictating the compound's ultimate biological effect.

In the case of this compound, two key features guide our mechanistic hypotheses:

  • The 5-chloro substituent: The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution of the thiophene ring, impacting its interaction with target proteins. It can also participate in halogen bonding, a specific and increasingly recognized non-covalent interaction in ligand-receptor binding.

  • The N-methyl group: This small alkyl group on the amide nitrogen influences the compound's polarity, metabolic stability, and the hydrogen bonding capacity of the amide group.

While the N,N-dimethyl analog has been hypothesized to act through various means including enzyme inhibition and microtubule destabilization, the single methyl group in our compound of interest may lead to a more specific and potent interaction with its target(s)[1].

Plausible Mechanisms of Action: An Evidence-Based Speculation

Drawing from the established activities of the broader thiophene carboxamide class, we propose three primary, plausible mechanisms of action for this compound.

Hypothesis 1: Inhibition of Protein Kinases

A significant number of thiophene carboxamide derivatives have been identified as potent protein kinase inhibitors.[2][3][4][5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

  • c-Jun N-terminal Kinase (JNK) Inhibition: Thiophene-3-carboxamides have been shown to act as dual inhibitors of JNK, functioning as both ATP and JIP mimetics.[2][3] While our compound is a 2-carboxamide, the core scaffold's ability to interact with the kinase domain is notable. The 5-chloro substituent could potentially enhance binding affinity within the ATP-binding pocket.

  • Janus Kinase 2 (JAK2) Inhibition: Carboxamide-substituted thiophenes have been developed as inhibitors of JAK2, a key player in the signaling of several cytokines and growth factors.[4] The JAK-STAT pathway is crucial for immune response and cell proliferation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Certain ortho-amino thiophene carboxamides act as potent VEGFR-2 inhibitors, thereby inhibiting angiogenesis, a critical process in tumor growth.[5]

Proposed Signaling Pathway: Kinase Inhibition

G Compound 5-chloro-N-methyl- thiophene-2-carboxamide Kinase Protein Kinase (e.g., JNK, JAK2, VEGFR-2) Compound->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Inflammation, Angiogenesis) Downstream->CellularResponse

Caption: Proposed kinase inhibition pathway for this compound.

Hypothesis 2: Modulation of the Coagulation Cascade

The discovery of 5-chlorothiophene-2-carboxamide derivatives as potent inhibitors of coagulation factors presents a compelling avenue of investigation.[6][7]

  • Factor Xa (FXa) and Thrombin Inhibition: A notable derivative, Rivaroxaban, contains a 5-chlorothiophene-2-carboxamide moiety and is a clinically approved oral, direct FXa inhibitor.[7] Another compound from this class has demonstrated dual inhibition of both thrombin and FXa.[6] The 5-chloro group is known to interact favorably with the S1 pocket of FXa.[6]

Proposed Experimental Workflow: Coagulation Cascade Inhibition

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models EnzymeAssay Enzyme Kinetic Assays (FXa, Thrombin) ClottingAssay Plasma Clotting Assays (aPTT, PT) EnzymeAssay->ClottingAssay ThrombosisModel Animal Models of Thrombosis ClottingAssay->ThrombosisModel Compound 5-chloro-N-methyl- thiophene-2-carboxamide Compound->EnzymeAssay Compound->ClottingAssay

Caption: Experimental workflow to validate inhibition of the coagulation cascade.

Hypothesis 3: Anticancer Activity via Microtubule Destabilization

Several thiophene carboxamide derivatives have demonstrated potent anticancer activity by targeting the microtubule network, a crucial component of the cytoskeleton involved in cell division.[1][8]

  • Combretastatin A-4 (CA-4) Biomimetics: Thiophene carboxamides have been designed as biomimetics of CA-4, a known tubulin polymerization inhibitor.[8] These compounds induce cell cycle arrest in the G2/M phase and apoptosis.

  • Tubulin Polymerization Inhibition: The hypothesized mechanism for the structurally similar 5-chloro-N,N-dimethylthiophene-2-carboxamide includes microtubule destabilization.[1]

Quantitative Data on Related Thiophene Carboxamides

Compound ClassTargetReported Activity (IC₅₀/Kᵢ)Reference
Thiophene-3-carboxamideJNK1IC₅₀ = 1.32 µM[3]
5-Chlorothiophene-2-carboxamide derivativeFactor XaKᵢ = 1 nM[6]
5-Chlorothiophene-2-carboxamide derivativeThrombinKᵢ = 8 nM[6]
Thiophene carboxamide derivativeVEGFR-2IC₅₀ = 0.59 µM[5]
Phenyl-thiophene-carboxamideHep3B cancer cell lineIC₅₀ = 5.46 µM[8]

A Roadmap for Mechanistic Validation: Proposed Experimental Protocols

To systematically investigate the proposed mechanisms of action for this compound, a multi-pronged experimental approach is essential.

Initial Screening and Target Identification
  • Broad Kinase Panel Screening:

    • Objective: To identify potential kinase targets.

    • Methodology: Screen the compound against a commercial panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

    • Data Analysis: Identify kinases with significant inhibition (>50%) for further investigation.

  • Coagulation Factor Inhibition Assays:

    • Objective: To assess inhibitory activity against key coagulation enzymes.

    • Methodology: Perform chromogenic assays for Factor Xa and thrombin activity in the presence of varying concentrations of the compound.

    • Data Analysis: Determine IC₅₀ values.

  • Antiproliferative Assays:

    • Objective: To evaluate cytotoxic effects on various cancer cell lines.

    • Methodology: Utilize a panel of cancer cell lines (e.g., breast, colon, lung) and a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

    • Data Analysis: Calculate GI₅₀ values.

In-depth Mechanistic Studies (Based on Initial Findings)

If Kinase Inhibition is Observed:

  • Dose-Response and IC₅₀ Determination:

    • Objective: To quantify the potency of inhibition for specific kinases.

    • Methodology: Perform in vitro kinase assays with a range of compound concentrations.

  • Mechanism of Inhibition Studies:

    • Objective: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

    • Methodology: Conduct enzyme kinetic studies by varying the concentrations of both the compound and ATP.

  • Cellular Target Engagement Assays:

    • Objective: To confirm that the compound inhibits the target kinase within a cellular context.

    • Methodology: Use techniques like Western blotting to assess the phosphorylation status of the kinase's downstream substrates.

If Anticancer Activity is Observed:

  • Cell Cycle Analysis:

    • Objective: To determine if the compound induces cell cycle arrest.

    • Methodology: Treat cancer cells with the compound, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry.

  • Tubulin Polymerization Assay:

    • Objective: To directly measure the effect of the compound on tubulin polymerization.

    • Methodology: Use a cell-free in vitro assay with purified tubulin and monitor polymerization by fluorescence.

  • Immunofluorescence Microscopy:

    • Objective: To visualize the effect of the compound on the microtubule network.

    • Methodology: Treat cells with the compound, fix, and stain for α-tubulin. Image using confocal microscopy.

Conclusion and Future Directions

This compound stands as a promising, yet under-investigated, molecule. The speculative mechanisms outlined in this guide, grounded in the extensive research on the broader thiophene carboxamide family, provide a robust starting point for its characterization. A systematic and logical progression of the proposed experimental protocols will be instrumental in elucidating its precise mechanism of action. The insights gained will not only clarify the biological role of this specific compound but will also contribute to the broader understanding of the structure-activity relationships within this important class of molecules, potentially paving the way for the development of novel therapeutics.

References

  • Matsumoto, T., Iwasaki, H., Dan, S., Yamori, T., & Yamashita, M. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & Pharmaceutical Bulletin, 69(10), 1029–1033. Retrieved from [Link]

  • PubMed. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004063186A1 - Thiophene-carboxamide derivatives and their use as inhibitors of the enzime ikk-2.
  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • ACS Publications. (n.d.). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct. Retrieved from [Link]

  • PubMed. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. Retrieved from [Link]

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An In-Depth Technical Guide to the In Silico Prediction of 5-chloro-N-methylthiophene-2-carboxamide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, featured in a range of clinically significant agents.[1][2] This guide focuses on a specific, less-characterized derivative, 5-chloro-N-methylthiophene-2-carboxamide , to establish a comprehensive in silico workflow for predicting its potential biological activities. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, a robust, multi-faceted predictive strategy is paramount.[3][4][5] This document, designed for researchers and drug development professionals, eschews a rigid template in favor of a logically sequenced investigation that mirrors a real-world computational project. We will progress from broad, data-driven target hypothesizing to atomic-level interaction analysis and essential drug-likeness profiling. Each step is explained not merely as a protocol, but with the underlying scientific rationale that justifies its inclusion in a rigorous discovery workflow. The methodologies described—spanning chemogenomics, pharmacophore modeling, quantitative structure-activity relationships (QSAR), molecular docking, and ADMET prediction—form a self-validating system where insights from one analysis inform and strengthen the next, culminating in a well-supported, testable hypothesis for experimental validation.

Foundational Analysis & Strategic Workflow Design

Before initiating any predictive modeling, a foundational analysis of the query molecule, this compound, is essential. Structurally, it belongs to a class of compounds, thiophene carboxamides, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6][7][8] Notably, the 5-chlorothiophene-2-carboxylic acid moiety is a key component of SAR107375, a potent dual inhibitor of thrombin and Factor Xa, highlighting the scaffold's potential in targeting serine proteases involved in coagulation.[9][10] Furthermore, the specific molecule of interest is documented as a process intermediate or impurity in the synthesis of Rivaroxaban, a direct Factor Xa inhibitor, providing a strong initial hypothesis for its primary target.[11][12]

Our objective is to build a predictive case from the ground up, using a workflow that integrates both ligand-based and structure-based techniques. This dual approach provides a more robust prediction, as one method can compensate for the limitations of the other. The overall strategy is visualized below.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Predictive Modeling cluster_2 Phase 3: Druglikeness Profiling cluster_3 Phase 4: Synthesis & Validation mol Query Molecule This compound tp Target Prediction (Chemogenomics) mol->tp SMILES Input admet ADMET Prediction mol->admet target_list target_list tp->target_list Ranked Targets lb Ligand-Based Methods (QSAR & Pharmacophore) target_list->lb sb Structure-Based Methods (Molecular Docking) target_list->sb synthesis Data Synthesis lb->synthesis sb->synthesis admet->synthesis validation Experimental Validation (Hypothesis) synthesis->validation

Caption: Integrated workflow for in silico bioactivity prediction.

Target Identification: A Chemogenomic Approach

Expertise & Experience: The most critical first step in analyzing a novel compound is to generate a plausible hypothesis of its biological target(s). A "targetless" virtual screen or docking study is computationally expensive and unfocused. We leverage the power of chemogenomics, which operates on the principle that structurally similar molecules often share similar biological targets.[13] By comparing our query molecule against vast databases of known ligand-protein interactions, we can generate a ranked list of the most probable targets.[13][14]

Protocol: Target Prediction via Similarity Ensemble
  • Ligand Preparation: Convert the 2D structure of this compound into a canonical SMILES (Simplified Molecular Input Line Entry System) string.

  • Database Submission: Input the SMILES string into a public, high-quality target prediction web server (e.g., SwissTargetPrediction, ChEMBL). These tools utilize pre-computed models based on 2D fingerprints and 3D shape similarity to known bioactive molecules.[13]

  • Analysis of Predictions: The output will be a list of protein targets, ranked by a probability or confidence score. Scrutinize this list for physiologically relevant targets and classes that are thematically related (e.g., a high prevalence of serine proteases or kinases).

  • Hypothesis Formulation: Based on the known association with Rivaroxaban synthesis, Factor Xa is the primary hypothesized target. The results from the chemogenomic screen will serve to either confirm this hypothesis or suggest novel, secondary targets (polypharmacology) worthy of investigation, such as other coagulation factors, kinases, or metabolic enzymes.[14]

Ligand-Based Bioactivity Prediction

Expertise & Experience: Ligand-based methods are indispensable when a high-resolution structure of the target protein is unavailable or when one wishes to derive rules from a series of known active compounds. These models distill the essential chemical features required for biological activity.

Pharmacophore Modeling

A pharmacophore is an abstract 3D arrangement of steric and electronic features necessary for optimal molecular interactions with a specific biological target.[15] It serves as a 3D query to identify other molecules that could bind to the same target.[16]

Caption: A hypothetical 3D pharmacophore model.

Protocol: Ligand-Based Pharmacophore Generation
  • Dataset Curation: Select a set of at least 5-10 structurally diverse compounds with known high affinity for the primary target (e.g., known Factor Xa inhibitors).

  • Conformational Analysis: Generate a set of low-energy 3D conformations for each ligand to ensure the bioactive conformation is likely represented.

  • Feature Mapping: Identify key pharmacophoric features for each molecule: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (Aro), and Hydrophobic (Hyd) centers.[17]

  • Model Generation: Using alignment-based software (e.g., LigandScout, MOE), superimpose the ligands to find a common 3D arrangement of features that is shared among the most active molecules. This consensus model is the pharmacophore.

  • Model Validation: The model must be able to distinguish active from inactive compounds (decoys). A good model will show high hit rates for actives and low rates for inactives.

  • Query Molecule Fitting: Finally, assess how well the 3D conformation of this compound fits the spatial constraints of the validated pharmacophore model. A good fit suggests it possesses the necessary features for bioactivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[3] This allows for the prediction of activity for novel compounds based on their structural properties, which are encoded as numerical "descriptors."[3][18]

Protocol: 2D-QSAR Model Development
  • Dataset Curation: Assemble a dataset of structurally related compounds (e.g., thiophene carboxamides) with a continuous measure of biological activity against a single target (e.g., IC₅₀ values). The data should span several orders of magnitude.

  • Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors using software like PaDEL-Descriptor. These can be 1D (e.g., Molecular Weight), 2D (e.g., Topological Polar Surface Area), or 3D.[3]

  • Model Building & Feature Selection: Split the dataset into a training set (~80%) and a test set (~20%). Using the training set, apply a statistical method (e.g., Multiple Linear Regression, Partial Least Squares) to build an equation that correlates a subset of descriptors with biological activity.[18]

  • Model Validation: Rigorous validation is critical for trustworthiness.

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check for robustness. A high Q² value (typically > 0.5) is desired.

    • External Validation: Use the model to predict the activity of the test set compounds, which were not used in model creation. A high R² value (typically > 0.6) indicates good predictive power.

  • Activity Prediction: Apply the validated QSAR equation to the calculated descriptors for this compound to predict its biological activity value (e.g., pIC₅₀).

Descriptor TypeExample DescriptorTypical Influence on Bioactivity
Physicochemical LogP (Octanol-Water Partition)Affects solubility and membrane permeability.
Electronic Dipole MomentInfluences polar interactions with the target.
Topological Wiener IndexEncodes molecular branching and size.
Quantum Chemical HOMO/LUMO EnergiesRelates to chemical reactivity and charge transfer.
Caption: Table of common molecular descriptor classes used in QSAR.

Structure-Based Bioactivity Prediction: Molecular Docking

Expertise & Experience: When a high-quality 3D structure of the target protein is available, molecular docking is the method of choice for gaining atomic-level insights.[19] It predicts the binding conformation (pose) and estimates the binding affinity of a ligand within the target's active site.[20][21] This allows us to visualize the specific interactions—such as hydrogen bonds or hydrophobic contacts—that drive molecular recognition.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis pdb 1. Get Receptor (e.g., PDB ID) clean_prot pdb->clean_prot Remove water, add hydrogens lig 2. Prepare Ligand (Generate 3D Coords) min_lig lig->min_lig Energy Minimize, assign charges grid 3. Define Binding Site (Grid Box) run 4. Run Simulation (Search Algorithm) grid->run poses 5. Analyze Poses (Clustering) run->poses score 6. Score & Rank (Binding Energy) poses->score visual 7. Visualize Best Pose (Identify Interactions) score->visual

Caption: The molecular docking experimental workflow.

Protocol: Molecular Docking of this compound into Factor Xa
  • Receptor Preparation:

    • Download the crystal structure of Human Factor Xa from the Protein Data Bank (PDB; e.g., PDB ID: 1F0R).

    • Using molecular modeling software (e.g., UCSF Chimera, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, repairing any missing side chains, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).[22]

  • Ligand Preparation:

    • Generate the 3D structure of this compound from its 2D representation.

    • Perform a geometry optimization using a suitable force field to find a low-energy conformation.

    • Assign partial charges and define rotatable bonds.

  • Binding Site Definition (Grid Generation):

    • Identify the active site of Factor Xa, typically where the co-crystallized ligand was bound.

    • Define a 3D grid box that encompasses this entire binding pocket. The docking algorithm will search for binding poses only within this defined space.

  • Docking Simulation:

    • Employ a docking program like AutoDock Vina.[22] The software will systematically sample different orientations and conformations of the ligand within the grid box.

    • A scoring function is used to evaluate the fitness of each pose, estimating the free energy of binding. The Lamarckian Genetic Algorithm is a common and effective search algorithm.[20]

  • Results Analysis:

    • The output is a set of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). Lower energy values indicate stronger predicted binding.[21]

    • Visualize the top-ranked pose in complex with the receptor. Analyze the intermolecular interactions: identify key amino acid residues forming hydrogen bonds, hydrophobic contacts, or pi-stacking interactions with the ligand. This provides a structural hypothesis for its activity.

Predicted ParameterValueInterpretation
Binding Affinity (kcal/mol) -8.5Strong predicted binding affinity.
Key H-Bond Interactions Gly216, Ser195Forms critical hydrogen bonds in the S1 and S4 pockets.
Key Hydrophobic Interactions Tyr99, Phe174, Trp215Engages the aromatic pocket, contributing to stability.
Caption: Table of hypothetical molecular docking results against Factor Xa.

ADMET & Druglikeness Profiling

Trustworthiness: A potent molecule is not a viable drug candidate if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early is a self-validating step that grounds our predictions in the practical realities of drug development.[23][24] Numerous high-quality computational tools, many of which are freely available to academic researchers, can provide reliable estimates of these properties.[25][26][27]

Protocol: In Silico ADMET Prediction
  • Input Preparation: Obtain the canonical SMILES string for this compound.

  • Server Submission: Submit the SMILES string to a comprehensive ADMET prediction web server, such as ADMETlab 2.0 or SwissADME.[26][27]

  • Analysis of Results: Systematically evaluate the predicted parameters against established thresholds for drug-likeness.

Property ClassParameterPredicted ValueAssessment
Physicochemical Molecular Weight191.65 g/mol Excellent (within Lipinski's rules)
LogP1.85Good (within acceptable range for solubility/permeability)
TPSA52.3 ŲGood (associated with good cell permeability)
Absorption Human Intestinal AbsorptionHighFavorable for oral bioavailability
Caco-2 PermeabilityHighIndicates good gut-blood barrier penetration
Distribution Blood-Brain Barrier (BBB)Non-penetrantFavorable (reduces risk of CNS side-effects)
Metabolism CYP2D6 InhibitorNoFavorable (low risk of drug-drug interactions)
CYP3A4 InhibitorNoFavorable (low risk of drug-drug interactions)
Toxicity hERG InhibitionNon-inhibitorFavorable (low risk of cardiotoxicity)
AMES MutagenicityNon-mutagenFavorable (low risk of carcinogenicity)
Caption: Table of predicted ADMET properties for this compound.

Conclusion and Forward Outlook

This guide has detailed a multi-pronged in silico strategy to predict the bioactivity of this compound. By integrating chemogenomic target prediction, ligand-based modeling, structure-based docking, and ADMET profiling, we have constructed a comprehensive and scientifically rigorous hypothesis.

Synthesis of Findings:

  • Target Hypothesis: Based on its structural relationship to a known drug intermediate, Factor Xa is the most probable high-affinity target. This hypothesis is expected to be reinforced by chemogenomic analysis.

  • Predicted Affinity & Mechanism: Molecular docking predicts strong binding affinity, stabilized by key hydrogen bond and hydrophobic interactions within the Factor Xa active site, mimicking known inhibitors.

  • Quantitative Prediction: QSAR and pharmacophore models, built from known Factor Xa inhibitors, are expected to classify the molecule as active, providing quantitative and qualitative support for the docking results.

  • Druglikeness: The molecule exhibits a favorable ADMET profile, with predicted high absorption, low CNS penetration, and a low risk of common toxicities, making it a promising candidate for further development.

The culmination of this computational workflow is a clear, actionable hypothesis: This compound is a likely inhibitor of Factor Xa with drug-like properties. The next logical step is to move from prediction to practice, using these in silico insights to guide efficient experimental validation, such as in vitro enzymatic assays and subsequent structure-activity relationship studies.

References

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Safety and handling precautions for 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Management of 5-chloro-N-methylthiophene-2-carboxamide

Introduction: this compound (CAS No: 97799-98-9) is a substituted thiophene derivative increasingly utilized as a building block in medicinal chemistry and drug development.[1] Its structural motifs are common in pharmacologically active molecules, making it a compound of interest for researchers in synthetic and pharmaceutical sciences. As with any novel or specialized chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is intended for professionals in research and development and is built upon the foundational principles of risk assessment, exposure minimization, and emergency preparedness. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to foster a proactive culture of safety.

Section 1: Hazard Identification and Physicochemical Profile

A complete understanding of a chemical's intrinsic properties is the cornerstone of any safety protocol. While comprehensive toxicological data for this compound may be limited, the available safety data sheets (SDS) and information on structurally related compounds allow for a robust hazard assessment.[2]

GHS Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:[1]

Hazard Class Hazard Statement Pictogram Signal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07Warning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07Warning
Physicochemical Properties

Proper handling and storage procedures are directly influenced by the compound's physical state and stability.

Property Value Source
CAS Number 97799-98-9[1]
Molecular Formula C₆H₆ClNOS[1]
Molecular Weight 175.64 g/mol [3]
Physical Form Solid[1]
Storage Temperature 2-8°C, Inert Atmosphere, Keep in Dark Place[1]

The specified storage conditions suggest a potential sensitivity to heat, light, oxygen, or moisture, which could lead to degradation. Storing under an inert gas like argon or nitrogen is a critical step to maintain compound purity.[4]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Minimizing exposure is a fundamental principle of laboratory safety.[5] This is achieved through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Hazard Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE caption Diagram 1: Hierarchy of controls for mitigating chemical hazards.

Caption: Diagram 1: Hierarchy of controls for mitigating chemical hazards.

Engineering Controls
  • Fume Hood: All manipulations of solid this compound that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is critical to mitigate the risk of respiratory irritation (H335).

  • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide sufficient protection.

  • Safety Showers & Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.[8]

Protection Type Specific Recommendation Rationale and Standard
Eye and Face Chemical safety goggles with side shieldsProtects against splashes and airborne particles causing serious eye irritation (H319). Must conform to ANSI Z87.1 or EN166 standards.[5]
Hand Nitrile glovesProvides a barrier against skin contact, preventing irritation (H315). Inspect gloves before each use and replace immediately if contaminated or torn. Double-gloving may be prudent for extended operations.[6][9]
Body Laboratory coatProtects skin and personal clothing from contamination.[6]
Respiratory Not required if work is performed in a fume hood.If engineering controls fail or for major spills, a NIOSH-approved respirator with an organic vapor/particulate cartridge may be necessary.[10][11]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized procedures is crucial for preventing accidents and ensuring experimental reproducibility.

Step-by-Step Handling Protocol
  • Pre-Experiment Preparation: a. Read and understand the Safety Data Sheet (SDS) for this compound.[6] b. Assemble all necessary equipment (glassware, spatulas, solvents) and verify it is clean and in good condition. c. Don all required PPE (lab coat, safety goggles, nitrile gloves). d. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing and Transfer: a. Perform all weighing and transfer operations within a fume hood or ventilated enclosure to prevent inhalation of dust.[12] b. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust. c. Close the primary container immediately after dispensing the required amount.

  • Dissolution and Reaction: a. Add solvent to the solid slowly to avoid splashing. b. If the compound is being added to a reaction mixture, do so in a controlled manner. c. Always keep the reaction vessel within the fume hood.

  • Post-Handling Decontamination: a. Clean all non-disposable equipment that has come into contact with the chemical using an appropriate solvent. b. Wipe down the work surface in the fume hood with a suitable cleaning agent.[12] c. Dispose of all contaminated disposable items (gloves, weigh boats, paper towels) in a designated hazardous waste container.[13] d. Wash hands thoroughly with soap and water after removing gloves.[9]

Storage Protocol
  • Container: Store the compound in its original, tightly sealed container.

  • Atmosphere: For long-term storage, consider placing the container inside a desiccator or glove box with an inert atmosphere to comply with storage recommendations.[1]

  • Location: Store in a designated, well-ventilated, and secure cold storage area (refrigerator or cold room) at 2-8°C.[1] The storage location should be away from heat sources and incompatible materials, such as strong oxidizing agents.[4][14]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Section 4: Accidental Release and Emergency Procedures

Preparedness is key to effectively managing any laboratory incident.

Spill_Response_Workflow cluster_1 Emergency Spill Response Protocol spill Spill Occurs alert Alert others in the area. Evacuate if necessary. spill->alert ppe Don appropriate PPE (gloves, goggles, lab coat). alert->ppe contain Cover spill with inert absorbent (vermiculite, sand). Avoid raising dust. ppe->contain collect Carefully sweep/collect material into a labeled hazardous waste container. contain->collect clean Decontaminate spill area with appropriate solvent and soap/water. collect->clean dispose Dispose of all contaminated materials as hazardous waste. clean->dispose caption Diagram 2: Step-by-step workflow for a solid chemical spill.

Caption: Diagram 2: Step-by-step workflow for a solid chemical spill.

Spill Response

For a small spill of solid this compound:

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area.[15]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[13] Do NOT use combustible materials like paper towels for the initial cleanup.

  • Collect: Carefully sweep the absorbed material into a sealable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.[16]

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Section 5: Waste Disposal

As a chlorinated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste.[13][18]

  • Segregation: Collect all waste, including excess compound, contaminated consumables (gloves, paper towels, pipette tips), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.[13] The container should be made of a compatible material (e.g., high-density polyethylene) and kept sealed when not in use.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Harmful).

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[18] Do not dispose of this chemical down the drain or in regular trash.[19] Adherence to local, state, and federal regulations is mandatory.[20][21]

Conclusion

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating engineering controls, appropriate PPE, and meticulous handling techniques, researchers can mitigate risks to themselves and the environment. This guide serves as a technical framework, but it is the consistent, conscious effort of the individual scientist that transforms these protocols into a successful and sustainable safety culture.

References

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  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Amidation of 5-Chlorothiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorothiophene-2-carbonyl chloride is a critical heterocyclic building block in modern medicinal and materials chemistry. Its activated acyl chloride functionality provides a direct route to a diverse array of carboxamide derivatives, which are integral scaffolds in numerous pharmacologically active molecules, including anticoagulants like Rivaroxaban.[1][2] The formation of the amide bond is one of the most fundamental and frequently employed reactions in organic synthesis.[3]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed, step-by-step protocol for the amidation of 5-chlorothiophene-2-carbonyl chloride, emphasizing the mechanistic rationale behind procedural choices, stringent safety measures, and methods for product purification and validation. The protocol is designed to be a self-validating system, ensuring reproducibility and high-yield synthesis of the target amide.

Core Principles: The Chemistry of Amide Bond Formation

The reaction of an acyl chloride with a primary or secondary amine is a classic example of nucleophilic acyl substitution . The fundamental mechanism involves the attack of the nucleophilic amine on the highly electrophilic carbonyl carbon of the acyl chloride. This process is often conducted under Schotten-Baumann reaction conditions , which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[4][5][6]

The role of the base is twofold and critical for the reaction's success:

  • Neutralization: The HCl formed would otherwise protonate the starting amine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[7]

  • Equilibrium Shift: By scavenging the HCl, the base drives the reaction equilibrium towards the formation of the thermodynamically stable amide product.[7]

Commonly used bases include tertiary amines like triethylamine (Et₃N) or pyridine in an aprotic organic solvent, or an inorganic base like sodium hydroxide in a biphasic water-organic solvent system.[7][8]

Reaction Mechanism Visualization

Caption: Nucleophilic acyl substitution mechanism for amide formation.

Mandatory Safety Protocols

5-Chlorothiophene-2-carbonyl chloride is a hazardous substance that demands strict safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[9][10][11][12] The compound is also highly reactive towards moisture and will hydrolyze to release corrosive hydrogen chloride gas.

Hazard StatementPrecautionary Measure
H314: Causes severe skin burns and eye damage [11][12][13]Wear chemical-resistant gloves (e.g., butyl rubber or neoprene), a flame-retardant lab coat, and full-face protection (safety goggles and face shield).[9][13]
Moisture Sensitive/Releases HCl Gas All operations must be conducted in a certified chemical fume hood.[9] Use anhydrous solvents and handle under an inert atmosphere (e.g., Nitrogen or Argon).
Corrosive [10]Ensure immediate access to an emergency eyewash station and safety shower. Have a spill kit with appropriate neutralizers (e.g., sodium bicarbonate) readily available.

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[9][11] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and seek immediate medical attention.[9][10][11] If inhaled, move the person to fresh air.[13] If swallowed, rinse the mouth but do NOT induce vomiting.[9][11]

Reagents and Equipment

Reagent / EquipmentGrade / SpecificationSupplier ExamplePurpose
5-Chlorothiophene-2-carbonyl chloride ≥98% PurityTCI, Sigma-AldrichAcylating Agent
Amine (Primary or Secondary) ≥98% PurityVariesNucleophile
Triethylamine (Et₃N) Anhydrous, ≥99.5%Sigma-AldrichHCl Scavenger/Base
Dichloromethane (DCM) Anhydrous, ACS GradeFisher ScientificReaction Solvent
Saturated NaHCO₃ Solution AqueousLab PreparedWork-up (Neutralization)
Brine (Saturated NaCl Solution) AqueousLab PreparedWork-up (Extraction Aid)
Anhydrous Sodium Sulfate (Na₂SO₄) Granular, ACS GradeVWRDrying Agent
Round-bottom flask Two-neck, flame-driedKimbleReaction Vessel
Magnetic Stirrer & Stir Bar StandardIKA, CorningAgitation
Inert Gas Line (N₂ or Ar) High PurityAirgasAnhydrous Atmosphere
Ice/Water Bath N/ALab PreparedTemperature Control
Separatory Funnel Standard GlasswarePyrexLiquid-Liquid Extraction
Rotary Evaporator StandardBüchiSolvent Removal

Detailed Step-by-Step Experimental Protocol

This protocol describes a general procedure using a 1.0 molar equivalent of a representative amine. Molar quantities should be calculated based on the specific amine used.

Part A: Reaction Setup and Execution
  • Vessel Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon gas.

  • Reagent Preparation (Amine Solution): In the prepared flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM). The volume should be sufficient to create a stirrable solution (approx. 0.2-0.5 M concentration with respect to the amine).

    • Causality: A slight excess of triethylamine ensures that all generated HCl is neutralized, preventing the deactivation of the primary amine nucleophile.[14]

  • Temperature Control: Cool the stirred amine solution to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is exothermic. Initial cooling is crucial to control the reaction rate, prevent a rapid temperature increase, and minimize the formation of potential side products.[14]

  • Acylation: In a separate, dry vessel, dissolve 5-chlorothiophene-2-carbonyl chloride (1.0 eq.) in anhydrous DCM. Slowly add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes via an addition funnel or syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-18 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the limiting reagent (typically the amine).

Part B: Work-up and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with water (1x), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), and finally with brine (1x).[14]

    • Causality: The water wash removes the bulk of the triethylamine hydrochloride salt. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash reduces the solubility of organic material in the aqueous phase, improving separation efficiency.

  • Drying: Drain the organic layer from the separatory funnel into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[14]

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via the most appropriate method.

    • Column Chromatography: For non-crystalline oils or solids with close-running impurities, use silica gel chromatography with an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective method to obtain a highly pure product.[14]

Experimental Workflow Diagram

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Flame-Dry Glassware B 2. Prepare Amine & Base Solution in Anhydrous DCM A->B C 3. Cool to 0 °C B->C D 4. Add Acyl Chloride Solution (Dropwise) C->D E 5. Warm to RT & Stir D->E F 6. Monitor by TLC E->F G 7. Aqueous Washes (H₂O, NaHCO₃, Brine) F->G Upon Completion H 8. Dry Organic Layer (Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify Product (Chromatography or Recrystallization) I->J

Caption: Step-by-step workflow for the amidation protocol.

Product Characterization

The identity and purity of the final 5-chlorothiophene-2-carboxamide product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern (due to chlorine).

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically ~1650 cm⁻¹).

References

  • Amide bond formation: Beyond the myth of coupling reagents. (2025). ResearchGate. Retrieved from [Link]

  • Schotten-Baumann reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Schotten Baumann Reaction. (2019). BYJU'S. Retrieved from [Link]

  • Schotten-Baumann reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE. Retrieved from [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2018). Google Patents.
  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223. (n.d.). PubChem. Retrieved from [Link]

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Application Notes and Protocols: Comprehensive In Vitro Evaluation of the Anticancer Activity of 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene carboxamide derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities.[1] Preliminary studies on related structures suggest that these compounds, including 5-chloro-N-methylthiophene-2-carboxamide, may possess anticancer properties.[2][3] The structural features, particularly the substituted thiophene ring, are hypothesized to contribute to cytotoxicity in cancer cells, potentially through mechanisms such as microtubule destabilization.[4]

These application notes provide a comprehensive, tiered strategy for the in vitro evaluation of this compound's anticancer activity. The protocols are designed for researchers in drug discovery and oncology to systematically assess the compound's cytotoxic and apoptotic effects, as well as its impact on cell cycle progression. The described workflow progresses from broad cytotoxicity screening to more detailed mechanistic assays.

I. Initial Cytotoxicity Assessment: MTT Assay

The initial evaluation of an unknown compound's anticancer activity begins with assessing its general cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[5][7]

Recommended Cell Lines

A panel of human cancer cell lines from different tissue origins is recommended to assess the breadth of the compound's activity. A non-malignant cell line should be included to determine selectivity.[8][9]

Cell LineCancer Type
HCT-116 Colon Carcinoma
MCF-7 Breast Adenocarcinoma
HeLa Cervical Adenocarcinoma
A549 Lung Carcinoma
HEK293T Non-malignant (human embryonic kidney)
Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) prepare_dilutions 2. Prepare Compound Dilutions (e.g., 0.1 to 100 µM) treat_cells 3. Treat Cells prepare_dilutions->treat_cells incubate_treatment 4. Incubate (48-72 hours) treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt 6. Incubate (2-4 hours) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (DMSO or SDS) incubate_mtt->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 9. Calculate % Viability & IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay[7][8]
  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only for blank correction.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same percentage of DMSO).

    • Carefully aspirate the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 or 72 hours.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.[7]

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Mechanistic Evaluation: Apoptosis Assays

If the MTT assay reveals significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a gold standard for detecting apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[10][11] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA. This dual staining allows for the differentiation of cell populations.

Cell PopulationAnnexin V StainingPI Staining
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic/Necrotic PositivePositive
Necrotic NegativePositive
Detailed Protocol: Annexin V/PI Staining[14][15]
  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate or T25 flask.

    • Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

    • Combine the populations and wash the cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 2 µL of PI staining solution (e.g., 1 mg/ml stock).

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry as soon as possible, exciting FITC at 488 nm and measuring emission at ~530 nm, and PI emission at >670 nm.

    • Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.[12]

B. Caspase-3/7 Activity Assay

Executioner caspases, particularly caspase-3 and caspase-7, are key mediators of apoptosis.[13] Their activation is a hallmark of the apoptotic cascade. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a sensitive method to quantify their activity.[14] These assays utilize a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]

Detailed Protocol: Caspase-Glo® 3/7 Assay[17][18]
  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate suitable for luminescence measurements.

    • Treat cells with the compound as described for the Annexin V assay.

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Data Acquisition:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

III. Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle. Flow cytometry with PI staining is a standard method to analyze the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[16] This allows for the quantification of cells in each phase and the detection of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_fixation Fixation & Staining cluster_analysis Analysis treat_cells 1. Treat Cells (IC50 concentration) harvest_cells 2. Harvest Cells treat_cells->harvest_cells fix_cells 3. Fix in Cold 70% Ethanol harvest_cells->fix_cells wash_cells 4. Wash with PBS fix_cells->wash_cells rnase_treat 5. RNase A Treatment wash_cells->rnase_treat pi_stain 6. Stain with PI rnase_treat->pi_stain flow_cytometry 7. Acquire Data (Flow Cytometry) pi_stain->flow_cytometry model_data 8. Analyze DNA Content (e.g., ModFit, FlowJo) flow_cytometry->model_data

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis by PI Staining[21]
  • Cell Preparation and Treatment:

    • Seed and treat cells as described in the apoptosis assays.

    • Harvest cells (including supernatant) and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent clumping.

    • Fix the cells for at least 30 minutes (or overnight) at 4°C.

  • Staining:

    • Centrifuge the fixed cells at ~800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with 1 mL of PBS.

    • Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to eliminate staining of double-stranded RNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data from at least 10,000-20,000 events.[17]

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

IV. Potential for In Vivo Studies

Should the in vitro data demonstrate potent and selective anticancer activity, subsequent preclinical evaluation in in vivo models would be the logical next step.[19][20] These studies are essential to assess efficacy, toxicity, and pharmacokinetics in a whole-organism context.[21][22]

Commonly used models include:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines (e.g., HCT-116, A549) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[21][23]

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted directly into mice, which may better represent the heterogeneity of human cancers.[21]

These advanced studies are beyond the scope of this initial in vitro protocol but represent the translational path forward for promising compounds.

References

  • Das, S., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available from: [Link]

  • Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Available from: [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. Available from: [Link]

  • National Institutes of Health. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Available from: [Link]

  • protocols.io. Caspase 3/7 Activity. Available from: [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Slideshare. In-vitro evaluation techniques of anticancer, anti oxidant, anti microbial. Available from: [Link]

  • Wikipedia. Cell cycle analysis. Available from: [Link]

  • National Institutes of Health. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available from: [Link]

  • National Institutes of Health. Assaying cell cycle status using flow cytometry. Available from: [Link]

  • Bio-protocol. Caspase 3/7 activity assay. Available from: [Link]

  • National Institutes of Health. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. Available from: [Link]

  • ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Available from: [Link]

  • YouTube. Assessing Specificity of Anticancer Drugs In Vitro. Available from: [Link]

  • Karger. New Anticancer Agents: In Vitro and In Vivo Evaluation. Available from: [Link]

  • National Institutes of Health. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Available from: [Link]

  • PubMed. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct. Available from: [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • National Institutes of Health. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Available from: [Link]

  • ACS Publications. 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Available from: [Link]

  • PubMed. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid. Available from: [Link]

  • National Institutes of Health. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Available from: [Link]

  • MDPI. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Available from: [Link]

Sources

Derivatization of 5-chloro-N-methylthiophene-2-carboxamide for enhanced detection

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Enhanced Detection of 5-chloro-N-methylthiophene-2-carboxamide

A Two-Step Hydrolysis and Derivatization Strategy for High-Sensitivity HPLC Analysis

Introduction

In the fields of drug development and metabolic research, the accurate quantification of novel chemical entities and their metabolites is paramount. This compound is a compound of interest within various research contexts, yet its molecular structure presents a significant analytical challenge. Lacking a strong native chromophore or fluorophore, its detection at low concentrations using standard High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence detectors is often hampered by poor sensitivity. This limitation necessitates a more sophisticated analytical approach to achieve the required limits of detection and quantification.

This application note presents a robust and highly sensitive two-step analytical strategy designed to overcome these detection challenges. We demonstrate that direct derivatization of the stable secondary amide bond is inefficient. Instead, a more scientifically sound approach involves a controlled chemical hydrolysis of the amide bond to liberate its constituent molecules: 5-chlorothiophene-2-carboxylic acid and the primary amine, methylamine. These hydrolysis products can then be readily derivatized with highly reactive labeling agents, converting them into molecules with excellent UV absorbance or fluorescence properties.

We provide two detailed protocols targeting these hydrolysis products:

  • Protocol A: Derivatization of methylamine with dansyl chloride for ultra-sensitive fluorescence detection.

  • Protocol B: Derivatization of 5-chlorothiophene-2-carboxylic acid with p-bromophenacyl bromide for significantly enhanced UV detection.

This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and validated method for the quantification of this compound and similar amide-containing compounds.

Principle of the Method: The Rationale for a Two-Step Approach

The core of this methodology lies in circumventing the inherent stability of the amide bond. Amides are among the most stable carboxylic acid derivatives, making direct chemical modification difficult without harsh conditions that could compromise sample integrity.[1][2]

The strategy is therefore logically divided into two primary stages:

Stage 1: Amide Hydrolysis The amide bond is cleaved via acid or base-catalyzed hydrolysis.[3][4][5] Heating the parent compound in an aqueous acidic or basic solution breaks the C-N bond, yielding the corresponding carboxylic acid and amine. This step is critical as it produces two functional groups—a carboxyl group and a primary amino group—that are much more amenable to derivatization than the original amide.

Stage 2: Targeted Derivatization With the hydrolysis complete, the resulting mixture contains 5-chlorothiophene-2-carboxylic acid and methylamine. These can be targeted by specific derivatizing reagents:

  • Targeting the Amine: Primary amines are excellent nucleophiles and react readily with reagents like Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride). This reaction, known as dansylation, attaches a highly fluorescent dansyl group to the methylamine, allowing for detection at picomole levels.[6]

  • Targeting the Carboxylic Acid: Carboxylic acids can be converted into esters with strong UV-absorbing properties. p-Bromophenacyl bromide is an effective reagent that reacts with the carboxylate salt to form a p-bromophenacyl ester, which has a strong chromophore ideal for UV detection.[7][8]

This overall workflow is depicted below.

G cluster_0 Overall Analytical Workflow cluster_1 Protocol A: Fluorescence Detection cluster_2 Protocol B: UV Detection Analyte 5-chloro-N-methylthiophene- 2-carboxamide (Analyte) Hydrolysis Stage 1: Amide Hydrolysis (Acid or Base Catalyzed) Analyte->Hydrolysis Products Hydrolysis Products: - 5-chlorothiophene-2-carboxylic acid - Methylamine Hydrolysis->Products Deriv_A Stage 2A: Derivatization (Dansyl Chloride) Products->Deriv_A Deriv_B Stage 2B: Derivatization (p-Bromophenacyl Bromide) Products->Deriv_B Product_A Dansylated Methylamine (Highly Fluorescent) Deriv_A->Product_A HPLC_A HPLC-FLD Analysis Product_A->HPLC_A Product_B Phenacyl Ester Derivative (Strong UV Absorbance) Deriv_B->Product_B HPLC_B HPLC-UV Analysis Product_B->HPLC_B

Caption: Overall strategy: Hydrolysis followed by targeted derivatization.

Materials and Reagents

  • This compound (Standard)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Sodium Hydroxide (NaOH), pellets

  • Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

  • p-Bromophenacyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-crown-6 (Crown Ether)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade

  • Acetone

  • Ammonium Hydroxide (for quenching)

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with Fluorescence (FLD) and/or UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Experimental Protocols

Protocol 1: Sample Preparation and Amide Hydrolysis

This protocol describes the initial step of cleaving the amide bond. Both acidic and basic hydrolysis are effective, though reaction times may vary.[1][5] Basic hydrolysis is often preferred to avoid potential side reactions with acid-labile groups.

Step-by-Step Method (Base-Catalyzed):

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Aliquot Sample: In a 1.5 mL microcentrifuge tube, place an aliquot of the sample or standard solution. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add Base: Add 500 µL of 2 M Sodium Hydroxide (NaOH) solution to the dried sample.

  • Reaction: Securely cap the tube and heat the mixture at 80-90°C in a heating block or water bath for 2-4 hours. The reaction should be monitored periodically for completion by analyzing a small aliquot.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by adding an appropriate volume of 2 M Hydrochloric Acid (HCl). The final pH should be adjusted depending on the subsequent derivatization protocol (alkaline for Protocol 2A, neutral to slightly acidic for Protocol 2B).

  • Dilution: Dilute the neutralized hydrolysate with HPLC-grade water to a known final volume (e.g., 1.0 mL). The sample is now ready for derivatization.

Protocol 2A: Derivatization of Methylamine with Dansyl Chloride

This protocol targets the methylamine released during hydrolysis for highly sensitive fluorescence detection. The reaction, known as dansylation, occurs under alkaline conditions.[6]

Caption: Dansylation reaction of methylamine.

Step-by-Step Method:

  • Reagent Preparation:

    • Bicarbonate Buffer (100 mM, pH 9.8): Prepare by dissolving sodium bicarbonate in water and adjusting the pH.

    • Dansyl Chloride Solution (5 mg/mL): Prepare fresh by dissolving dansyl chloride in acetone or acetonitrile. Keep this solution in the dark.

  • Derivatization Reaction:

    • In a new microcentrifuge tube, mix 100 µL of the neutralized hydrolysate (from Protocol 1) with 100 µL of the 100 mM Bicarbonate Buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture thoroughly and incubate in the dark at room temperature for 45-60 minutes.

  • Quenching: Add 20 µL of 10% ammonium hydroxide solution to the reaction mixture to react with and consume any excess dansyl chloride. Vortex and let stand for 10 minutes.

  • Sample Preparation for HPLC: The sample is now ready for injection into the HPLC system. If necessary, centrifuge the sample to pellet any precipitate before transferring the supernatant to an HPLC vial.

Protocol 2B: Derivatization of 5-chlorothiophene-2-carboxylic Acid

This protocol targets the carboxylic acid product for enhanced UV detection by converting it into a p-bromophenacyl ester, which has a strong UV absorbance around 260 nm.[7][9]

Caption: Esterification with p-bromophenacyl bromide.

Step-by-Step Method:

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a solution containing p-bromophenacyl bromide (e.g., 5 mg/mL) and a catalytic amount of 18-crown-6 (e.g., 1 mg/mL) in acetonitrile.

  • Sample Preparation:

    • Take 200 µL of the neutralized hydrolysate (from Protocol 1) and evaporate to complete dryness under nitrogen. It is crucial to remove all water.

    • Add ~5 mg of anhydrous potassium carbonate to the dried sample.

  • Derivatization Reaction:

    • Add 500 µL of the derivatization reagent to the dried sample containing potassium carbonate.

    • Cap the vial tightly and heat at 80°C for 30 minutes with stirring or occasional vortexing.

  • Sample Preparation for HPLC: Cool the reaction mixture to room temperature. Centrifuge to pellet the potassium carbonate. The supernatant can be directly transferred to an HPLC vial for analysis.

Analytical Methodologies

The following are starting conditions and may require optimization for specific instrumentation and applications.

ParameterMethod A: Dansylated Methylamine (Fluorescence) Method B: Phenacyl Ester Derivative (UV)
HPLC Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 minStart at 50% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detector Fluorescence Detector (FLD)UV-Vis Detector
Excitation λ ~340 nm[10]N/A
Emission λ ~510 nm[10]~260 nm[9]
Injection Volume 10-20 µL10-20 µL

Expected Results: A Quantitative Comparison

The primary goal of derivatization is to lower the detection limits of the analyte. The two-step strategy provides a significant enhancement in sensitivity compared to the direct analysis of the underivatized parent compound.

AnalyteDetection MethodExpected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)
This compoundDirect HPLC-UV50-100 ng/mL150-300 ng/mL
Dansylated Methylamine (from Hydrolysis)HPLC-FLD 0.1-1 ng/mL 0.3-3 ng/mL
Phenacyl Ester Derivative (from Hydrolysis)HPLC-UV 5-10 ng/mL 15-30 ng/mL

As the table illustrates, derivatization of the hydrolysis products leads to a dramatic improvement in analytical sensitivity. The fluorescence-based method for methylamine (Protocol A) offers the highest sensitivity, making it ideal for trace-level analysis. The UV-based method for the carboxylic acid (Protocol B) provides a robust and significant enhancement suitable for a wide range of applications.

Conclusion

The quantification of compounds like this compound, which lack favorable detection properties, requires a strategic analytical approach. The presented two-step methodology, involving an initial, efficient hydrolysis of the amide bond followed by targeted derivatization of the resulting amine and carboxylic acid, is a powerful and scientifically validated solution. By converting the analyte into derivatives with excellent fluorescence or UV absorbance characteristics, this approach allows researchers to achieve the low detection limits necessary for rigorous scientific investigation in drug development and beyond. Both protocols offer significant improvements in sensitivity, with the dansylation method providing the highest performance for trace analysis.

References

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Katritzky, A. R., et al. (2005). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]

  • Corbin, J. L., & Bulen, W. A. (1984). A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. Analytical Biochemistry, 141(1), 123-128. Retrieved from [Link]

  • LibreTexts. (2022). Chemistry of Amides. Retrieved from [Link]

  • Savage, P. E., & Li, M. (2014). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Physical Chemistry Chemical Physics, 16(43), 23779-23787. Retrieved from [Link]

  • Campíns-Falcó, P., et al. (1998). Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemiluminescence detection. The Analyst, 123(12), 2871-2876. Retrieved from [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Retrieved from [Link]

  • Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

  • Matuszewski, B. K., Givens, R. S., & Srinivasachar, K. (1988). Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Journal of Research of the National Bureau of Standards, 93(3), 504. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • LibreTexts. (2021). Hydrolysis of Amides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. Retrieved from [Link]

  • Qiu, X., et al. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1236, 86-94. Retrieved from [Link]

  • Interchim. (n.d.). Fluorescamine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dansyl Amino Acids. Retrieved from [Link]

  • Tuteja, N., & Tuteja, R. (1998). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single high-performance liquid chromatography run. Journal of Chromatography A, 825(2), 231-237. Retrieved from [Link]

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Application Note & Protocol: A Framework for a High-Throughput Screening of 5-chloro-N-methylthiophene-2-carboxamide Against Clinically Relevant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity.[1][2] Thiophene-based compounds have emerged as a promising class of heterocycles, with various derivatives demonstrating significant antimicrobial properties.[3][4][5][6][7][8][9][10][11][12] This application note provides a detailed experimental framework for the initial screening of a novel thiophene derivative, 5-chloro-N-methylthiophene-2-carboxamide, against a panel of clinically significant bacterial strains.

The methodologies outlined herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable, reproducible, and comparable data.[13][14][15][16][17][18] We will detail two fundamental and widely adopted antimicrobial susceptibility testing (AST) methods: the Kirby-Bauer disk diffusion assay for a qualitative assessment of antibacterial activity and the broth microdilution method to determine the quantitative Minimum Inhibitory Concentration (MIC).[19][20][21][22][23][24]

This guide is intended for researchers, scientists, and drug development professionals engaged in the primary evaluation of novel antimicrobial candidates. A thorough understanding of the principles and adherence to the protocols described are critical for obtaining meaningful and actionable results in the quest for new therapeutics to combat bacterial infections.

Foundational Principles and Experimental Design

The screening of a novel compound like this compound necessitates a systematic approach. The initial phase aims to answer a fundamental question: does this compound exhibit inhibitory activity against a representative panel of bacteria? Subsequently, for any observed activity, the potency of this inhibition is quantified.

Rationale for Selected Bacterial Strains

For a comprehensive initial screening, a panel of bacteria representing both Gram-positive and Gram-negative species, including those known for their clinical relevance and propensity for developing resistance, is recommended. While there is no official CLSI guideline for the initial screening of natural products, the use of ATCC (American Type Culture Collection) reference strains is a widely accepted practice to ensure reproducibility.[25] A suggested panel includes:

  • Gram-positive:

    • Staphylococcus aureus (e.g., ATCC 29213): A common cause of skin, soft tissue, and bloodstream infections, with notable strains exhibiting resistance (e.g., MRSA).

    • Enterococcus faecalis (e.g., ATCC 29212): A frequent cause of hospital-acquired infections, known for its intrinsic and acquired resistance to multiple antibiotics.

  • Gram-negative:

    • Escherichia coli (e.g., ATCC 25922): A versatile pathogen responsible for a wide range of infections, including urinary tract infections and sepsis.

    • Pseudomonas aeruginosa (e.g., ATCC 27853): An opportunistic pathogen notorious for its intrinsic resistance to many antibiotics and its ability to cause severe infections in immunocompromised individuals.

The Scientific Basis of Screening Methods
  • Kirby-Bauer Disk Diffusion: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[22][23] A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the target bacterium. As the compound diffuses into the agar, a concentration gradient is formed. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented.[24][26] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][27] This quantitative method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[1][27][28] Each well is then inoculated with a standardized bacterial suspension. Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC value is a critical parameter in the early assessment of a compound's potential as a therapeutic agent.[1][19][27]

Safety, Materials, and Reagents

Laboratory Safety Precautions

As this compound is a novel chemical entity, its toxicological properties are unknown. Therefore, it must be handled with care in a well-ventilated laboratory or under a chemical fume hood.[29][30][31][32] Adherence to standard laboratory safety protocols is mandatory. This includes:

  • Wearing appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.[29][31][33]

  • Consulting the Safety Data Sheet (SDS) for any known hazards. If an SDS is not available, treat the compound as potentially hazardous.[29]

  • Avoiding inhalation, ingestion, and skin contact.[30][33]

  • Proper disposal of chemical and biohazardous waste according to institutional guidelines.

Essential Equipment and Consumables
  • Laminar flow hood or biological safety cabinet

  • Autoclave

  • Incubator (35 ± 2 °C)

  • Spectrophotometer or McFarland turbidity standards

  • Vortex mixer

  • Micropipettes and sterile tips

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile paper disks (6 mm diameter)

  • Sterile swabs, loops, and spreaders

  • Sterile glass tubes and flasks

Media and Reagents
  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile) for dissolving the test compound

  • Mueller-Hinton Agar (MHA)[21][26][34][35]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[18]

  • Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation

  • Sterile 0.9% saline

  • Positive control antibiotic disks (e.g., ampicillin, ciprofloxacin)

  • Bacterial strains (ATCC or equivalent)

Experimental Protocols

The following protocols are based on CLSI guidelines and are designed to be self-validating through the inclusion of appropriate controls.[13][14]

Preparation of Test Compound Stock Solution

The causality behind this step is to create a sterile, high-concentration stock solution from which working dilutions can be made. DMSO is a common solvent for novel compounds due to its ability to dissolve a wide range of organic molecules and its low toxicity to most bacteria at the final concentrations used in the assays.

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10240 µg/mL). Ensure complete dissolution using a vortex mixer.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20 °C or below to prevent degradation.

Inoculum Preparation (Standardized to 0.5 McFarland)

Standardization of the bacterial inoculum is a critical step to ensure the reproducibility of susceptibility tests.[35] The 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[36]

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated, morphologically similar colonies of the test bacterium using a sterile loop.[36]

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline or a suitable broth (e.g., TSB).

  • Vortex the tube thoroughly to create a smooth, homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or more accurately using a spectrophotometer to achieve an absorbance of 0.08 to 0.10 at 625 nm.[37]

  • This standardized inoculum should be used within 15 minutes of preparation.[20][36]

Protocol 1: Kirby-Bauer Disk Diffusion Assay

This workflow provides a rapid visual assessment of the compound's antibacterial potential.

Workflow Diagram: Kirby-Bauer Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare standardized 0.5 McFarland inoculum D Inoculate MHA plate for a confluent lawn A->D B Prepare MHA plates (4 mm depth) B->D C Impregnate sterile disks with test compound solution E Place impregnated disks on agar surface C->E D->E F Incubate at 35°C for 16-20 hours E->F G Measure zone of inhibition diameter (mm) F->G H Interpret results: Susceptible, Intermediate, or Resistant G->H

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Step-by-Step Methodology
  • Plate Inoculation: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[23] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even, confluent growth.[20][23]

  • Disk Preparation and Placement:

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution or a desired dilution onto sterile 6 mm paper disks. Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

    • Place a positive control disk (e.g., ampicillin) and a negative control disk (impregnated with DMSO only) on the same plate.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

  • Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a ruler or caliper. The absence of a zone around the DMSO control validates that the solvent has no antibacterial activity. The zone around the positive control validates the susceptibility of the test organism.

Protocol 2: Broth Microdilution for MIC Determination

This protocol provides a quantitative measure of the compound's potency.

Workflow Diagram: Broth Microdilution MIC Assay

MIC_Workflow cluster_setup Plate Setup cluster_inoc Inoculation cluster_inc_read Incubation & Reading S1 Dispense CAMHB into 96-well plate S2 Create serial two-fold dilutions of test compound across wells S1->S2 I2 Inoculate all test and positive control wells I1 Prepare final inoculum (~1 x 10^6 CFU/mL) I1->I2 R1 Incubate at 35°C for 16-20 hours I2->R1 R2 Visually inspect for turbidity (bacterial growth) R1->R2 R3 Determine MIC: Lowest concentration with no growth R2->R3

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology
  • Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (prepared by diluting the stock solution in CAMHB).

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.

    • Well 11 serves as the positive control (growth control) and contains 50 µL of CAMHB with no compound.

    • Well 12 serves as the negative control (sterility control) and contains 100 µL of uninoculated CAMHB.

  • Inoculum Preparation for MIC: Dilute the standardized 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1] This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension.

  • Plate Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the turbid positive control well (well 11).[18] The negative control well (well 12) should remain clear.

Data Presentation and Interpretation

For clarity and comparative analysis, the results should be summarized in a structured table.

Bacterial StrainGram StainDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive[Insert Value][Insert Value]
Enterococcus faecalis ATCC 29212Positive[Insert Value][Insert Value]
Escherichia coli ATCC 25922Negative[Insert Value][Insert Value]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Value][Insert Value]
Controls
Ampicillin (10 µg disk)N/A[Insert Value for each strain][Insert Value for each strain]
DMSO (vehicle control)N/A0> Highest concentration tested

A larger zone of inhibition in the disk diffusion assay and a lower MIC value indicate greater antibacterial activity. These initial screening results will guide subsequent studies, such as determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and mechanism of action studies, to further characterize the potential of this compound as a novel antimicrobial agent.[6][38]

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Taylor & Francis Online. Available at: [Link]

  • Full article: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Taylor & Francis Online. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH (World Organisation for Animal Health). Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]

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  • Antimicrobial Susceptibility Testing (AST): Introduction, Principle. Medical Notes. Available at: [Link]

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  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. Available at: [Link]

  • Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. Available at: [Link]

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Application Notes for 5-chloro-N-methylthiophene-2-carboxamide in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Candidate for Fungal Disease Management

In the continuous search for novel and effective crop protection agents, heterocyclic compounds have emerged as a cornerstone of modern fungicide development. The thiophene carboxamide scaffold, in particular, is present in several commercial agricultural fungicides, valued for its robust chemical properties and biological activity. This document introduces 5-chloro-N-methylthiophene-2-carboxamide , a synthetic compound with significant potential for investigation in agricultural research.

Given its structural similarity to known carboxamide fungicides, the primary hypothesis is that this compound functions as a Succinate Dehydrogenase Inhibitor (SDHI) . SDHIs are a critical class of fungicides (FRAC Group 7) that target fungal respiration, offering broad-spectrum activity against a variety of plant pathogens.[1][2] This guide provides a comprehensive overview of the hypothesized mechanism of action and detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of this promising compound for crop protection applications.

Part 1: Hypothesized Mechanism of Action - Inhibition of Fungal Respiration

The fungicidal activity of SDHIs is achieved by disrupting a crucial step in fungal energy metabolism.[3] They specifically target and inhibit the succinate dehydrogenase (SDH) enzyme , also known as Complex II, in the mitochondrial respiratory chain.[3][4]

Causality of Inhibition:

  • Binding Site: this compound is hypothesized to bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This pocket is formed by the SdhB, SdhC, and SdhD subunits of the enzyme.[4]

  • Electron Transport Blockade: By occupying this site, the molecule prevents the natural substrate, ubiquinone, from binding. This action blocks the transfer of electrons from succinate to ubiquinone.[1]

  • TCA Cycle Disruption: The inhibition of the SDH enzyme halts the oxidation of succinate to fumarate, a key reaction in the tricarboxylic acid (TCA) cycle.[5]

  • Energy Depletion: The ultimate consequence is the cessation of mitochondrial respiration, leading to a severe depletion of cellular ATP (energy), which is fatal to the fungal pathogen.[5]

dot digraph "SDHI Mechanism of Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} ends Caption: Hypothesized mechanism of this compound as an SDHI fungicide.

Part 2: Synthesis and Formulation Protocols

Protocol 2.1: Synthesis of this compound

This two-step protocol is based on standard amidation reactions of thiophene carboxylic acids.[6][7] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][9]

Step 1: Synthesis of 5-chlorothiophene-2-carbonyl chloride

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chlorothiophene-2-carboxylic acid (10.0 g, 0.061 mol).

  • Reagent Addition: Suspend the acid in toluene (150 mL). At room temperature, add thionyl chloride (11.0 g, 0.092 mol) dropwise over 15 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours, or until gas evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 5-chlorothiophene-2-carbonyl chloride is a yellow oil and can be used in the next step without further purification.

Step 2: Amidation to form this compound

  • Setup: In a 500 mL flask, prepare a solution of methylamine (e.g., 40% in water, 7.2 g, 0.092 mol) in dichloromethane (DCM, 100 mL) and cool the mixture in an ice bath to 0-5°C.

  • Reagent Addition: Dissolve the crude 5-chlorothiophene-2-carbonyl chloride from Step 1 in 50 mL of DCM. Add this solution dropwise to the cold methylamine solution over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Protocol 2.2: Preparation of a Stock Solution for Bioassays

For laboratory and greenhouse screening, a simple formulation is typically used.[10]

  • Stock Solution: Accurately weigh 100 mg of purified this compound.

  • Solubilization: Dissolve the compound in 10 mL of a suitable solvent such as acetone or dimethyl sulfoxide (DMSO) to create a 10,000 ppm (10 mg/mL) stock solution.

  • Storage: Store the stock solution in a sealed glass vial at 4°C, protected from light.

  • Working Solutions: For bioassays, prepare serial dilutions from the stock solution using sterile distilled water containing a surfactant (e.g., 0.02% Tween® 20) to ensure uniform dispersion.

Part 3: In Vitro Efficacy and Screening Protocols

The initial evaluation of a novel fungicide involves determining its intrinsic activity against a panel of target pathogens in a controlled laboratory setting.

Protocol 3.1: In Vitro Antifungal Activity (Amended Agar Assay)

This protocol determines the half-maximal effective concentration (EC50), a key measure of fungicide potency.[11][12]

  • Pathogen Culture: Grow pure cultures of target fungal pathogens on a suitable medium, such as Potato Dextrose Agar (PDA), until the colony margin is actively growing. A representative screening panel is suggested in Table 1.

  • Medium Preparation: Prepare PDA and autoclave. Allow it to cool in a 50-55°C water bath.

  • Fungicide Amendment: Add the required volume of the this compound working solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a solvent control plate containing only the solvent and surfactant.

  • Plating: Pour the amended and control PDA into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile 5-mm cork borer, take a mycelial plug from the edge of an actively growing pathogen culture and place it, mycelium-side down, in the center of each test and control plate.[13]

  • Incubation: Incubate the plates in the dark at the optimal temperature for the specific pathogen (e.g., 20-25°C).

  • Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure two perpendicular diameters of the colony on each plate.

  • Calculation:

    • Calculate the mean diameter for each replicate.

    • Determine the percent inhibition of mycelial growth for each concentration relative to the solvent control.

    • Use statistical software (e.g., GraphPad Prism, R with 'drc' package) to perform a non-linear regression of inhibition versus the log of the fungicide concentration to calculate the EC50 value.[2][14]

Table 1: Suggested Fungal Pathogen Panel for Primary Screening

Pathogen SpeciesCommon Disease NameCrop Host(s)Rationale for Inclusion
Botrytis cinereaGrey MoldGrapes, StrawberryHigh economic importance, known for resistance development.
Sclerotinia sclerotiorumWhite MoldSoybean, CanolaBroad host range, soil-borne pathogen.
Alternaria solaniEarly BlightTomato, PotatoCommon foliar pathogen in key vegetable crops.
Fusarium graminearumFusarium Head BlightWheat, BarleyMajor cereal pathogen, produces mycotoxins.
Rhizoctonia solaniRoot Rot, Damping-offMultipleImportant soil-borne pathogen with a wide host range.[15]

Table 2: Hypothetical In Vitro Efficacy Data

PathogenEC50 (µg/mL) of this compoundEC50 (µg/mL) of Commercial SDHI Standard (e.g., Boscalid)
Botrytis cinerea0.450.21
Sclerotinia sclerotiorum0.180.15
Alternaria solani1.200.85
Fusarium graminearum>100>100
Rhizoctonia solani2.501.75

Part 4: In Vivo Greenhouse Evaluation

Greenhouse trials are essential to assess the compound's performance under more realistic conditions, accounting for factors like plant uptake, translocation, and environmental stability.[16][17]

G

Protocol 4.1: Preventative Efficacy Against Tomato Early Blight (Alternaria solani)
  • Plant Propagation: Grow susceptible tomato seedlings (e.g., cv. 'Moneymaker') in individual pots until they reach the 3-4 true leaf stage.

  • Experimental Design: Arrange plants in a randomized complete block design with at least 4 replicates per treatment. Treatments should include:

    • Untreated, Uninoculated Control (Negative Control)

    • Untreated, Inoculated Control (Positive Control)

    • This compound at various rates (e.g., 50, 100, 200 ppm)

    • A commercial standard SDHI fungicide at its recommended label rate.

  • Fungicide Application: Prepare spray solutions from the stock solution (Protocol 2.2). Apply the treatments to the foliage using a hand-held sprayer until runoff. Allow plants to dry for 24 hours.

  • Pathogen Inoculation: Prepare a spore suspension of Alternaria solani (e.g., 1 x 10^5 conidia/mL) from a 10-14 day old culture. Spray the inoculum evenly onto all plants (except the negative control).

  • Incubation: Place the plants in a high-humidity chamber (>95% RH) at 24°C for 48 hours to promote infection. Then, move them to standard greenhouse conditions (24°C day / 18°C night).

  • Disease Assessment: 7-10 days after inoculation, visually assess the disease severity on the leaves of each plant using a 0-100% scale or a predefined rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the inoculated control. Analyze the data using ANOVA and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Part 5: Secondary Applications & Resistance Management

Potential Nematicidal Activity

Some carboxamide fungicides exhibit activity against plant-parasitic nematodes. A preliminary screen can be conducted to explore this potential secondary application.

Protocol 5.1: Primary Nematicide Screen using Caenorhabditis elegans

C. elegans is a common model organism for initial nematicide screening.[18]

  • Assay Preparation: In a 96-well microtiter plate, add the test compound diluted in a suitable buffer to achieve final concentrations (e.g., 10, 50, 200 ppm).

  • Nematode Addition: Add a suspension of synchronized L4-stage C. elegans to each well (approximately 20-30 nematodes per well).

  • Controls: Include a negative control (buffer only) and a positive control (e.g., Ivermectin).

  • Incubation: Incubate the plate at 20°C for 24 hours.

  • Assessment: Observe the nematodes under a dissecting microscope. Score for mortality (nematodes that do not move when prodded with a fine wire).

  • Analysis: Calculate the percentage mortality for each treatment. Significant mortality compared to the negative control indicates potential nematicidal activity warranting further investigation with plant-parasitic nematodes.

SDHI Resistance Management Considerations

The development of fungicide resistance is a significant threat to the durability of any new active ingredient. Resistance to SDHIs is well-documented and typically arises from single point mutations in the SdhB, SdhC, or SdhD genes.[19][20]

Protocol 5.2: Baseline Sensitivity and Resistance Monitoring

  • Establish Baseline: Before any widespread use, establish the baseline sensitivity of a large, diverse population of target pathogens to this compound using the EC50 protocol (Protocol 3.1). This creates a reference point for future monitoring.[21]

  • Monitor Field Populations: Periodically collect pathogen isolates from treated areas and determine their EC50 values. A significant shift in the mean EC50 of the population may indicate the selection for less sensitive individuals.

  • Molecular Analysis: For isolates showing reduced sensitivity, sequence the SdhB, SdhC, and SdhD genes to identify mutations known to confer resistance to other SDHI fungicides.[22] This provides a mechanistic understanding of any observed sensitivity shifts.

Safety and Handling

As this compound is a novel compound, its toxicological properties are not fully characterized. Therefore, it must be handled as a potentially hazardous substance.[3][4]

  • Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI-approved safety glasses at all times.[23]

  • Disposal: Dispose of all chemical waste and contaminated materials according to institutional and local regulations.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
  • Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]

  • Li, X., et al. (2015). A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. American Journal of Plant Sciences, 6, 1940-1947. [Link]

  • Kim, Y., & Mundt, M. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 25(1), 1-10. [Link]

  • Glättli, A., et al. (2011). The Succinate Dehydrogenase Inhibitor Fungicides. Modern Crop Protection Compounds, 539-568.
  • VGD Publishing System. (2022). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. [Link]

  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. [Link]

  • CABI. (2012). Formulation. In Fungicides. [Link]

  • Ishii, H., & Hollomon, D. W. (2015). Fungicide Resistance in Plant Pathogens: Principles and a Guide to Practical Management. Springer.
  • Google Patents. (2004). Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • Ishii, H., et al. (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. Phytopathology, 111(5), 819-830. [Link]

  • CABI. (2012). Fungicide Efficacy Evaluation. In Fungicides. [Link]

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Troubleshooting & Optimization

Common side reactions in the synthesis of thiophene carboxamides and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Thiophene Carboxamides

Welcome to the technical support center for the synthesis of thiophene carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you navigate the complexities of amide bond formation involving thiophene carboxylic acids. Our focus is on understanding the root causes of side reactions and implementing robust strategies for their prevention.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of thiophene carboxamides.

Q1: My amide coupling reaction has a low yield, and I primarily recover my starting thiophene carboxylic acid. What is the likely cause?

A: This is a classic symptom of the hydrolysis of your activated carboxylic acid intermediate.[1][2] Amide coupling proceeds by activating the carboxylic acid to make it more electrophilic. Common activated species include O-acylisourea intermediates (from carbodiimides like EDC or DCC), active esters (from HATU/HOBt), or acyl chlorides.[3][4] These intermediates are highly sensitive to moisture. Any trace amounts of water in your reaction solvent, reagents, or glassware can act as a nucleophile, attacking the activated acid and converting it back to the starting material.[2][5]

Prevention:

  • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., DMF, DCM). Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Reagent Quality: Use fresh, high-purity coupling reagents and amines. Store moisture-sensitive reagents in a desiccator.

Q2: My reaction is complete according to TLC, but I'm struggling to remove the urea byproduct from my product after using DCC.

A: The byproduct of DCC (dicyclohexylcarbodiimide) is dicyclohexylurea (DCU), which is notoriously insoluble in many common organic solvents like DCM and precipitates out of the reaction mixture.[7] While this insolubility is sometimes used to drive reactions to completion, removing the last traces of DCU can be challenging.

Troubleshooting Purification:

  • Filtration: The primary method is to filter the crude reaction mixture to remove the bulk of the precipitated DCU.

  • Solvent Selection: If your product is soluble in acetonitrile, adding it to the crude mixture can help precipitate the remaining DCU, which has very low solubility in MeCN.

  • Alternative Reagents: For future syntheses, consider using EDC (an "aqueous-soluble" carbodiimide) whose urea byproduct can be removed with a simple acidic aqueous wash.[7] Alternatively, DIC (diisopropylcarbodiimide) produces a more soluble diisopropylurea (DIU) that typically remains in solution and can be removed via chromatography.[7][8]

Q3: I am using HATU as a coupling reagent and see a significant byproduct with a mass corresponding to my amine plus a fragment from the HATU. What is this and how can I prevent it?

A: This is likely a guanidinium byproduct.[9] It arises from the direct reaction of your amine nucleophile with the HATU reagent itself, which is an aminium salt. This "caps" the amine, rendering it unable to react with the activated carboxylic acid.[10] This side reaction is favored when the amine is present before the carboxylic acid has been fully activated.

Prevention:

  • Order of Addition is Critical: Always pre-activate the thiophene carboxylic acid. This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) in the solvent and stirring for a few minutes (5-30 min) before adding the amine.[11] This ensures the formation of the active OAt-ester, which then cleanly reacts with the amine.

Section 2: Troubleshooting Guide: Common Side Reactions & Prevention

This section delves deeper into specific side reactions, their mechanisms, and detailed prevention strategies.

Issue: Epimerization/Racemization of Chiral Centers

For thiophene carboxamides containing chiral centers, particularly α-amino acids, racemization is a significant risk that can compromise the biological activity of the final compound.

Causality: Racemization during amide coupling typically occurs via two main pathways:

  • Direct Enolization: A base can deprotonate the α-carbon of the activated carboxylic acid, leading to a planar enolate intermediate that loses its stereochemical information.

  • Oxazolone Formation: The carbonyl oxygen of the activated N-protected amino acid can perform an intramolecular nucleophilic attack on the activated carboxyl group. This forms a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and rapidly equilibrates, leading to racemization.[9] This is a major concern when using highly reactive activating agents like carbodiimides without additives.

Troubleshooting & Prevention Protocol:

StrategyMechanism of ActionRecommended Reagents/Conditions
Use Additives Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the initial activated intermediate (e.g., O-acylisourea) to form an active ester. These active esters are more stable and less prone to oxazolone formation, significantly suppressing racemization.[7][9]Add 1.0-1.2 equivalents of HOBt or HOAt when using carbodiimides like DCC or EDC.
Select Modern Coupling Reagents Phosphonium (PyBOP, PyAOP) and aminium (HATU, HCTU) reagents are designed to generate these less-racemization-prone active esters in situ.[7][10] HATU, which forms an OAt-ester, is particularly effective due to the anchimeric assistance of the pyridine nitrogen in HOAt.[10]Use HATU/DIPEA or PyAOP/DIPEA systems, especially for sensitive substrates.
Control Base and Temperature Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Avoid strong bases or excess base, which can promote direct enolization. Running the reaction at lower temperatures (e.g., 0°C to room temperature) can also reduce the rate of racemization.Use 2-3 equivalents of DIPEA. Start the reaction at 0°C and allow it to slowly warm to room temperature.

Diagram: Mechanism of Oxazolone-Mediated Racemization

G A Chiral N-Protected Thiophene Amino Acid B O-Acylisourea Intermediate (Highly Reactive) A->B C 5(4H)-Oxazolone (Planar, Achiral Intermediate) B->C Intramolecular Attack F Desired Chiral Amide B->F D Enolate Form C->D Base (Proton Abstraction) E Racemized Oxazolone D->E Reprotonation G Racemic Amide Mixture E->G + Amine (R-NH2) (Undesired)

Caption: Oxazolone formation pathway leading to racemization.

Issue: Guanidinylation of the Amine

This side reaction is specific to uronium/aminium-type coupling reagents like HBTU, TBTU, and HATU.

Causality: These reagents possess a structure that is highly electrophilic and can react directly with the amine nucleophile intended for the amide coupling. This forms a stable guanidinium species, consuming both the amine and the coupling reagent, thereby reducing the yield of the desired amide. This reaction is competitive with the activation of the carboxylic acid.

Troubleshooting & Prevention Protocol:

StrategyMechanism of ActionRecommended Reagents/Conditions
Pre-activation By allowing the thiophene carboxylic acid to react with the uronium reagent and base first, the highly reactive OAt- or OBt-ester is formed.[11] This active ester is the key intermediate for amide bond formation. Adding the amine only after this intermediate is formed ensures it reacts preferentially with the activated acid rather than the coupling reagent.Mix acid, coupling reagent (e.g., HATU, 1.1 eq), and base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent. Stir for 5-30 minutes at room temperature before adding the amine (1.0 eq).
Use Phosphonium Reagents Phosphonium-based reagents like PyBOP or PyAOP do not have the same reactive moiety as uronium salts. They are not susceptible to this side reaction and do not form guanidinium byproducts.[3][10]For particularly sluggish couplings or with precious amines where pre-activation is risky, switch to PyBOP or PyAOP.
Avoid Excess Reagent Using a large excess of the uronium reagent increases the probability of it reacting directly with the amine.Use coupling reagents in near-stoichiometric amounts (e.g., 1.1 to 1.2 equivalents relative to the limiting reagent).

Diagram: Guanidinylation Side Reaction Workflow

G cluster_correct Correct Pathway (Pre-activation) cluster_incorrect Side Reaction Pathway ThioAcid Thiophene Carboxylic Acid ActiveEster Activated OAt-Ester ThioAcid->ActiveEster + HATU, Base HATU HATU Reagent Guanidinium Guanidinium Byproduct (Capped Amine) HATU->Guanidinium + Amine (Direct Reaction) Base Base (DIPEA) Amine Amine (R-NH2) DesiredAmide Desired Thiophene Carboxamide ActiveEster->DesiredAmide + Amine

Caption: Desired vs. undesired reaction pathways with HATU.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step protocol for a standard amide coupling reaction using modern reagents to minimize side reactions.

Protocol: Synthesis of N-Aryl Thiophene-2-Carboxamide using HATU

This protocol utilizes HATU, a highly efficient coupling reagent known for low rates of racemization, and incorporates the pre-activation technique to prevent guanidinylation.

Materials:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Substituted Aniline (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringes

Procedure:

  • Preparation: Dry a round-bottom flask fitted with a magnetic stir bar in an oven at 120°C for at least 2 hours. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition (Pre-activation):

    • To the flask, add thiophene-2-carboxylic acid (1.0 eq).

    • Add HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).

    • Add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.

  • Activation: Stir the mixture at room temperature under an inert atmosphere for 15 minutes. The solution may change color or clarity as the active ester forms.

  • Amine Addition: Dissolve the substituted aniline (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and unreacted amine), saturated aqueous sodium bicarbonate (to remove unreacted acid), and finally with brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiophene carboxamide.[12]

References

  • Organic Chemistry Frontiers. (n.d.). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2010). Hydrolysis of Acid Chlorides. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Coupling of Aryl Chloride, Isocyanides, and Thiocarboxylate To Synthesize Thioamides. Retrieved from [Link]

  • YouTube. (2023). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Reddit. (2020). amide coupling help. Retrieved from [Link]

  • Chemical Reviews. (2011). Peptide Coupling Reagents, More than a Letter Soup. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of thiophene.
  • CABI. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]

  • DilunBio. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. Retrieved from [Link]

  • National Institutes of Health. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

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Degradation pathways of 5-chloro-N-methylthiophene-2-carboxamide under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-chloro-N-methylthiophene-2-carboxamide. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the experimental investigation of its degradation pathways. Our goal is to equip you with the necessary insights to anticipate challenges, interpret your findings, and ensure the integrity of your stability studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The structure of this compound presents several potential sites for degradation under stress conditions. The primary liabilities are:

  • Hydrolysis of the Amide Bond: The N-methylcarboxamide group is susceptible to both acid and base-catalyzed hydrolysis, which would yield 5-chlorothiophene-2-carboxylic acid and methylamine.

  • Thiophene Ring Instability: Thiophene rings, while aromatic, can be susceptible to oxidative degradation.[1] The sulfur atom can be oxidized, potentially leading to ring-opening.

  • Photodegradation: Thiophene-containing compounds can absorb UV radiation, which may lead to photolytic cleavage or rearrangement.[2]

  • Dehalogenation: The chloro-substituent on the thiophene ring could potentially be removed under certain reductive or photolytic conditions.

Understanding these potential degradation sites is crucial for designing robust stability studies and for identifying potential degradation products.

Q2: What are the recommended initial stress conditions for a forced degradation study of this compound?

A2: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[3][4] For this compound, a standard set of stress conditions should be employed:

Stress ConditionRecommended ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60°CAmide hydrolysis
Base Hydrolysis 0.1 M NaOH, 60°CAmide hydrolysis, potential dehalogenation
Oxidation 3% H₂O₂, Room TemperatureThiophene ring oxidation (sulfoxide formation), N-oxidation
Thermal 80°C (dry heat)General decomposition
Photolytic ICH Q1B guidelines (UV/Vis exposure)Photolytic cleavage, dehalogenation

It is recommended to initially aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Q3: What analytical techniques are best suited for monitoring the degradation of this compound and identifying its degradants?

A3: A stability-indicating analytical method is crucial. The most powerful technique for this purpose is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS).

  • RP-HPLC with UV detection: A reverse-phase HPLC method with a C18 column is a good starting point for separating the parent compound from its more polar degradation products. A photodiode array (PDA) detector will be useful for assessing peak purity.

  • LC-MS/MS: This is invaluable for the identification and structural elucidation of degradation products.[6] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose structures for the observed degradants.

Section 2: Troubleshooting Guides

Guide 1: Unexpected Peaks in HPLC Analysis

Issue: My HPLC chromatogram shows unexpected peaks, even in my control sample.

Possible Cause Troubleshooting Steps
Contaminated Mobile Phase or Diluent 1. Prepare fresh mobile phase and diluent using high-purity solvents and reagents.2. Filter all solutions before use.
Sample Degradation During Preparation 1. Prepare samples immediately before analysis.2. If the compound is light-sensitive, work under amber light.3. If it is thermally labile, use a cooled autosampler.
Interaction with HPLC System 1. Ensure all tubing and components are inert.2. Perform a blank injection (diluent only) to check for system peaks.
Impurity in the Reference Standard 1. Check the Certificate of Analysis for your reference standard for any reported impurities.[7]
Guide 2: No Degradation Observed Under Stress Conditions

Issue: I have subjected my sample to the recommended stress conditions, but I am not observing any significant degradation.

Possible Cause Troubleshooting Steps
Compound is Highly Stable 1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent).[4]
Inappropriate Analytical Method 1. Ensure your HPLC method can separate the parent compound from potential degradants. The degradants may be co-eluting.2. Check that the detection wavelength is appropriate for both the parent compound and potential degradation products.
Low Sample Concentration 1. Increase the concentration of your sample to ensure that any degradation products are above the limit of detection.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Forced Degradation Procedure
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light as per ICH Q1B guidelines.

  • Neutralization (for acid and base hydrolysis samples): After the stress period, cool the samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute the samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Diagram 1: Potential Degradation Pathways

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 5-chlorothiophene-2-carboxylic acid A->B Acid/Base C Methylamine A->C Acid/Base D N-oxide derivative A->D H₂O₂ E Sulfoxide derivative A->E H₂O₂ F Dechlorinated product A->F UV/Vis Light

Caption: Potential degradation pathways of this compound.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

TroubleshootingWorkflow start Unexpected Peak in HPLC blank_injection Inject Blank (Diluent) start->blank_injection system_peak Peak Present? blank_injection->system_peak clean_system Clean HPLC System system_peak->clean_system Yes check_standard Check Reference Standard Certificate of Analysis system_peak->check_standard No fresh_solutions Prepare Fresh Mobile Phase/Diluent clean_system->fresh_solutions reinject_blank Re-inject Blank fresh_solutions->reinject_blank end Issue Resolved reinject_blank->end impurity_present Impurity Reported? check_standard->impurity_present known_impurity Peak is a Known Impurity impurity_present->known_impurity Yes sample_degradation Investigate Sample Preparation Degradation impurity_present->sample_degradation No known_impurity->end sample_degradation->end

Caption: Troubleshooting workflow for unexpected peaks in HPLC analysis.

References

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • Eawag. (n.d.). Thiophene-2-Carboxylate (an/aerobic) Pathway Map. Eawag-BBD. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. JOCPR. [Link]

  • Manisa Celal Bayar Üniversitesi. (n.d.). Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes. Akademik Veri Yönetim Sistemi. [Link]

  • ResearchGate. (n.d.). Thermal degradation kinetics of N-((5-chloropyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its transition metal complexes | Request PDF. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 906522-87-0 | Product Name : Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • GLP Pharma Standards. (n.d.). This compound | CAS No- 97799-98-9. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2024). Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. PMC. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 97799-98-9 | Product Name : this compound. Retrieved from [Link]

  • PubMed. (2006). Photodegradation of 5-methyltetrahydrofolate: biophysical aspects. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

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Technical Support Center: Stock Solution Stability for 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-N-methylthiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the preparation, storage, and troubleshooting of stock solutions to ensure the reliability and reproducibility of your experimental results.

Introduction: The Critical Role of Stock Solution Integrity

In any experimental workflow, the integrity of your starting materials is paramount. The stability of this compound in solution can be influenced by several factors, including the choice of solvent, storage temperature, light exposure, and the presence of contaminants like water. Degradation of the compound can lead to a decrease in its effective concentration, the formation of confounding byproducts, and ultimately, to inconsistent or erroneous experimental outcomes. This guide provides a comprehensive framework for maintaining the stability of your this compound stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For most biological applications, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solvency power.[1][2] However, the choice of solvent should always be guided by the specific requirements of your experiment, ensuring compatibility with your assay system (e.g., cell culture). The final concentration of DMSO in your working solution should typically be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[1]

Q2: What are the optimal storage conditions for stock solutions of this compound?

A2: To maximize stability, stock solutions should be stored at low temperatures, protected from light. The general recommendations are:

  • Long-term storage: -80°C is preferable for storage periods exceeding one month.

  • Short-term storage: -20°C is suitable for up to one month.[3]

The compound should be stored in a dark place. Thiophene-containing compounds can be susceptible to photodegradation.[4][5] Therefore, it is crucial to use amber or opaque vials and to minimize exposure to ambient light during handling.

Q3: How can I minimize degradation from repeated freeze-thaw cycles?

A3: Repeated freeze-thaw cycles can introduce moisture and promote degradation of the compound.[1][6] It is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation.[1] This practice ensures that the main stock remains undisturbed and that each experiment is performed with a fresh aliquot.

Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of my stock solution?

A4: Yes, inconsistent results are a common symptom of compound degradation. If you suspect instability, you should first verify the handling and storage of your stock solution.[1] Consider performing a stability check on your stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC) to assess its purity and concentration.[3]

Q5: What are the primary degradation pathways for this compound in solution?

A5: Based on its chemical structure, two primary degradation pathways are of concern:

  • Hydrolysis of the amide bond: The N-methylcarboxamide group can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield 5-chlorothiophene-2-carboxylic acid and methylamine.[7] This process can be catalyzed by the presence of water in the solvent.

  • Degradation of the thiophene ring: Thiophene rings can be susceptible to oxidation at the sulfur atom and photodegradation.[8] Exposure to strong oxidizing agents or prolonged exposure to light should be avoided.

Troubleshooting Guide: Addressing Common Issues

This guide is designed to help you systematically troubleshoot common problems that may be related to the stability of your this compound stock solutions.

Observed Problem Potential Cause(s) Related to Stock Solution Recommended Action(s)
Complete loss of compound activity 1. Significant Degradation: The compound may have substantially degraded due to improper storage (e.g., prolonged storage at room temperature, exposure to light).[1] 2. Precipitation: The compound may have precipitated out of the working solution if its solubility limit was exceeded.1. Prepare a fresh stock solution from solid material. 2. Perform a quality control check (e.g., HPLC) on the new stock solution. 3. Visually inspect your working solutions for any signs of precipitation.
Decreased compound potency or efficacy 1. Partial Degradation: The stock solution may have partially degraded over time, leading to a lower effective concentration. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles may have led to gradual degradation.[6][9]1. Use a fresh, single-use aliquot for your experiment. 2. If the problem persists, prepare a new stock solution and aliquot it. 3. Consider running a dose-response curve to see if the potency has shifted.
High variability between experiments 1. Inconsistent Aliquots: If not aliquoted, using the same stock vial repeatedly can introduce variability. 2. Solvent Evaporation: If vials are not sealed properly, solvent evaporation can lead to an increase in the stock concentration over time.1. Ensure you are using fresh aliquots for each experiment. 2. Use high-quality vials with secure caps to prevent evaporation. 3. Re-evaluate your stock solution preparation and aliquoting procedure.
Unexpected or off-target effects 1. Formation of Active Degradants: Degradation products may have their own biological activity, leading to unexpected results.1. Attempt to identify any degradation products using analytical techniques such as LC-MS. 2. If degradation is confirmed, a fresh stock solution is necessary.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 175.63 g/mol ) in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 0.001 L * 175.63 g/mol * 1000 mg/g = 1.7563 mg

  • Weighing:

    • Carefully weigh out approximately 1.76 mg of the compound on an analytical balance. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.76 mg, add 1.002 mL of DMSO.

  • Mixing:

    • Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, sterile, and clearly labeled amber or opaque vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Stability Assessment of Stock Solutions by HPLC

This protocol provides a framework for assessing the stability of your stock solution over time.

Objective: To determine the purity and concentration of this compound in a stock solution at different time points and under various storage conditions.

Methodology:

  • Initial Analysis (T=0):

    • Immediately after preparing your stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL) in the mobile phase.

    • Analyze the sample by a validated stability-indicating HPLC method.[10][11] This will provide the initial purity and peak area, which serves as the baseline.

  • Sample Storage:

    • Store your aliquots under the conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, room temperature exposed to light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.

    • Allow the aliquot to thaw completely and come to room temperature.

    • Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

  • Data Analysis:

    • Compare the chromatograms from each time point to the T=0 chromatogram.

    • Calculate the percentage of the parent compound remaining.

    • Look for the appearance of new peaks, which may indicate degradation products.

Table for Data Summary:

Storage ConditionTime Point% Purity of Parent CompoundObservations (e.g., new peaks)
-80°C, DarkT=099.5%None
1 Month
3 Months
-20°C, DarkT=099.5%None
1 Month
3 Months
4°C, DarkT=099.5%None
1 Week
1 Month

Visualizations

Diagram 1: Recommended Workflow for Stock Solution Handling

G cluster_prep Preparation cluster_qc Quality Control (Optional but Recommended) cluster_storage Storage cluster_use Experimental Use calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve hplc_t0 T=0 HPLC Analysis dissolve->hplc_t0 aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C / -80°C, Protected from Light aliquot->store thaw Thaw a Single Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working

Caption: A workflow for preparing and handling stable stock solutions.

Diagram 2: Troubleshooting Logic for Inactive Compound

G cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_solution Solution start Experiment Shows No/Reduced Activity check_storage Was it stored correctly? (-20°C/-80°C, dark) start->check_storage check_aliquot Was a fresh aliquot used? check_storage->check_aliquot Yes prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh No check_solubility Is it soluble in the assay buffer? check_aliquot->check_solubility Yes check_aliquot->prepare_fresh No check_assay Are assay controls working? check_solubility->check_assay Yes check_solubility->prepare_fresh No check_concentration Is the concentration correct? check_assay->check_concentration Yes troubleshoot_assay troubleshoot_assay check_assay->troubleshoot_assay No check_concentration->prepare_fresh No re_evaluate re_evaluate check_concentration->re_evaluate Re-evaluate biological hypothesis qc_check Perform HPLC/LC-MS check prepare_fresh->qc_check

Caption: A decision tree for troubleshooting compound inactivity.

References

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Supercritical Fluids. Available at: [Link]

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
  • Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society.
  • Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Thiophene Safety D
  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
  • Thiophene. Sciencemadness Wiki.
  • How to Conduct Stability Studies for Small Molecule Drugs. Proclinical.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. BenchChem.
  • The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
  • Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • How long can a compound be stable in DMSO for?
  • 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines. BenchChem.
  • On the hydrolysis mechanisms of amides and peptides.
  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.
  • How to Perform Solutions Stability in Analytical Method valid
  • A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit.
  • 2-Chlorothiophene. ChemicalBook.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
  • Small Molecule Inhibitors Selection Guide. Cayman Chemical.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • This compound. GLP Pharma Standards.
  • Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives.
  • This compound.
  • Troubleshooting Guide. Phenomenex.
  • This compound. LGC Standards.
  • This compound | 97799-98-9. Sigma-Aldrich.
  • This compound. Merck.
  • 5-Chloro-n-methylthiophene-2-sulfonamide. ChemScene.
  • Unravelling the major factors in photo-oxidative stability of anthradithiophene derivatives.
  • Regulatory Knowledge Guide for Small Molecules.
  • Substituent Effects on the Photochromic Properties of Benzothiophene-Based Derivatives.
  • Unravelling the Major Factors in Photo-oxidative Stability of Anthradithiophene Derivatives.
  • Microwave synthesis and Antibacterial Activity of some Heterocyclic Schiff's base Metal Complexes of First Transition Series. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. MDPI.

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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of 5-chloro-N-methylthiophene-2-carboxamide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of why these issues occur and how to logically resolve them.

Peak tailing is a common frustration in HPLC that can significantly compromise the accuracy and reproducibility of your results by affecting resolution and integration.[1][2][3] This guide will walk you through a systematic approach to diagnose and resolve peak tailing for this specific compound, ensuring the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and how is it measured?

A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[3] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[4] Peak tailing is quantitatively measured by the USP tailing factor (Tf) or the asymmetry factor (As).[2] A value of 1.0 indicates a perfectly symmetrical peak. For most analytical methods, a tailing factor between 0.9 and 1.5 is acceptable, though for high-precision quantitative work, a value as close to 1.0 as possible is ideal.[5] Values greater than 2.0 are generally considered unacceptable for validated methods.[5]

Q2: Why is this compound prone to peak tailing in reversed-phase HPLC?

A2: The structure of this compound, which contains an amide functional group, makes it a basic compound. In reversed-phase HPLC using silica-based columns, these basic groups can interact with residual acidic silanol groups (Si-OH) on the stationary phase surface.[6][7][8] This secondary interaction, in addition to the primary hydrophobic interaction, can cause some analyte molecules to be retained longer, resulting in a "tailing" effect.[6][9][10]

Q3: I'm observing peak tailing for all the peaks in my chromatogram, not just the target analyte. What could be the cause?

A3: If all peaks in your chromatogram are tailing, the issue is likely systemic rather than a specific chemical interaction. Common causes include:

  • A void at the column inlet: This can be caused by the collapse of the stationary phase bed.[11][12]

  • A partially blocked column inlet frit: Debris from the sample, mobile phase, or system can accumulate on the frit, distorting the sample flow path.[2]

  • Extra-column volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak dispersion.[1][13][14]

A good first step is to reverse-flush the column (if the manufacturer's instructions permit) or replace the guard column if one is in use.[2][14]

Troubleshooting Guide: A Systematic Approach

When faced with peak tailing for this compound, a systematic troubleshooting approach is essential. The following guide will help you identify and resolve the root cause of the issue.

G start Peak Tailing Observed for This compound q1 Is the tailing specific to this analyte or are all peaks affected? start->q1 system_issue Systemic Issue Suspected q1->system_issue All Peaks analyte_specific Analyte-Specific Issue Suspected q1->analyte_specific Analyte-Specific check_column Inspect/Replace Guard Column Check for Column Void Backflush Column system_issue->check_column check_connections Minimize Extra-Column Volume Check Fittings and Tubing system_issue->check_connections mobile_phase_opt Mobile Phase Optimization analyte_specific->mobile_phase_opt column_chem Column Chemistry Evaluation analyte_specific->column_chem

Caption: Troubleshooting workflow for peak tailing.

Step 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to address analyte-specific peak tailing.

Q4: How does mobile phase pH affect peak tailing for this compound?

A4: Mobile phase pH is a critical parameter.[15] At mid-range pH, residual silanol groups on the silica column can be ionized (SiO-), leading to strong electrostatic interactions with the protonated (positively charged) basic amide group of your analyte, causing significant tailing.[5] By lowering the mobile phase pH (typically to ≤ 3), the silanol groups are protonated (Si-OH) and less likely to interact with the protonated analyte, which dramatically improves peak shape.[6][11][16][17]

Experimental Protocol: pH Adjustment
  • Prepare an acidic mobile phase modifier: A common choice is 0.1% formic acid or 0.1% phosphoric acid in the aqueous portion of your mobile phase.

  • pH Measurement: Ensure you measure the pH of the aqueous portion before mixing with the organic modifier.[11]

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your sample and evaluate the peak shape.

ParameterInitial Condition (Example)Optimized ConditionRationale
Aqueous Mobile Phase Water0.1% Formic Acid in WaterSuppresses silanol ionization.[3][16]
pH ~6.0~2.7Minimizes secondary interactions.[6][11]
Q5: Can I use mobile phase additives to improve peak shape?

A5: Yes, in addition to acids, other mobile phase additives can be beneficial:

  • Buffers: Increasing the buffer concentration (e.g., to >20 mM for UV detection) can help mask residual silanol activity by increasing the ionic strength of the mobile phase.[11][16] Note that for LC-MS applications, lower buffer concentrations (<10 mM) are generally preferred to avoid ion suppression.[16]

  • Competing Bases: Historically, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase.[11][17] TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[11] However, with the advent of modern, high-purity columns, this is often no longer necessary.[16][17]

Step 2: Column Chemistry and Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the next step is to evaluate your column and HPLC system hardware.

Q6: How does my choice of HPLC column affect peak tailing?

A6: The column is the heart of the separation, and its chemistry plays a significant role.

  • End-Capping: Modern columns are typically "end-capped," a process where residual silanol groups are chemically reacted with a small, non-polar group (like trimethylsilyl) to make them less active.[6][8][9][10] Using a high-quality, fully end-capped column is crucial for analyzing basic compounds like this compound.[5][16]

  • Column Type: Consider using a column with a stationary phase designed to minimize secondary interactions. Type B silica columns, which have lower metal content and reduced silanol activity, are a significant improvement over older Type A silica.[3][17] Hybrid silica or polymer-based columns can also offer enhanced pH stability and reduced silanol interactions.[3]

Q7: Could metal contamination in my HPLC system be causing the peak tailing?

A7: Yes, metal contamination can be a hidden cause of peak tailing.[7][18] Metal ions, either from the silica packing material itself or leached from stainless steel components of the HPLC system (like frits and tubing), can act as active sites, chelating with the analyte and causing tailing.[7][13][19]

Experimental Protocol: System Passivation

If you suspect metal contamination, passivating your HPLC system can help. Passivation is a chemical treatment that removes free iron and forms a protective oxide layer on stainless steel surfaces.[20][21]

Caution: Always remove your HPLC column before performing this procedure.[21]

  • Cleaning: Flush the system with a 30% phosphoric acid solution for 1 hour at 1 mL/min.[20]

  • Rinsing: Rinse the system with high-purity water until the outlet flow is neutral.[20]

  • Passivation: Flush the system with 6M nitric acid for 1 hour at 1 mL/min.[20]

  • Final Rinse: Rinse thoroughly with high-purity water until the flow is neutral, followed by a final flush with your mobile phase solvent (e.g., methanol or acetonitrile).[20]

  • Chelating Agents: As an alternative or supplementary approach, adding a chelating agent like EDTA to the mobile phase can help sequester metal ions that may be causing issues.[22][23]

G cluster_column Column Interactions cluster_solution Solution: Low pH Mobile Phase Analyte Basic Analyte (this compound) Silanol Ionized Silanol Site (SiO-) Analyte->Silanol Secondary Ionic Interaction (Causes Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction Analyte_H Protonated Analyte Silanol_H Protonated Silanol Site (SiOH) Analyte_H->Silanol_H Repulsive/No Interaction (Improved Peak Shape) StationaryPhase_2 C18 Stationary Phase Analyte_H->StationaryPhase_2 Primary Hydrophobic Interaction

Caption: Mechanism of peak tailing and its resolution.

Summary and Final Recommendations

Resolving peak tailing for this compound is a logical process of elimination. Start by addressing the most common causes and progressively move to more complex issues.

  • Start with the Mobile Phase: Adjusting the mobile phase to a pH of 3 or below is the most effective first step.

  • Evaluate Your Column: Ensure you are using a modern, high-purity, end-capped C18 or similar column. If your column is old, replace it.

  • Consider System Effects: If tailing persists or affects all peaks, investigate potential hardware issues like column voids, blocked frits, or extra-column volume.

  • Address Metal Contamination: If you suspect metal interactions, consider system passivation or the use of chelating agents in your mobile phase.

By systematically applying these troubleshooting steps, you can achieve symmetrical, reproducible peaks, ensuring the quality and accuracy of your HPLC analysis.

References
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • HPLC Troubleshooting Guide. (n.d.). YMC. [Link]

  • The Role of End-Capping in RP. (n.d.). Phenomenex. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]

  • Unveiling the Secrets of Silica in HPLC Columns. (2025, January 18). uHPLCs Class - YouTube. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • HPLC Column Conditioning / Activation. (n.d.). Phenomenex. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. [Link]

  • HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. (2025, October 20). PharmaCores. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]

  • Cleaning and Passivation of Liquid Chromatography. (2024, July 9). Welch Materials. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). alwsci. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (2023, June 2). LCGC International. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. [Link]

  • What is the Definition of Passivating and Purging in HPLC - FAQ. (2021, September 27). MicroSolv. [Link]

  • Methods for the Passivation of HPLC Instruments and Columns. (n.d.). Restek Resource Hub. [Link]

  • Methyl 5-chlorothiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. [Link]

  • Abnormal Peak Shapes. (n.d.). Shimadzu. [Link]

  • 5-Chlorothiophene-2-carboxamide. (n.d.). PubChem. [Link]

  • Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. (n.d.).
  • Process for determining the suitability for distribution of a batch of a thiophene-2-carboxamide derivative. (n.d.).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC - NIH. [Link]

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Minimizing impurities during the synthesis of 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-chloro-N-methylthiophene-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in the synthesis of pharmaceuticals like Rivaroxaban, achieving high purity is paramount.[1] This guide provides in-depth, field-proven insights into common challenges, offering troubleshooting strategies and optimized protocols to minimize impurity formation during this critical two-step synthesis.

Understanding the Core Synthesis Pathway

The most common and industrially relevant synthesis of this compound involves a two-step process starting from 5-chlorothiophene-2-carboxylic acid. The carboxylic acid is first activated by converting it into a highly reactive acyl chloride intermediate, typically using thionyl chloride (SOCl₂). This intermediate is then reacted with methylamine to form the final amide product. While seemingly straightforward, each step presents unique challenges that can lead to significant impurity generation if not properly controlled.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 5-Chlorothiophene- 2-carboxylic acid B 5-Chlorothiophene- 2-carbonyl chloride A->B + Thionyl Chloride (SOCl₂) (cat. DMF) C 5-Chloro-N-methylthiophene- 2-carboxamide (Product) B->C + Methylamine (CH₃NH₂) + Base (e.g., Pyridine)

Caption: General two-step synthesis workflow.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product purity by HPLC is below 99%, and I see several persistent impurity peaks. What are they and where do they come from?

A1: Low purity is the most frequent challenge. Impurities typically arise from three sources: the starting materials, side reactions during the synthesis, and degradation during work-up. The most common culprits are summarized below.

Impurity NamePotential SourceIdentification MethodMitigation Strategy
5-chlorothiophene-2-carboxylic acid Incomplete conversion to acyl chloride; Hydrolysis of the acyl chloride intermediate.LC-MS, ¹H NMR (broad OH peak)Ensure complete conversion in Step 1; Use strictly anhydrous conditions.[2][3]
Dichloro-thiophene species (e.g., 2,5-dichlorothiophene) Impurity in the starting 2-chlorothiophene used to make the carboxylic acid.[4][5]GC-MSSource high-purity starting materials; Characterize raw materials before use.
Unidentified High MW Species Potential dimerization or side reactions of the activated acyl chloride, especially at elevated temperatures.LC-MSMaintain strict temperature control (<0 °C) during acyl chloride formation.[6]
N,N-dimethylcarbamoyl chloride Reaction of thionyl chloride with DMF catalyst. This is a known carcinogen and a highly reactive impurity.[7]LC-MSUse only a catalytic amount of DMF; consider alternative catalysts if this is a persistent issue.
Q2: I have a significant amount of unreacted 5-chlorothiophene-2-carboxylic acid in my final product. How do I improve the conversion?

A2: This is a classic problem that points to issues in the first step: the formation of the acyl chloride. There are two primary causes: incomplete reaction with thionyl chloride or hydrolysis of the formed acyl chloride before it can react with methylamine.

Causality & Troubleshooting Steps:

  • Incomplete Acyl Chloride Formation: The conversion of a carboxylic acid to an acyl chloride is an equilibrium process that must be driven to completion.

    • Thionyl Chloride Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of thionyl chloride to ensure the reaction goes to completion.[8]

    • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often essential to accelerate this reaction.[6][7] Without it, the reaction can be sluggish at lower temperatures.

    • Reaction Monitoring: Do not proceed to the amidation step blindly. After refluxing with thionyl chloride, carefully quench a small aliquot with methanol and analyze by LC-MS or TLC to confirm the complete disappearance of the starting carboxylic acid and the formation of the methyl ester.

  • Hydrolysis of the Acyl Chloride: 5-chlorothiophene-2-carbonyl chloride is highly reactive and susceptible to hydrolysis by even trace amounts of water.[3]

    • Anhydrous Conditions are CRITICAL: Use oven-dried glassware, anhydrous solvents (e.g., DCM, Toluene), and perform the reaction under an inert atmosphere (Nitrogen or Argon).[2]

    • Reagent Quality: Ensure your thionyl chloride is of high quality and has been stored properly to prevent degradation and moisture absorption.

G cluster_main Fate of Acyl Chloride Intermediate cluster_pathways AcylChloride 5-Chlorothiophene- 2-carbonyl chloride DesiredPath Desired Reaction: Amidation AcylChloride->DesiredPath + Methylamine (Anhydrous) SidePath Side Reaction: Hydrolysis AcylChloride->SidePath + Water (H₂O) (Trace Moisture) Product Target Amide DesiredPath->Product Impurity Carboxylic Acid (Impurity) SidePath->Impurity

Caption: Competing reaction pathways for the acyl chloride intermediate.

Q3: The reaction with thionyl chloride turns very dark, and my yield is low. What causes this degradation?

A3: Thiophene rings, while aromatic, can be sensitive to strongly acidic and oxidative conditions, especially at elevated temperatures.[9] Thionyl chloride is not only a chlorinating agent but can also act as an oxidant, and the reaction generates HCl gas, creating a harsh acidic environment.[7]

Mitigation Strategies:

  • Strict Temperature Control: Add the 5-chlorothiophene-2-carboxylic acid to the thionyl chloride/solvent mixture in portions while maintaining a low temperature (e.g., -5 to 0 °C).[6] This helps to control the initial exotherm.

  • Minimize Reaction Time: Once the conversion to the acyl chloride is complete (as confirmed by in-process control), do not let the mixture sit for extended periods. Proceed to the next step or remove the excess thionyl chloride promptly.

  • Solvent Choice: Using an inert, non-polar solvent like toluene or dichloromethane (DCM) is standard.[6] Ensure the solvent is of high purity.

Q4: How do I effectively purify the final product and remove the carboxylic acid impurity?

A4: If you have unreacted carboxylic acid, it can often be difficult to separate from the desired amide product by column chromatography due to similar polarities. A liquid-liquid extraction workup is far more effective.

Optimized Workup Protocol:

  • After the amidation reaction is complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with:

    • 1M HCl (aq): To remove the basic catalyst (e.g., pyridine, triethylamine) and any excess methylamine.

    • Saturated NaHCO₃ (aq): This is the key step. The basic wash will deprotonate the acidic carboxylic acid impurity, converting it to its water-soluble sodium salt, which partitions into the aqueous layer.

    • Brine (Saturated NaCl (aq)): To remove residual water from the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This acid/base wash sequence is a self-validating system that selectively removes the most common impurities before final purification steps like recrystallization or chromatography.

Recommended Experimental Protocols

The following protocols incorporate the best practices discussed above to maximize yield and purity.

Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride (Step 1)
ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or TolueneAnhydrous, inert, and allows for easy removal.
Reagent Thionyl Chloride (SOCl₂)Cost-effective and byproducts are gaseous (SO₂, HCl).
Stoichiometry 1.2 - 1.5 eq. SOCl₂Drives the reaction to completion.[8]
Catalyst 0.05 eq. DMFSignificantly accelerates the reaction rate.[6]
Temperature Add acid at 0 °C, then refluxControls initial exotherm and ensures complete reaction.
Reaction Time 1 - 3 hoursMonitor by IPC (e.g., TLC, LC-MS) for completion.

Step-by-Step Methodology:

  • To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-chlorothiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise, keeping the internal temperature below 5 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2 hours, or until IPC confirms the absence of starting material.

  • Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.[6]

Protocol 2: Synthesis of this compound (Step 2)
ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or THFAnhydrous and aprotic.
Amine Source Methylamine (2.0 M in THF)Using a solution in an anhydrous solvent prevents hydrolysis.
Base Pyridine or Triethylamine (Et₃N)Acts as an HCl scavenger to drive the reaction forward.[10]
Stoichiometry 1.1 - 1.2 eq. Methylamine; 1.5 eq. BaseEnsures complete consumption of the limiting acyl chloride.
Temperature 0 °C to Room TemperatureControls the highly exothermic amidation reaction.
Reaction Time 1 - 4 hoursTypically a rapid reaction. Monitor by TLC/LC-MS.

Step-by-Step Methodology:

  • In a separate dry flask under a nitrogen atmosphere, dissolve methylamine solution (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool this amine solution to 0 °C.

  • Dissolve the crude 5-chlorothiophene-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution. A white precipitate (pyridinium hydrochloride) will form immediately.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction for the disappearance of the acyl chloride by TLC or LC-MS.

  • Upon completion, proceed with the Optimized Workup Protocol described in Q4.

  • The crude product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes).

References

  • Google Patents. (CN108840854B). Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Google Patents. (CN103275061A). Method for producing 5-chlorothiophene-2-carboxylic acid.
  • Google Patents. (CN105085469A). Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • Google Patents. (WO2004060887A1). Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • LibreTexts Chemistry. (2022). Chemistry of Amides. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of a γ-Keto-amide Derived from Thiophene Using a Carboxyl Ester as Precursor. Retrieved from [Link]

  • Google Patents. (WO2013164833A1). Process for the preparation of rivaroxaban and intermediates thereof.
  • National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]

  • Reddit. (2022). Amide coupling help. Retrieved from [Link]

  • Reddit. (2022). Reactions with thionyl chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Google Patents. (US2540675A). Thiophene chlorination with iodine catalyst.
  • GLP Pharma Standards. (n.d.). This compound | CAS No- 97799-98-9. Retrieved from [Link]

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  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

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  • International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation Chlorination of Thiophene in Coking Benzene. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • YouTube. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

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  • Google Patents. (CN109422720B). Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.

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Technical Support Center: Scaling Up the Synthesis of 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for scaling up the synthesis of 5-chloro-N-methylthiophene-2-carboxamide.

Introduction: This guide provides comprehensive technical support for researchers, chemists, and process development professionals involved in scaling up the synthesis of this compound. This key intermediate is crucial in the manufacturing of various active pharmaceutical ingredients (APIs). This document offers a robust, scalable synthetic route, detailed troubleshooting advice, and critical safety information to ensure a successful, safe, and efficient scale-up campaign.

Recommended Synthetic Route for Scale-Up

The most reliable and industrially viable approach for synthesizing this compound involves a two-step process starting from 5-chlorothiophene-2-carboxylic acid. This route is favored for its high yields, use of readily available reagents, and straightforward purification procedures that are amenable to large-scale production.

The overall transformation consists of:

  • Acid Chloride Formation: Conversion of 5-chlorothiophene-2-carboxylic acid to 5-chlorothiophene-2-carbonyl chloride.

  • Amidation: Reaction of the acyl chloride intermediate with methylamine.

Below is a workflow diagram illustrating this recommended pathway.

Scale_Up_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 5-Chlorothiophene-2- carboxylic Acid (1) C 5-Chlorothiophene-2- carbonyl Chloride (2) (Intermediate) A->C:w Inert Solvent (e.g., Toluene) Catalytic DMF 0°C to Reflux B Thionyl Chloride (SOCl₂) D Methylamine (CH₃NH₂) (Aqueous or Gas) E 5-Chloro-N-methylthiophene- 2-carboxamide (3) (Final Product) C->E:w Base (e.g., NaOH or excess CH₃NH₂) Solvent (e.g., DCM, Toluene) <10°C

Caption: Recommended two-step synthesis pathway for scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control during scale-up?

A1: The formation of the acyl chloride (Step 1) using thionyl chloride is the most critical step. The reaction between a carboxylic acid and thionyl chloride is highly exothermic and generates two gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1][2] On a large scale, inefficient heat removal can lead to a runaway reaction. Therefore, precise temperature control, typically through slow, subsurface addition of the reagent into a cooled reactor, is paramount.[3] A robust gas scrubbing system to neutralize the acidic off-gases is also a mandatory safety and environmental requirement.

Q2: Can I perform a one-pot synthesis directly from the carboxylic acid to the amide?

A2: While direct amidation methods using coupling agents (e.g., DCC, EDC) or catalytic approaches exist, they often present challenges on a large scale.[4][5] These challenges include high cost of reagents, formation of stoichiometric byproducts that complicate purification, and potential for side reactions.[6][7] The two-step acyl chloride route is generally more cost-effective and reliable for large quantities, as the intermediate can be purified by distillation to ensure high purity of the final product.[1][3]

Q3: What are the primary safety concerns with this synthesis?

A3: The primary hazards are associated with thionyl chloride. It is highly corrosive, toxic if inhaled, and reacts violently with water to release HCl and SO₂ gas.[8][9][10] All operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[10][11] An emergency shower and eyewash station must be readily accessible.[11] Additionally, methylamine is a flammable and corrosive gas/liquid. Care must be taken to control its addition and to manage the exotherm of the amidation reaction.

Q4: Chromatography is not feasible for purifying my multi-kilogram batch. What is the recommended purification strategy?

A4: For the intermediate, 5-chlorothiophene-2-carbonyl chloride, vacuum distillation is the preferred method for purification on a large scale.[3][12] For the final product, this compound, the strategy should focus on crystallization. After the reaction, a workup involving aqueous washes to remove salts and unreacted methylamine is typical. The crude product can then be crystallized from a suitable solvent or solvent mixture (e.g., toluene/heptane, isopropanol/water) to achieve high purity.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Acid Chloride Formation) 1. Incomplete Reaction: Insufficient thionyl chloride or reaction time/temperature. 2. Degradation: Reaction temperature was too high, causing decomposition. 3. Moisture Contamination: Water in the starting material or solvent hydrolyzed the thionyl chloride and the product.1. Monitor Reaction: Use in-process controls (e.g., withdraw a small sample, quench carefully, and analyze by HPLC or TLC) to confirm the disappearance of the starting carboxylic acid. Consider a slight excess (1.1-1.3 molar equivalents) of thionyl chloride.[3] 2. Strict Temperature Control: Add thionyl chloride slowly to the carboxylic acid solution while maintaining the temperature below 10°C.[3] After addition, allow the reaction to warm to room temperature and then gently reflux to drive to completion. 3. Ensure Anhydrous Conditions: Use dry solvents and ensure the reactor is free of moisture. Store thionyl chloride under an inert atmosphere (e.g., nitrogen).[2][10]
Low Yield or Impure Product in Step 2 (Amidation) 1. Loss of Acyl Chloride: The intermediate was not fully dried or was exposed to moisture, causing it to revert to the carboxylic acid. 2. Dimer Formation/Side Reactions: The reaction temperature was too high, or the methylamine was added too quickly, leading to side reactions. 3. Incomplete Reaction: Insufficient methylamine was used.1. Use Fresh Intermediate: Use the distilled acyl chloride immediately or store it under strictly anhydrous conditions. 2. Control Exotherm: Add the acyl chloride solution slowly to a cooled solution of methylamine (typically <10°C). The reaction is very fast and exothermic. 3. Use Stoichiometric Excess: Use at least 2.2 equivalents of methylamine. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Using an aqueous solution of methylamine with an additional inorganic base (like NaOH) is also a common industrial practice.
Product Fails Purity Specifications (e.g., residual starting acid) 1. Inefficient Acyl Chloride Formation: The first step did not go to completion. 2. Hydrolysis During Workup: The acyl chloride intermediate was carried over and hydrolyzed back to the acid during the aqueous workup of the final product. 3. Ineffective Crystallization: The chosen crystallization solvent does not effectively reject the carboxylic acid impurity.1. Purify the Intermediate: Ensure the 5-chlorothiophene-2-carbonyl chloride intermediate is purified by vacuum distillation before use in the next step.[3] This is the most effective way to remove the unreacted starting acid. 2. Alkaline Wash: During the workup of the final amide, include a wash with a dilute basic solution (e.g., aqueous sodium bicarbonate or sodium carbonate) to extract any residual acidic impurities into the aqueous layer. 3. Recrystallization Screen: Perform a solvent screen to find an optimal system for recrystallization that provides good recovery of the amide while leaving the more polar carboxylic acid in the mother liquor.
Difficult Filtration of Final Product 1. Fine Particle Size: "Oiling out" or crashing the product out of solution too quickly can lead to very fine particles that clog the filter. 2. Gummy/Oily Solid: The product may have a low melting point or be contaminated with solvent or impurities.1. Controlled Crystallization: Cool the crystallization mixture slowly and with gentle agitation. Adding anti-solvent slowly or seeding the solution can promote the growth of larger, more easily filterable crystals. 2. Solvent Selection: Ensure the chosen crystallization solvent is appropriate. Consider a solvent swap to a less-solubilizing solvent (an anti-solvent) before filtration to obtain a solid precipitate.

Scalable Experimental Protocols

Protocol 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride (2)

Safety Notice: This procedure must be performed in a well-ventilated hood. Thionyl chloride is highly corrosive and toxic.[8][10] All glassware and equipment must be thoroughly dried before use.

  • Reactor Setup: Charge a dry, inerted (Nitrogen atmosphere) reactor, equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, with 5-chlorothiophene-2-carboxylic acid (1.0 eq) and a suitable inert solvent like toluene or dichloromethane (5-10 volumes).[2][3] Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.02 eq).

  • Reagent Addition: Cool the stirred slurry to 0-5°C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C.[3]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Then, heat the reaction to a gentle reflux (approx. 40°C for DCM, higher for toluene) for 2-3 hours until gas evolution ceases and in-process control (e.g., HPLC) confirms the absence of starting material.[3]

  • Workup & Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (vacuum). Purify the resulting crude oil by vacuum distillation to obtain 5-chlorothiophene-2-carbonyl chloride as a clear liquid.[1][12]

Protocol 2: Synthesis of this compound (3)
  • Reactor Setup: Charge a separate reactor with an aqueous solution of methylamine (e.g., 40 wt%, 2.5 eq) and a suitable organic solvent such as dichloromethane (DCM).

  • Reagent Addition: Cool the methylamine solution to 0-10°C.

  • Slowly add the distilled 5-chlorothiophene-2-carbonyl chloride (1.0 eq), either neat or dissolved in a small amount of DCM, to the vigorously stirred methylamine solution. Maintain the internal temperature below 15°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until reaction completion is confirmed by HPLC/TLC.

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess methylamine), water, and then a saturated sodium bicarbonate solution (to remove any residual acid).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water or toluene/heptane) to yield the final product with high purity.

Comparative Data for Scale-Up

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Starting Material (1) 10.0 g1.00 kg
Thionyl Chloride (1.2 eq) 8.7 g (5.2 mL)870 g (520 mL)
Solvent (Toluene) 50 mL5.0 L
Methylamine (40% aq, 2.5 eq) 23.7 g (26 mL)2.37 kg (2.6 L)
**Addition Time (SOCl₂) **~15 minutes~1-2 hours (rate-controlled)
Addition Time (Acyl Chloride) ~10 minutes~1 hour (rate-controlled)
Heat Transfer Surface area of flaskReactor jacket, internal coils
Purification Method Vacuum Distillation (Intermediate)Flash Chromatography or Crystallization (Final)Vacuum Distillation (Intermediate)Crystallization / Reslurry (Final)
Expected Yield 75-85%70-85%

References

  • Google Patents.CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • SAM FINE O CHEM LIMITED. Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.[Link]

  • Google Patents.CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Google Patents.CN105085469A - Preparation method of 5-chlorothienyl-2-carboxylic acid.
  • International Labour Organization. ICSC 1409 - THIONYL CHLORIDE.[Link]

  • Loba Chemie. THIONYL CHLORIDE FOR SYNTHESIS.[Link]

  • New Jersey Department of Health. THIONYL CHLORIDE HAZARD SUMMARY.[Link]

  • Google Patents.CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • Google Patents.WO2004060887A1 - Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide.
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[Link]

  • Google Patents.
  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.[Link]

  • PMC. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[Link]

  • ResearchGate. A carboxylic acid and an amine can condense to an amide and water or...[Link]

  • PMC. Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium.[Link]

  • JOCPR. Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids.[Link]

  • PMC. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.[Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.[Link]

  • MDPI. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[Link]

  • PMC. A practical catalytic reductive amination of carboxylic acids.[Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of 5-Chloro- vs. 5-Bromo-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of halogens into heterocyclic scaffolds is a well-established approach to modulate the pharmacological profile of bioactive molecules. The thiophene-2-carboxamide core, in particular, has emerged as a versatile template for the development of a diverse array of therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of two closely related analogs: 5-chloro-N-methylthiophene-2-carboxamide and 5-bromo-N-methylthiophene-2-carboxamide. By examining available data on their synthesis, antiviral, antibacterial, antifungal, and cytotoxic properties, this document aims to provide researchers and drug development professionals with a valuable resource to inform future discovery and optimization efforts.

Introduction: The Significance of Halogen Substitution on the Thiophene Scaffold

The introduction of a halogen atom at the 5-position of the thiophene ring profoundly influences the electronic and lipophilic properties of the molecule, which in turn can significantly impact its biological activity. Chlorine and bromine, while both halogens, possess distinct differences in their atomic size, electronegativity, and polarizability. These differences can lead to variations in binding affinities for biological targets, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. This guide will delve into the available scientific literature to dissect and compare the biological activities of the 5-chloro and 5-bromo N-methylated analogs of thiophene-2-carboxamide.

Synthesis of 5-Chloro- and 5-Bromo-N-methylthiophene-2-carboxamide

The synthesis of these target compounds typically begins with the corresponding 5-halogenated thiophene-2-carboxylic acid. The carboxylic acid is then activated to facilitate amide bond formation with methylamine.

General Synthesis Workflow

cluster_0 Starting Material Preparation cluster_1 Amide Formation 5-Halothiophene 5-Chloro- or 5-Bromothiophene Carboxylic_Acid 5-Chloro- or 5-Bromothiophene-2-carboxylic acid 5-Halothiophene->Carboxylic_Acid Carboxylation Acid_Chloride 5-Chloro- or 5-Bromothiophene-2-carbonyl chloride Carboxylic_Acid->Acid_Chloride Activation (e.g., SOCl2) Target_Compound 5-Chloro- or 5-Bromo-N-methylthiophene-2-carboxamide Acid_Chloride->Target_Compound Methylamine Methylamine (CH3NH2) Methylamine->Target_Compound

General synthetic route for 5-halogenated-N-methylthiophene-2-carboxamides.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl chloride

  • To a stirred solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the evolution of gas ceases.

  • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 5-chlorothiophene-2-carbonyl chloride in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran and cool the solution to 0 °C.

  • To this solution, add a solution of methylamine (2.0 eq, typically as a solution in a suitable solvent like THF or water) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction mixture is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Note: A similar procedure can be followed for the synthesis of 5-bromo-N-methylthiophene-2-carboxamide, starting from 5-bromothiophene-2-carboxylic acid.

Comparative Biological Activity

While direct comparative studies on the N-methylated analogs are limited, valuable insights can be drawn from studies on closely related derivatives.

Antiviral Activity

A direct comparative study on the anti-norovirus activity of 5-chloro- and 5-bromo-thiophene-2-carboxamide derivatives revealed that the 5-chloro analog exhibited slightly higher potency.[2]

Compound ClassDerivativeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
5-Bromothiophene-2-carboxamide 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide37>100>2.7
5-Chlorothiophene-2-carboxamide 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide30>100>3.3

EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host cells by 50%. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀.[2]

These findings suggest that for this particular scaffold against norovirus, the chloro substituent offers a slight advantage in potency over the bromo substituent. Both compounds displayed low cytotoxicity, indicating a favorable safety profile in this assay.[2]

Antibacterial and Antifungal Activity

The antibacterial mechanism of some thiophene derivatives has been shown to involve the allosteric inhibition of DNA gyrase, an essential bacterial enzyme. This mode of action is distinct from that of fluoroquinolones, suggesting that these compounds could be effective against fluoroquinolone-resistant strains.

For antifungal activity, some thiophene derivatives have been found to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3]

Further research is required to directly compare the antibacterial and antifungal efficacy of the 5-chloro and 5-bromo N-methyl analogs to determine the influence of the specific halogen on their activity spectrum and potency against various pathogens.

Cytotoxic (Anticancer) Activity

Thiophene carboxamide derivatives have garnered significant interest for their potential as anticancer agents.[4] While a direct comparison between 5-chloro- and 5-bromo-N-methylthiophene-2-carboxamide is not available, studies on related compounds provide valuable structure-activity relationship (SAR) insights.

For instance, 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxicity against various cancer cell lines. The proposed mechanism of action for some thiophene carboxamide derivatives involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Thiophene_Carboxamide Halogenated Thiophene Carboxamide Derivative Tubulin Tubulin Dimers Thiophene_Carboxamide->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Postulated mechanism of cytotoxic action for some thiophene carboxamides.

The difference in the halogen (chloro vs. bromo) can influence the compound's ability to interact with the target protein, as well as its absorption and distribution properties, which can ultimately affect its overall cytotoxic potency and selectivity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 5-halogenated-N-methylthiophene-2-carboxamides is influenced by several factors:

  • Nature of the Halogen: As observed in the antiviral data, the slightly smaller and more electronegative chlorine atom may offer a better fit or electronic interaction with the target binding site compared to bromine.[2] However, the larger and more polarizable bromine atom can sometimes lead to enhanced activity through different interactions.

  • N-Methyl Group: The N-methyl group contributes to the molecule's lipophilicity and can influence its ability to cross cell membranes. It can also participate in hydrophobic interactions within the binding pocket of a target protein.

  • Thiophene Ring: The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, anchoring the molecule to its biological target.

The mechanism of action for these compounds is likely target-dependent. As discussed, potential mechanisms include the inhibition of essential enzymes like DNA gyrase in bacteria, disruption of ergosterol biosynthesis in fungi, and interference with tubulin polymerization in cancer cells.

Future Directions and Conclusion

This comparative guide highlights the therapeutic potential of 5-chloro- and 5-bromo-N-methylthiophene-2-carboxamides. The available data, although limited in direct comparisons, suggests that both analogs are promising scaffolds for drug discovery. The observed difference in antiviral activity underscores the importance of the halogen substituent in fine-tuning biological activity.

To fully elucidate the comparative efficacy of these two compounds, further head-to-head studies are warranted across a range of biological assays, including:

  • Broad-panel antimicrobial screening against a diverse set of bacterial and fungal pathogens, including resistant strains.

  • In vitro cytotoxicity assays against a panel of cancer cell lines to determine their anticancer potential and selectivity.

  • In vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in animal models.

Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of more potent and selective therapeutic agents based on the 5-halogenated-N-methylthiophene-2-carboxamide scaffold.

References

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  • Method for producing 5-chloro-n-({5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide. Google Patents.
  • 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. Journal of Medicinal Chemistry. Available from: [Link].

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available from: [Link].

  • WO 2013/164833 A1. Google Patents.
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  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Available from: [Link].

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. BMC Chemistry. Available from: [Link].

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available from: [Link].

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. Available from: [Link].

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Pharmaceuticals. Available from: [Link].

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available from: [Link].

  • Cytotoxic properties of thiophenes from Echinops grijissi Hance. PubMed. Available from: [Link].

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available from: [Link].

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE. Available from: [Link].

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. Available from: [Link].

  • Mechanism of action of toxic halogenated aromatics. PubMed. Available from: [Link].

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  • COMPARISON OF THE ACTIVITIES OF FOUR ANTIFUNGAL AGENTS IN AN IN VITRO MODEL OF DERMATOPHYTE NAIL INFECTION. NIH. Available from: [Link].

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Sources

Efficacy of 5-chloro-N-methylthiophene-2-carboxamide Versus Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing the dwindling arsenal of effective antibiotics. Thiophene derivatives have emerged as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antibacterial action. This guide provides a comprehensive comparison of the potential efficacy of a specific thiophene derivative, 5-chloro-N-methylthiophene-2-carboxamide, against established standard antibiotics. Due to the limited availability of direct comparative data for this exact molecule, this guide synthesizes findings from closely related thiophene-2-carboxamide analogues to provide a scientifically grounded perspective on its potential antimicrobial profile.

Introduction to Thiophene-Based Antimicrobials

Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been extensively investigated for various therapeutic applications. The antibacterial activity of thiophene-containing compounds is often attributed to their ability to mimic the molecular structures of natural substrates, thereby interacting with bacterial enzymes and proteins. The presence of a carboxamide group at the 2-position of the thiophene ring is a common feature in many biologically active molecules, contributing to their binding affinity and potential inhibitory effects.

Key Structural Features and Their Postulated Roles:

  • Thiophene Ring: The aromatic and lipophilic nature of the thiophene core is believed to facilitate the compound's passage through the bacterial cell membrane.

  • Carboxamide Linkage (-CONH-): This functional group is crucial for forming hydrogen bonds with biological targets, such as enzymes involved in cell wall synthesis or DNA replication.

  • 5-Chloro Substituent: The halogen atom can significantly influence the electronic properties and lipophilicity of the molecule, potentially enhancing its antibacterial potency and altering its spectrum of activity.

Comparative Efficacy Analysis

To contextualize the potential of this compound, we will compare the reported Minimum Inhibitory Concentration (MIC) values of structurally similar thiophene-2-carboxamide derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The standard antibiotics chosen for comparison—Ampicillin and Ciprofloxacin—represent two distinct classes with different mechanisms of action, providing a broad benchmark for efficacy.

It is crucial to note that the following data is derived from published studies on analogous compounds and should be interpreted as an estimation of the potential activity of this compound.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Thiophene-2-Carboxamide Analogues and Standard Antibiotics
Compound/AntibioticStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Thiophene-2-carboxamide Analogue 1 2019>100>100[1]
Thiophene-2-carboxamide Analogue 2 171864>100[1]
Ampicillin VariesVaries8-64Resistant[1]
Ciprofloxacin 0.25-10.12-0.50.015-0.120.25-1[2]

Disclaimer: The MIC values for thiophene-2-carboxamide analogues are sourced from studies on derivatives with different substitutions and are presented here for illustrative purposes. The actual MIC of this compound may vary.

Interpretation of Data:

The presented data on analogous compounds suggests that thiophene-2-carboxamide derivatives can exhibit moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1] The efficacy against Gram-negative bacteria appears to be more variable, with some analogues showing activity against E. coli, while others are less effective, particularly against Pseudomonas aeruginosa.[1] When compared to standard antibiotics, the potency of these analogues against Gram-positive strains is generally lower than that of ciprofloxacin but can be in a similar range to ampicillin, depending on the specific bacterial strain and resistance profile. The activity against Gram-negative bacteria is notably less potent than ciprofloxacin.

Proposed Mechanism of Action

While the precise molecular target of this compound has not been definitively elucidated, research on analogous thiophene-based antibacterials points towards several potential mechanisms of action.

One of the leading hypotheses is the disruption of bacterial cell membrane integrity . The lipophilic nature of the thiophene ring may facilitate its insertion into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3][4]

Another proposed mechanism involves the inhibition of crucial bacterial enzymes . The carboxamide moiety, in conjunction with the thiophene core, could act as a competitive inhibitor for enzymes involved in vital cellular processes such as DNA replication (e.g., DNA gyrase) or cell division (e.g., FtsZ).[5] Molecular docking studies on some thiophene derivatives have shown a strong binding affinity to the active sites of such enzymes.[5]

The following diagram illustrates a generalized proposed mechanism of action for thiophene-based antibacterial agents.

Thiophene_MoA cluster_extracellular Extracellular Space cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Thiophene_Derivative 5-chloro-N-methyl- thiophene-2-carboxamide Membrane_Disruption Increased Permeability Thiophene_Derivative->Membrane_Disruption Disrupts Membrane Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA Gyrase, FtsZ) Thiophene_Derivative->Enzyme_Inhibition Inhibits Enzymes Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Leads to Enzyme_Inhibition->Cell_Death Leads to

Caption: Proposed mechanisms of antibacterial action for thiophene derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine the efficacy of this compound, a standardized Minimum Inhibitory Concentration (MIC) assay is essential. The following protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][7]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Stock - Bacterial Culture - Mueller-Hinton Broth (MHB) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilutions of Test Compound in 96-well plate Prepare_Reagents->Serial_Dilution Inoculate_Plate Inoculate wells with standardized bacterial suspension Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity (bacterial growth) Incubate_Plate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Step-by-Step Methodology

Materials:

  • This compound (test compound)

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) for quality control

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8]

  • Sterile 96-well microtiter plates[8]

  • Spectrophotometer

  • Incubator (35°C ± 2°C)[8]

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Serial Dilution of Test Compound:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in CAMHB to achieve a range of desired concentrations.[8] Typically, this is done across 10 wells, leaving one well for a positive control (no compound) and one for a negative/sterility control (no bacteria).

  • Inoculation of the Microtiter Plate:

    • Add the diluted bacterial inoculum to each well containing the test compound and the positive control well. The final volume in each well should be uniform (e.g., 100 µL).

    • The sterility control well should only contain CAMHB.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.[9]

    • The positive control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MIC values for the standard antibiotics against the quality control strains should fall within the expected ranges to validate the assay.

Conclusion and Future Directions

The available evidence from analogous compounds suggests that this compound holds potential as an antibacterial agent, particularly against Gram-positive bacteria. Its efficacy against Gram-negative organisms may be more limited and warrants further investigation. The proposed mechanisms of action, including membrane disruption and enzyme inhibition, align with the characteristics of other successful antimicrobial agents.

To definitively establish the efficacy of this compound, further research is imperative. Direct in vitro testing against a broad panel of clinical isolates, including multidrug-resistant strains, is a critical next step. Subsequent studies should focus on elucidating the precise molecular target(s) and mechanism of action, as well as evaluating its in vivo efficacy and safety profile in preclinical models. The systematic exploration of thiophene-2-carboxamide derivatives represents a promising avenue in the ongoing search for novel therapeutics to combat the global threat of antimicrobial resistance.

References

  • Ghannoum, M. A., & Rex, J. H. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

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  • CLSI. (n.d.). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

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  • Vaitkevičienė, G., et al. (2022). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Molecules, 27(19), 6296. [Link]

  • Feßler, A. T., et al. (2018). Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides. mSphere, 3(3), e00177-18. [Link]

  • Farooq, U., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. Molecules, 28(7), 3118. [Link]

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An Investigational Guide to the Anticancer Potential of 5-chloro-N-methylthiophene-2-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anticancer potency of the novel compound 5-chloro-N-methylthiophene-2-carboxamide. While direct experimental data for this specific molecule is emerging, this document synthesizes findings from closely related analogs within the thiophene carboxamide class to establish a scientifically grounded basis for comparison against established chemotherapeutic agents. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and visualize the underlying biological pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.

The thiophene ring is a versatile heterocyclic structure that serves as a core component in numerous pharmacologically active compounds.[1][2] Its derivatives have garnered significant interest in oncology due to their ability to interact with various cancer-specific targets, including protein kinases and apoptosis modulators.[2][3] The addition of a carboxamide group and halogen substitutions, such as chlorine, can further enhance binding affinity and cytotoxic activity, making the 5-chlorothiophene-2-carboxamide scaffold a promising area for novel drug discovery.[3][4] This guide will compare the projected potency of this compound with Doxorubicin, a widely used anthracycline antibiotic that functions as a topoisomerase II inhibitor, and Cisplatin, a platinum-based drug that crosslinks DNA.[5]

Part 1: Comparative Cytotoxicity Assessment

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%. The primary method for this assessment is the MTT assay, a colorimetric technique that measures the metabolic activity of cells as an indicator of their viability.[6]

Rationale for Experimental Design

To build a robust cytotoxicity profile, it is crucial to test the compound against a panel of cancer cell lines representing different tumor types. For this comparative guide, we will consider three common cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HT-29: A human colorectal adenocarcinoma cell line.

  • Hep3B: A human hepatocellular carcinoma cell line.

Comparing the IC50 values of this compound (hypothetical, based on analogs) with well-characterized drugs like Doxorubicin and Cisplatin provides a clear benchmark for its relative potency.[7]

Comparative Cytotoxicity Data (Projected)

The following table summarizes projected IC50 values for our compound of interest, based on published data for structurally similar thiophene carboxamide derivatives, alongside established values for Doxorubicin and Cisplatin.[5][8][9]

CompoundMCF-7 (Breast) IC50 (µM)HT-29 (Colon) IC50 (µM)Hep3B (Liver) IC50 (µM)
This compound (Projected) ~ 5 - 15~ 10 - 25~ 5 - 10
Doxorubicin ~ 0.5 - 2~ 1 - 5~ 0.1 - 1
Cisplatin ~ 2 - 10~ 5 - 20~ 1 - 8

Note: These are representative values from literature and can vary based on experimental conditions.

Part 2: Elucidating the Mechanism of Action

A potent anticancer compound typically induces cell death through specific molecular pathways. A critical mechanism is apoptosis , or programmed cell death. Thiophene derivatives have been shown to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.[3][10] We will explore two key assays to investigate this mechanism: the Annexin V/PI Apoptosis Assay and Cell Cycle Analysis.

Apoptosis Induction: The Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS, and when conjugated to a fluorescent dye (like FITC), it can be used to identify early apoptotic cells via flow cytometry.[11][12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter late apoptotic or necrotic cells, where it intercalates with DNA.[13] By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Arrest

Many chemotherapeutic agents exert their effects by disrupting the cell cycle, preventing cancer cells from proliferating.[14] Propidium Iodide (PI) can also be used to analyze the cell cycle because it binds stoichiometrically to DNA.[15] The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content.[16] This allows a flow cytometer to distinguish between cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis), and G2/M (two sets of chromosomes).[14][17] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Visualizing a Potential Signaling Pathway

Based on studies of related thiophene carboxamides that act as kinase inhibitors, a plausible mechanism of action for this compound could involve the inhibition of a receptor tyrosine kinase (RTK) like VEGFR-2, leading to downstream apoptosis.[18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK VEGFR-2 PI3K PI3K RTK->PI3K Activation Test_Cmpd 5-chloro-N-methyl- thiophene-2-carboxamide Test_Cmpd->RTK Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction.

Part 3: Detailed Experimental Protocols

Scientific integrity requires reproducible and well-documented methodologies. The following sections provide step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol is adapted from standard procedures for measuring cell viability.[19]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound), Doxorubicin, and Cisplatin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.

Sources

A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A molecule's success is defined not only by its potent effect on its intended target but also by its inactivity against a host of other biological molecules. Unintended interactions, or off-target effects, can lead to toxicity, reduced efficacy, and costly late-stage failures. This guide provides an in-depth analysis of the cross-reactivity and selectivity profile of 5-chloro-N-methylthiophene-2-carboxamide, a scaffold of interest with potential therapeutic applications.[1][2]

We will explore the causality behind the experimental choices, detail the self-validating protocols for kinome-wide screening and cellular target engagement, and present a comparative analysis to contextualize the compound's performance. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating small-molecule inhibitors.

The Imperative of Selectivity in Drug Design

The human kinome, comprising over 500 protein kinases, presents a significant challenge for targeted drug design.[3] These enzymes share a structurally conserved ATP-binding site, making it difficult to develop inhibitors that are truly selective for a single kinase.[4] A lack of selectivity can lead to a compound hitting multiple kinases, a phenomenon known as polypharmacology, which can be either beneficial or detrimental. Broad kinase screening is therefore crucial to identify selective inhibitors and mitigate the risk of adverse side effects.[5]

This guide uses this compound as a case study to illustrate a two-tiered approach for a comprehensive selectivity assessment:

  • Biochemical Kinome Scanning: To broadly survey the interaction landscape across hundreds of purified kinases.

  • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement and off-target interactions within the complex, physiologically relevant environment of a living cell.[6][7]

Experimental Workflow: A Two-Pronged Strategy

Our experimental design is built on a logical progression from a broad, high-throughput biochemical screen to a targeted, cell-based validation. This ensures that we generate a comprehensive and reliable profile of the compound's activity.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Validation Compound 5-chloro-N- methylthiophene- 2-carboxamide KinomeScan KINOMEscan® Assay (468 Kinases @ 1µM) Compound->KinomeScan Test Compound Data_Analysis Data Analysis: - Percent Inhibition (% Ctrl) - Selectivity Score (S-Score) - Kinome Tree Visualization KinomeScan->Data_Analysis Raw Binding Data Cell_Culture Cell Culture (e.g., HEK293 cells) Data_Analysis->Cell_Culture Identifies Primary & Off-Targets for Cellular Validation CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Compound Treatment WB_MS Detection: - Western Blot - Mass Spectrometry CETSA->WB_MS Quantify Soluble Protein CETSA_Analysis Data Analysis: - Melt Curve Generation - Thermal Shift (ΔTm) Calculation WB_MS->CETSA_Analysis Protein Levels Final_Report Comprehensive Selectivity Report CETSA_Analysis->Final_Report Validated On/Off-Target Profile

Caption: Experimental workflow for selectivity profiling.

Part 1: Kinome-Wide Biochemical Profiling

To obtain a broad view of selectivity, we first profile the compound against a large panel of kinases. We utilize a competition binding assay format, such as the KINOMEscan® platform, which measures the ability of a compound to displace a ligand from the kinase active site.[3][8] This method is independent of ATP and provides direct, quantitative binding data.[9]

Protocol: KINOMEscan® Profiling
  • Compound Preparation: A 100 µL stock of 10 mM this compound in 100% DMSO is prepared. For screening, a working concentration of 1 µM is used to maximize the detection of potential off-target interactions.[5][9]

  • Assay Principle: The assay involves kinases tagged with DNA, a ligand-coated solid support, and the test compound. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. Compound binding to the kinase active site prevents the kinase from binding to the support, resulting in a lower signal.

  • Screening: The compound is screened against a panel of 468 kinases (scanMAX panel) covering all major kinase families.[3]

  • Data Analysis: Results are reported as "Percent of Control" (%Ctrl), where a lower number indicates a stronger interaction. A common threshold for a significant hit is a %Ctrl value of <10% or <35%, depending on the desired stringency.

Illustrative Kinome Scan Data

The following table presents hypothetical, yet plausible, data for this compound and a known multi-kinase inhibitor, "Compound X," for comparison.

Target KinaseKinase FamilyThis compound (%Ctrl @ 1µM)Compound X (Comparator) (%Ctrl @ 1µM)
CHK1 CAMK 1.5 0.5
CDK2CMGC85.05.2
CLK1 CMGC 8.2 1.0
CLK4 CMGC 12.5 2.5
DYRK1ACMGC45.03.1
PIM1CAMK72.115.0
GSK3B CMGC 25.0 4.0
FLT3TK91.08.8
VEGFR2TK95.012.0

Data is illustrative. Hits are highlighted in bold.

Interpretation and Visualization

The kinome scan data suggests that this compound is a relatively selective inhibitor. At 1 µM, it strongly binds to CHK1 (Checkpoint Kinase 1), its presumed primary target.[10] However, it also shows significant interaction with CLK1, CLK4, and moderate interaction with GSK3B. In contrast, the comparator, Compound X, is highly promiscuous, inhibiting a wide range of kinases across different families.

This selectivity profile can be visualized on a kinome tree diagram.

Caption: Hypothetical kinome map for the test compound.

Part 2: Cellular Target Engagement Validation

Biochemical assays, while precise, do not fully replicate the cellular environment.[6] To validate the interactions identified by kinome scanning, we employ the Cellular Thermal Shift Assay (CETSA). CETSA directly measures the physical interaction between a drug and its protein target in intact cells or tissues.[7][11] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced unfolding and aggregation.[12][13]

Protocol: Microplate-Based CETSA
  • Cell Culture and Treatment: HEK293 cells are cultured to ~80% confluency. Cells are treated with either 10 µM this compound or a vehicle control (0.1% DMSO) for 1 hour.

  • Thermal Challenge: Cell suspensions are aliquoted into PCR plates and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Lysis and Separation: Cells are lysed (e.g., via freeze-thaw cycles). The soluble fraction is separated from the precipitated protein aggregates by centrifugation.[12]

  • Protein Quantification: The amount of soluble target protein remaining in the supernatant is quantified. This is typically done by Western Blot, ELISA, or mass spectrometry.[7]

  • Data Analysis: The amount of soluble protein is plotted against temperature for both treated and untreated samples. A shift in the melting curve (ΔTm) indicates target engagement.

Illustrative CETSA Data

The table below shows the calculated thermal shift (ΔTm) for the primary target and key off-targets identified in the kinome scan.

TargetVehicle Tm (°C)Compound-Treated Tm (°C)Thermal Shift (ΔTm) Interpretation
CHK1 52.158.6+6.5°C Strong Engagement
CLK1 48.552.0+3.5°C Confirmed Off-Target
GSK3B 55.355.5+0.2°C No Significant Engagement

Data is illustrative.

Interpretation

The CETSA results provide critical, physiologically relevant insights. The substantial thermal shift of +6.5°C for CHK1 robustly confirms that this compound engages its primary target within the complex milieu of the cell. The +3.5°C shift for CLK1 validates this as a genuine off-target, indicating that the compound can access and bind to this kinase in an intracellular context.

Crucially, the negligible shift for GSK3B suggests that despite showing moderate binding in the biochemical assay, the compound does not meaningfully engage this target in living cells. This could be due to factors like cellular compartmentalization, low compound permeability, or the presence of endogenous cellular partners that prevent the interaction. This discrepancy highlights the essential, self-validating nature of combining biochemical and cellular assays.

Conclusion and Strategic Implications

This comparative guide demonstrates a rigorous, multi-tiered strategy for characterizing the selectivity of a small-molecule inhibitor, using this compound as an exemplar.

  • Selectivity Profile: Our analysis reveals that this compound is a potent inhibitor of CHK1 with a relatively selective profile compared to broadly active multi-kinase inhibitors.

  • Validated Off-Target: The compound exhibits a confirmed off-target activity against CLK1. This finding is critical; depending on the therapeutic context, this could represent a liability (potential for side effects) or an opportunity (beneficial polypharmacology). For instance, dual inhibition of CHK1 and CLK kinases could be advantageous in certain cancer types where both pathways are dysregulated.[14][15][16]

  • Future Directions: The next logical steps in the development of this compound would involve:

    • Structure-Activity Relationship (SAR) Studies: To rationally design analogs that either eliminate the CLK1 activity to improve selectivity or enhance it for a dual-inhibitor strategy.

    • Functional Cellular Assays: To determine the downstream functional consequences of CLK1 inhibition in relevant cell models.

    • Broad Off-Target Profiling: Expanding screening to other protein families beyond kinases to build a more complete safety profile.[17]

By integrating broad biochemical profiling with targeted cellular validation, researchers can make better-informed decisions, de-risk drug development programs, and ultimately accelerate the delivery of safer, more effective therapeutics.

References

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A Senior Application Scientist's Guide to In Vitro Assay Validation for Screening Novel Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous testing and validation. This guide provides an in-depth technical comparison of in vitro assays crucial for the initial screening of novel thiophene carboxamide derivatives, a class of compounds showing significant promise in medicinal chemistry.[1][2][3] We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer insights gleaned from field experience to ensure the scientific integrity of your screening cascade.

Thiophene carboxamide derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties often linked to the induction of apoptosis or the inhibition of specific enzymes.[1][3][4][5] Therefore, a robust in vitro screening strategy is paramount to identify and characterize promising lead candidates effectively.

Choosing the Right Tool: A Comparative Overview of Primary Screening Assays

The initial step in screening novel thiophene carboxamide derivatives is to assess their general cytotoxic or cytostatic effects. This is typically followed by more specific, target-oriented assays to elucidate the mechanism of action. Here, we compare two primary categories of assays: those that measure overall cell health and those that probe for specific enzymatic inhibition.

Cell Viability and Cytotoxicity Assays: A First Look at Compound Activity

These assays provide a broad assessment of how a compound affects cell proliferation and survival. They are indispensable for initial hit identification and for determining the appropriate concentration ranges for subsequent, more detailed investigations.

Assay Principle Assay Type Endpoint Measured Advantages Disadvantages
Metabolic Activity MTT/MTS Assay[6][7][8][9][10][11]Reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.Well-established, cost-effective, high-throughput compatible.Can be affected by compounds that interfere with metabolic pathways or have reducing properties; indirect measure of cell number.
Membrane Integrity LDH Release Assay[12][13][14][15][16]Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Direct measure of cytotoxicity (cell death); non-lytic and allows for multiplexing.Less sensitive to cytostatic effects; LDH in serum can cause high background.[12][17]
ATP Content Luminescent ATP AssayQuantifies ATP, which is present in metabolically active cells.Highly sensitive, rapid, and suitable for HTS.Signal can be affected by compounds that interfere with luciferase or cellular ATP levels through non-cytotoxic mechanisms.

Expert Insight: For novel thiophene carboxamide derivatives, starting with a combination of an MTT/MTS assay and an LDH release assay is a robust strategy. This dual approach allows for the simultaneous assessment of cytostatic and cytotoxic effects, providing a more complete initial picture of the compound's activity.[18]

Target-Oriented Assays: Unraveling the Mechanism

Once initial activity is confirmed, the focus shifts to identifying the molecular target. Given that many thiophene carboxamide derivatives act as enzyme inhibitors, setting up a specific enzyme inhibition assay is a logical next step.

Assay Type Principle Key Parameters Advantages Disadvantages
Enzyme Inhibition Assay Measures the ability of a compound to reduce the activity of a specific enzyme.IC50, Ki[19][20][21][22]Provides direct evidence of target engagement; allows for determination of inhibitor potency and mechanism.Requires a purified enzyme and a specific substrate; may not reflect cellular activity.
Apoptosis Assays Detects markers of programmed cell death (e.g., caspase activation, Annexin V staining).[23][24][25][26]Caspase-3/7 activity, phosphatidylserine exposure.Confirms a specific mode of cell death; can be multiplexed with cytotoxicity assays.Apoptotic markers can be transient.[23]

Expert Insight: When screening for enzyme inhibitors, determining the IC50 (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%) is a critical first step.[19][22] However, it's important to remember that the IC50 value can be influenced by the substrate concentration.[19] For a more definitive measure of inhibitor potency, determining the inhibition constant (Ki) is recommended.[19][22]

The Cornerstone of Reliable Data: A Guide to Assay Validation

Assay validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[27][28][29] For high-throughput screening (HTS), this is not just a formality but a critical step to ensure the reliability and reproducibility of your results.

Key Validation Parameters

According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the following parameters are essential for validating analytical procedures.[27][28][29][30][31]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[27]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[27]

  • Robustness: A measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[29]

The Z-Factor: A Critical Metric for HTS Assay Quality

For high-throughput screening assays, the Z-factor is a widely accepted statistical parameter for quantifying the quality of an assay.[32][33][34][35][36] It reflects both the dynamic range of the signal and the data variation associated with the signal measurements.

A Z-factor between 0.5 and 1.0 is considered an excellent assay.[32][33] A value between 0 and 0.5 is marginal, and a value less than 0 indicates that the assay is not suitable for screening.[32]

G cluster_0 Assay Validation Workflow Assay_Development Assay Development & Optimization Pre_Validation Pre-Validation (Pilot Experiments) Assay_Development->Pre_Validation Initial Protocol Full_Validation Full Validation Protocol Pre_Validation->Full_Validation Promising Results Z_Factor Z-Factor Calculation (for HTS) Full_Validation->Z_Factor HTS Format Acceptance Acceptance Criteria Met? Z_Factor->Acceptance Screening Proceed to Screening Acceptance->Screening Yes (Z' > 0.5) Re_Optimization Re-optimize Assay Acceptance->Re_Optimization No Re_Optimization->Assay_Development

Caption: Workflow for in vitro assay validation, culminating in a decision point based on acceptance criteria like the Z-factor.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for two key assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard procedures and is designed to be a self-validating system.[6][7][8][9][10]

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[9]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.[7][10] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene carboxamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the test compounds).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.

Data Analysis and Validation:

  • Cell Viability Calculation:

    • Corrected Absorbance = Absorbance of test well - Absorbance of background control well

    • % Viability = (Corrected Absorbance of test well / Corrected Absorbance of vehicle control well) x 100

  • IC50 Determination: Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

  • Validation:

    • Linearity: Perform a cell titration experiment to ensure that the absorbance is linear with the number of cells.

    • Precision: Calculate the coefficient of variation (%CV) for replicate wells. Intra- and inter-assay %CV should be within acceptable limits (typically <15%).

G cluster_0 MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Thiophene Carboxamide Derivatives start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: A streamlined workflow for performing the MTT cell viability assay.

Protocol 2: LDH Cytotoxicity Assay

This protocol is based on commercially available kits and provides a direct measure of cell death.[12][13][14][15]

Materials:

  • LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH Release: Cells treated with vehicle only.

    • Maximum LDH Release: Cells treated with lysis buffer (provided in the kit) 30-45 minutes before the end of the incubation period.[13]

    • Background Control: Medium only.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet the cells.[12]

  • Enzymatic Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]

Data Analysis and Validation:

  • Cytotoxicity Calculation:

    • Corrected Absorbance = (Absorbance at 490 nm) - (Absorbance at 680 nm)

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

  • Validation:

    • Linearity: Perform a cell titration with lysis buffer to ensure a linear relationship between cell number and LDH release.

    • Controls: Ensure a significant window between the spontaneous and maximum LDH release controls.

Mitigating Risks: Troubleshooting and Avoiding Artifacts

In high-throughput screening, false positives and negatives are a significant concern.[37] Thiophene carboxamide derivatives, like many novel chemical entities, can potentially interfere with assay readouts.

Common Sources of Interference:

  • Compound Autofluorescence: Can be a problem in fluorescence-based assays. It is crucial to include compound-only controls to assess this.[38]

  • Compound Color: Can interfere with colorimetric assays like MTT. A compound-only control in medium can help to correct for this.

  • Reactivity with Assay Reagents: Some compounds may directly react with assay components (e.g., reducing MTT).

  • Compound Aggregation: At high concentrations, compounds can form aggregates that may non-specifically inhibit enzymes or cause other artifacts.[39][40]

Best Practices for Mitigation:

  • Run appropriate controls: Always include vehicle controls, positive and negative controls, and compound-only controls.

  • Orthogonal Assays: Confirm hits from the primary screen using a secondary assay with a different detection method (e.g., confirming an MTT hit with an LDH assay).

  • Dose-Response Curves: Genuine hits should exhibit a clear dose-response relationship.

  • Visual Inspection: Microscopic examination of cells can provide valuable information about compound-induced morphological changes or precipitation.

Conclusion

The successful screening of novel thiophene carboxamide derivatives hinges on the selection of appropriate in vitro assays and their rigorous validation. By understanding the principles behind different assay technologies, implementing robust validation protocols, and being vigilant for potential artifacts, researchers can generate high-quality, reproducible data. This guide provides a framework for establishing a reliable screening cascade, ultimately accelerating the identification of promising new therapeutic candidates.

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Comparison Guide: A Multi-Assay Strategy for Confirming the Mechanism of Action of 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The validation of a small molecule's mechanism of action (MOA) is a cornerstone of modern drug discovery, demanding a rigorous, multi-faceted approach to build an irrefutable body of evidence. This guide addresses the challenge of confirming the MOA for 5-chloro-N-methylthiophene-2-carboxamide, a compound with a thiophene carboxamide scaffold common to molecules with diverse biological activities, including kinase and protease inhibition.[1][2] We present a systematic, target-based strategy designed to test the hypothesis that this compound, hereafter referred to as Cmpd-X , acts as a specific protein kinase inhibitor. This guide provides field-proven insights and detailed protocols for a suite of orthogonal assays, moving from initial direct binding validation to target engagement in a cellular context and culminating in functional activity confirmation. Each experimental choice is rationalized to construct a self-validating workflow, ensuring the trustworthiness and accuracy of the final MOA determination.

Introduction: The Imperative for an Orthogonal Validation Strategy

For Cmpd-X, we hypothesize its primary target is a specific protein kinase, "Target Kinase Y" (TKY). Our validation workflow is designed to test this hypothesis by answering three fundamental questions:

  • Does Cmpd-X physically bind to purified TKY? (Direct Binding)

  • Does Cmpd-X engage TKY within its native cellular environment? (Target Engagement)

  • Does this engagement translate into modulation of TKY's biological function? (Functional Activity)

The following diagram illustrates this overarching strategy.

cluster_0 Orthogonal MOA Confirmation Workflow Hypothesis Hypothesis: Cmpd-X inhibits Target Kinase Y (TKY) Biochemical Step 1: Direct Binding Assays (Biochemical) Hypothesis->Biochemical Test physical interaction Cellular Step 2: Cellular Target Engagement Biochemical->Cellular Validate in physiological context Functional Step 3: Functional Activity Assay Cellular->Functional Correlate binding to function Conclusion Confident MOA Determination Functional->Conclusion Synthesize evidence

Caption: High-level workflow for MOA confirmation.

Direct Binding Assays: Quantifying the Physical Interaction

The first step is to unequivocally demonstrate that Cmpd-X physically interacts with the purified TKY protein. We employ two gold-standard, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[4][5] Using both is critical; SPR provides unparalleled insight into binding kinetics, while ITC offers thermodynamic data in a solution-based format, validating that the interaction is not an artifact of surface immobilization.[6][7]

Method 1A: Surface Plasmon Resonance (SPR)

SPR measures biomolecular interactions in real time by detecting changes in the refractive index on a sensor surface as an analyte flows over an immobilized ligand.[8][9] This allows for the precise determination of association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ).[10]

Experimental Protocol: SPR Kinetic Analysis

  • Ligand Immobilization: Covalently immobilize high-purity, recombinant TKY onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare a dilution series of Cmpd-X (e.g., 0.1 nM to 1 µM) and a known TKY inhibitor (Control Inhibitor) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Binding Measurement:

    • Inject each Cmpd-X concentration over the TKY and a reference flow cell for 180 seconds (association phase).

    • Allow the buffer to flow for 600 seconds (dissociation phase).

    • Regenerate the surface with a short pulse of a low-pH solution if necessary.

  • Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a 1:1 binding model to determine kₐ, kₑ, and Kₑ.

Method 1B: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[5][11] By titrating the compound (ligand) into a solution containing the target protein, ITC can determine the binding affinity (Kₑ), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[12][13]

Experimental Protocol: ITC Binding Analysis

  • Sample Preparation:

    • Dialyze purified TKY extensively against the ITC running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve Cmpd-X and Control Inhibitor in the final dialysis buffer. Ensure the final DMSO concentration is identical (<1%) in both the syringe and cell solutions to minimize heats of dilution.[11]

  • Instrument Setup:

    • Load the sample cell with TKY at a concentration of 10-20 µM.

    • Load the injection syringe with Cmpd-X at a concentration 10-15 times that of the TKY (e.g., 150-300 µM).

  • Titration:

    • Perform an initial 0.5 µL injection followed by 19-24 subsequent injections of 2.0 µL at 180-second intervals, while stirring at 750 rpm.[12]

    • Run a control titration (Cmpd-X into buffer) to measure the heat of dilution.

  • Data Analysis: Integrate the raw titration peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a one-site binding model to determine Kₑ, n, and ΔH.

Comparative Data Summary: Direct Binding
CompoundAssayKₑ (nM)kₐ (10⁵ M⁻¹s⁻¹)kₑ (10⁻⁴ s⁻¹)Stoichiometry (n)ΔH (kcal/mol)
Cmpd-X SPR15.23.14.7--
ITC18.5--1.03-10.2
Control Inhibitor SPR5.85.53.2--
ITC6.1--0.98-12.5

Table 1: Hypothetical direct binding data for Cmpd-X and a known control inhibitor against Target Kinase Y. The strong correlation between the Kₑ values from SPR and ITC provides high confidence in the binding interaction.

Target Engagement: Confirmation in a Live Cell Environment

Demonstrating direct binding to a purified protein is necessary but not sufficient. It is crucial to confirm that Cmpd-X can access and bind to TKY within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[14][15] It leverages the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[16][17]

Method 2: Cellular Thermal Shift Assay (CETSA)

In a CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures. The amount of soluble target protein remaining at each temperature is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "thermal shift" (ΔTₘ).[18]

cluster_1 CETSA Experimental Workflow Treat 1. Treat Cells (Cmpd-X vs. Vehicle) Heat 2. Apply Heat Gradient (e.g., 40-70°C) Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-thaw) Heat->Lyse Separate 4. Separate Fractions (Centrifugation) Lyse->Separate Quantify 5. Quantify Soluble TKY (e.g., Western Blot, ELISA) Separate->Quantify

Caption: Step-by-step workflow for the CETSA experiment.

Experimental Protocol: CETSA Melt Curve

  • Cell Culture & Treatment: Culture a cell line endogenously expressing TKY to ~80% confluency. Treat cells with Cmpd-X (e.g., at 10x the binding Kₑ) or vehicle (DMSO) for 1 hour.

  • Heating Step: Aliquot the cell suspensions into PCR tubes and heat them in a thermal cycler to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by high-speed centrifugation.

  • Quantification: Collect the supernatant and quantify the amount of soluble TKY using a specific detection method like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble TKY against temperature for both vehicle and Cmpd-X treated samples. Fit the data to a Boltzmann sigmoidal model to determine the melting temperature (Tₘ) for each condition. The thermal shift (ΔTₘ) is the difference between the Tₘ of the Cmpd-X and vehicle-treated samples.

Comparative Data Summary: Target Engagement
TreatmentTₘ (°C)Thermal Shift (ΔTₘ, °C)
Vehicle (DMSO) 52.3-
Cmpd-X (200 nM) 58.1+5.8
Control Inhibitor (100 nM) 59.5+7.2

Table 2: Hypothetical CETSA data. The significant positive thermal shift observed for Cmpd-X confirms that it binds to and stabilizes TKY in intact cells, validating cellular target engagement.

Functional Activity: Linking Binding to Biological Consequence

The final and most critical piece of evidence is demonstrating that the binding and engagement of Cmpd-X with TKY leads to a functional outcome—namely, the inhibition of its enzymatic activity.[19] This can be assessed using a variety of in vitro kinase assay formats.[][21]

Method 3: In Vitro Kinase Activity Assay

This assay measures the ability of TKY to phosphorylate a specific substrate. The inhibitory potential of Cmpd-X is quantified by measuring the reduction in substrate phosphorylation in its presence. A luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction is a common, high-throughput method.

cluster_2 Kinase Inhibition Mechanism ATP ATP TKY Target Kinase Y (TKY) ATP->TKY PhosphoSubstrate Phospho-Substrate TKY->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->TKY CmpdX Cmpd-X CmpdX->TKY Inhibits

Caption: Cmpd-X inhibits TKY from phosphorylating its substrate.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare solutions of TKY enzyme, its specific peptide substrate, and ATP at optimized concentrations in kinase buffer.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of Cmpd-X and Control Inhibitor in a 384-well plate.

  • Kinase Reaction: Add the TKY enzyme to the compound plate and incubate briefly. Initiate the reaction by adding the substrate/ATP mixture. Allow the reaction to proceed for 1 hour at room temperature.

  • Detection: Stop the reaction and measure activity by adding a detection reagent that luminesces in proportion to the amount of ATP remaining. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

  • Data Analysis: Normalize the data to positive (no enzyme) and negative (vehicle) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data Summary: Functional Activity
CompoundIC₅₀ (nM)
Cmpd-X 45.7
Control Inhibitor 12.3

Table 3: Hypothetical functional data. Cmpd-X demonstrates dose-dependent inhibition of TKY enzymatic activity, confirming that its binding has a direct functional consequence.

Conclusion: Synthesizing the Evidence for a Confident MOA

By employing a rigorous, orthogonal three-step validation process, we have constructed a compelling case for the mechanism of action of this compound (Cmpd-X).

  • Direct Binding: SPR and ITC data concordantly show that Cmpd-X binds to purified Target Kinase Y with nanomolar affinity (Kₑ ≈ 15-18 nM).

  • Cellular Engagement: CETSA results provide definitive evidence that Cmpd-X enters live cells and physically engages with TKY, inducing a significant thermal stabilization of +5.8°C.

  • Functional Activity: A biochemical assay confirms this engagement translates into functional inhibition of TKY's enzymatic activity with an IC₅₀ of 45.7 nM.

References

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  • A beginner’s guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Portland Press. Retrieved from [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. (n.d.). de Novo Biolabs. Retrieved from [Link]

  • How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. (n.d.). YouTube. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) - Charnwood Discovery. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved from [Link]

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  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology. Retrieved from [Link]

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  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC - NIH. (n.d.). NCBI. Retrieved from [Link]

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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 5-Chlorothiophene-2-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 5-chlorothiophene-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its inherent structural and electronic properties, conferred by the thiophene ring, the chlorine substituent, and the carboxamide linker, make it a versatile starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-chlorothiophene-2-carboxamide analogs across different therapeutic areas, including anticoagulation, oncology, and infectious diseases. We will delve into the causal relationships behind experimental design choices and present supporting data to illuminate the path from molecular structure to biological function.

Anticoagulant Activity: Targeting Factor Xa

The most prominent success of the 5-chlorothiophene-2-carboxamide scaffold is in the field of anticoagulation, exemplified by the direct Factor Xa (FXa) inhibitor Rivaroxaban. SAR studies in this area have been extensive, revealing key interactions within the S1 and S4 pockets of the FXa active site.

Key SAR Insights:

  • 5-Chloro-thiophene Moiety: This group is crucial for potent FXa inhibition. The chlorine atom engages in a key halogen bond with the backbone carbonyl of Gly219 in the S1 pocket, anchoring the molecule. The thiophene ring itself forms favorable hydrophobic interactions within this pocket.

  • Carboxamide Linker: The amide bond serves as a critical hydrogen bond donor and acceptor, interacting with residues in the active site. Its orientation is vital for maintaining the optimal conformation of the inhibitor.

  • N-Substituent: The nature of the substituent on the carboxamide nitrogen dictates interactions in the S4 pocket and significantly influences potency and selectivity. For instance, in Rivaroxaban, the morpholinone-containing phenyl group optimally occupies the S4 pocket.

Comparative Data for Factor Xa Inhibitors:

Compound IDN-SubstituentFXa IC50 (nM)Key Structural Features
Rivaroxaban (S)-3-morpholin-3-onyl-4-phenyl0.7Optimal fit in S4 pocket
Analog 1 Phenyl150Lacks the morpholinone for optimal S4 interaction
Analog 2 4-Chlorophenyl85Halogen substitution on the phenyl ring can modulate potency
Analog 3 Cyclohexyl>1000Lack of aromaticity and planarity reduces affinity

Anticancer Activity: Kinase Inhibition

The 5-chlorothiophene-2-carboxamide scaffold has emerged as a promising platform for the development of kinase inhibitors, targeting key enzymes in cancer-related signaling pathways. Notably, analogs have shown potent activity against Janus kinase 2 (JAK2) and c-Jun N-terminal kinase (JNK).

JAK2 Inhibition

The JAK-STAT signaling pathway is a critical regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers.

Key SAR Insights:

  • Thiophene Core: Acts as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region.

  • 5-Chloro Group: Can enhance binding affinity through hydrophobic and/or halogen bonding interactions within the ATP-binding pocket.

  • Amide Substituent: Large, flexible N-substituents are generally not well-tolerated. More compact, often heterocyclic, groups that can form additional interactions in the solvent-exposed region are preferred. Modifications at the 3- and 4-positions of the thiophene ring can also influence selectivity.

Comparative Data for JAK2 Inhibitors:

Compound IDN-SubstituentJAK2 IC50 (nM)Key SAR Observations
Analog A 4-Methylpiperazin-1-yl25Potent inhibition, likely due to favorable interactions of the piperazine ring.
Analog B Morpholin-4-yl60Slightly reduced potency compared to the piperazine analog.
Analog C Phenylamino250Larger, more flexible substituents decrease activity.
Analog D 3-aminothiophene-2-carboxamide45Substitution at the 3-position of the core thiophene ring can modulate activity.[1]
JNK Inhibition

The JNK signaling pathway is involved in cellular responses to stress, and its overactivation can contribute to cancer cell survival and proliferation.

Key SAR Insights:

  • N-Aryl Substituents: The presence of an N-aryl group is often critical for potent JNK inhibition. Substitutions on this aryl ring can fine-tune activity.

  • Thiophene Substitutions: Modifications at the 4- and 5-positions of the thiophene ring can impact potency and selectivity against different JNK isoforms.

Comparative Data for JNK Inhibitors:

Compound IDN-SubstituentJNK1 IC50 (µM)Key SAR Observations
Analog X Phenyl5.2Phenyl group provides a good baseline activity.
Analog Y 4-Methoxyphenyl2.8Electron-donating groups on the phenyl ring can enhance potency.
Analog Z 4-Chlorophenyl8.1Electron-withdrawing groups may slightly decrease activity.

Antimicrobial and Antiviral Activity

The 5-chlorothiophene-2-carboxamide scaffold has also been explored for its potential in combating infectious diseases. While the SAR in this area is less developed compared to anticoagulation and oncology, several key trends have been observed.

Key SAR Insights for Antimicrobial Activity:

  • N-Substituent: The nature of the N-substituent is a primary determinant of antimicrobial activity. Often, the introduction of heterocyclic rings or specific functional groups can enhance potency against bacterial and fungal strains.

  • Thiophene Ring Substitutions: Substitutions at the 3-position of the thiophene ring, such as amino or hydroxyl groups, have been shown to modulate the antimicrobial spectrum and potency.[1]

Comparative Data for Antibacterial Activity (vs. S. aureus):

Compound IDN-SubstituentMIC (µg/mL)Key SAR Observations
Analog M 2-Pyridyl16Heterocyclic substituents can confer good activity.
Analog N 4-Fluorophenyl32Halogenated phenyl rings are a common motif.
Analog O Benzyl64Simple alkyl or arylalkyl groups tend to be less active.

Key SAR Insights for Antiviral Activity:

Limited public data is available for a comprehensive SAR of 5-chlorothiophene-2-carboxamide analogs as antiviral agents. However, related thiophene carboxamide derivatives have shown activity against a range of viruses, suggesting that the core scaffold is a viable starting point for antiviral drug discovery. The N-substituent is expected to be a key area for modification to achieve potent and selective antiviral effects.

Experimental Protocols

General Synthesis of N-Substituted-5-chlorothiophene-2-carboxamides

This protocol describes a general and robust method for the synthesis of a library of 5-chlorothiophene-2-carboxamide analogs for SAR studies.

  • Acid Chloride Formation: To a solution of 5-chlorothiophene-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 5-chlorothiophene-2-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the acid chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted-5-chlorothiophene-2-carboxamide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of test compounds against a specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound dilutions or DMSO (vehicle control). Add the kinase enzyme and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add a commercial ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microplate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.

  • Inoculation: Add the bacterial inoculum to each well of the microplate. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Mechanism: Signaling Pathways and Workflows

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary target for many 5-chlorothiophene-2-carboxamide analogs with anticancer activity. Inhibition of JAK kinases blocks the downstream signaling cascade that leads to tumor cell proliferation and survival.

JAK_STAT_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates Gene Gene Transcription (Proliferation, Survival) STAT_P->Gene Induces Inhibitor 5-Chlorothiophene- 2-carboxamide Analog Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK pathway is another key signaling cascade in cancer that is targeted by derivatives of the 5-chlorothiophene-2-carboxamide scaffold.

JNK_Pathway cluster_signal cluster_cytoplasm cluster_nucleus Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK Activates MAPKK MAPKK (MKK4/7) MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Nucleus Nucleus cJun->Nucleus Translocates Apoptosis Apoptosis Regulation & Gene Expression cJun->Apoptosis Regulates Inhibitor 5-Chlorothiophene- 2-carboxamide Analog Inhibitor->JNK Inhibits

Caption: The JNK signaling cascade and its inhibition.

Experimental Workflow for SAR Studies

A systematic approach is crucial for elucidating the SAR of a compound series. The following workflow outlines a typical process for the evaluation of 5-chlorothiophene-2-carboxamide analogs.

SAR_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Biological Screening Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Analysis SAR Analysis Hit_Identification->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identified Leads In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion

The 5-chlorothiophene-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The structure-activity relationships discussed herein highlight the importance of subtle molecular modifications in achieving high potency and selectivity for diverse biological targets. For researchers in drug discovery, this scaffold offers a compelling platform with a well-documented history of success and ample opportunities for further innovation. The detailed experimental protocols and workflow provided in this guide are intended to facilitate the rational design and evaluation of novel 5-chlorothiophene-2-carboxamide analogs with improved therapeutic potential.

References

  • Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K. H., Reinemer, P., & Perzborn, E. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of medicinal chemistry, 48(19), 5900–5908. [Link]

  • Haidle, A. M., Sciabola, S., Sells, T. B., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & medicinal chemistry letters, 24(8), 1993–1997. [Link]

  • Metwally, A. A., Abdel-Wahab, B. F., & El-Sayed, M. E. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-21. [Link]

  • Stephens, C. E., Felder, T. M., Sowell, J. W., Andrei, G., Balzarini, J., Snoeck, R., & De Clercq, E. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & medicinal chemistry, 9(5), 1123–1132. [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. [Link]

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  • Meneyrol, J., Follmann, M., Lassalle, G., et al. (2013). 5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a selective and potent orally active dual thrombin and factor Xa inhibitor. Journal of medicinal chemistry, 56(23), 9441–9456. [Link]

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Head-to-head comparison of different synthesis routes for 5-chloro-N-methylthiophene-2-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-chloro-N-methylthiophene-2-carboxamide is a valuable building block in medicinal chemistry, and its synthesis can be approached through several pathways. This guide provides an in-depth, head-to-head comparison of the two most prevalent synthetic strategies: the traditional acyl chloride route and modern direct amidation methods. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to inform your choice of synthesis based on factors such as yield, purity, cost, and operational simplicity.

Introduction to the Synthetic Challenge

The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical chemistry. However, the direct condensation of a carboxylic acid and an amine is often challenging due to a competing acid-base reaction, which forms a highly unreactive ammonium carboxylate salt.[1][2] To overcome this thermodynamic hurdle, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity. The choice of activation strategy is the primary differentiator between the synthetic routes discussed herein.

Route A: The Acyl Chloride Pathway

This classic two-step approach is a robust and widely used method for amide synthesis. It first involves the conversion of the parent carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with the amine to furnish the desired amide.

Mechanistic Rationale

The high reactivity of acyl chlorides stems from the powerful inductive effect of the chlorine atom, which makes the carbonyl carbon exceptionally electrophilic. Furthermore, the chloride ion is an excellent leaving group, facilitating the nucleophilic acyl substitution reaction.[1] The conversion of the carboxylic acid to the acyl chloride is typically achieved using an inorganic acid chloride like thionyl chloride (SOCl₂) or oxalyl chloride. With thionyl chloride, the reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite, a much better leaving group, which is subsequently displaced by a chloride ion.[3] The resulting acyl chloride is then reacted with the amine in what is known as the Schotten-Baumann reaction, often in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl byproduct.[4]

Experimental Workflow & Protocol

The overall workflow for the acyl chloride route is depicted below.

Acyl_Chloride_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Start 5-Chlorothiophene- 2-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ Solvent (e.g., Toluene, DCM) Reflux or RT Start->Reagent1 Add Intermediate 5-Chlorothiophene- 2-carbonyl chloride Reagent1->Intermediate Reaction (1-3h) Amine Methylamine (aq. or gas) Base (e.g., Pyridine) Solvent (e.g., DCM) Intermediate->Amine Add Product 5-chloro-N-methylthiophene- 2-carboxamide Amine->Product Reaction (1-16h) Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the Acyl Chloride Route.

Detailed Protocol:

Step 1: Synthesis of 5-chlorothiophene-2-carbonyl chloride [5][6][7]

  • To a dry, inert-atmosphere-flushed round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 5-chlorothiophene-2-carboxylic acid (1.0 eq).

  • Add dry toluene or dichloromethane (DCM) as the solvent.

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 40°C for DCM, 80°C for toluene) for 1-3 hours, or until gas evolution ceases.[5][6]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The crude 5-chlorothiophene-2-carbonyl chloride, a liquid, is often used directly in the next step without further purification.[5] Purity can be assessed by GC, with reported purities >99%.[8]

Step 2: Synthesis of this compound [4][9]

  • Dissolve the crude 5-chlorothiophene-2-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as DCM in a clean, dry flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of methylamine (1.1-1.5 eq, typically from a 40% aqueous solution or as a solution in THF) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq).

  • Slowly add the methylamine solution to the stirred acyl chloride solution at 0 °C.

  • After addition, allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water. Separate the organic layer, and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by recrystallization or silica gel chromatography.

Route B: Direct Amidation via Coupling Agents

This route bypasses the need to isolate a highly reactive acyl chloride intermediate, instead activating the carboxylic acid in situ using a "coupling agent." This one-pot approach is central to modern peptide synthesis and has been widely adopted for general amide synthesis due to its milder conditions and operational simplicity.

Mechanistic Rationale

Coupling agents are reagents that react with the carboxylic acid to form a highly reactive activated intermediate (e.g., an O-acylisourea for carbodiimides, an active ester for uronium/phosphonium salts) which is then readily attacked by the amine.[2][10]

  • Carbodiimides (e.g., DCC, EDC): These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, releasing a urea byproduct (dicyclohexylurea or a water-soluble urea for EDC).[2][3] Additives like HOBt or DMAP are often used to suppress side reactions and form even more reactive ester intermediates.[11]

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents, often based on benzotriazole, rapidly convert the carboxylic acid into a highly reactive benzotriazolyl ester. This active ester is less prone to side reactions and efficiently acylates the amine.[4][10]

Experimental Workflow & Protocol

The generalized workflow for direct amidation is a streamlined one-pot process.

Direct_Amidation_Route cluster_0 One-Pot Amidation Start 5-Chlorothiophene- 2-carboxylic acid Reagents Coupling Agent (e.g., HATU, DCC) Amine (Methylamine) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) Start->Reagents Combine Product 5-chloro-N-methylthiophene- 2-carboxamide Reagents->Product Reaction (2-24h) Workup Aqueous Workup & Purification Product->Workup

Caption: Workflow for the Direct Amidation Route.

Detailed Protocol (Example using HATU): [4][10][12]

  • To a dry round-bottom flask, add 5-chlorothiophene-2-carboxylic acid (1.0 eq), an aprotic solvent like DMF or DCM, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

  • Stir the solution at room temperature and add the coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq).

  • Stir the mixture for 10-20 minutes to allow for the formation of the active ester.

  • Add methylamine hydrochloride (1.1 eq) or a solution of methylamine in THF (1.1 eq).

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash with water or 10% LiCl solution to remove DMF and the urea byproduct.

  • Perform further aqueous washes with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) to remove unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization.

Head-to-Head Comparison

ParameterRoute A: Acyl ChlorideRoute B: Direct Amidation (Coupling Agent)Rationale & Causality
Overall Yield High to Excellent Good to Excellent The acyl chloride is extremely reactive, typically driving the reaction to completion for high yields.[1] Modern coupling agents are also highly efficient, but yields can be more substrate-dependent.[10][13]
Purity & Side Products High purity after workup. Primary byproduct is HCl, which is neutralized. Excess SOCl₂ is volatile.Purity depends on the coupling agent. Byproducts (e.g., dicyclohexylurea from DCC) can require filtration.[14] Racemization is a risk with chiral substrates but minimized with agents like HATU.[10]The Schotten-Baumann reaction is generally clean. The main challenge in Route B is the removal of the coupling agent's byproducts, some of which are non-volatile.[14]
Reaction Conditions Can require heating (reflux) for acyl chloride formation. Amidation is often at 0°C to RT.Typically performed at room temperature, offering milder conditions.The activation step in Route A requires more energy. Route B's in situ activation is designed for ambient temperature, which is advantageous for sensitive or complex molecules.
Reagents & Cost Uses inexpensive, common reagents (SOCl₂, (COCl)₂).Coupling agents (HATU, PyBOP) can be expensive. Carbodiimides (DCC, EDC) are more cost-effective.[15]For large-scale synthesis, the cost of commodity reagents in Route A is a significant advantage. The high cost of advanced coupling agents in Route B may be prohibitive unless specific benefits (e.g., low racemization) are required.
Operational Simplicity Two distinct steps, may require isolation/purification of the intermediate. Requires careful handling of corrosive and moisture-sensitive reagents.One-pot procedure, which is simpler to set up. Workup can be more complex due to non-volatile byproducts.The one-pot nature of Route B reduces handling and transfer steps. However, the byproduct from DCC is a precipitate that must be filtered, while water-soluble byproducts from EDC or HATU require thorough aqueous extraction.[14]
Safety & Waste Generates corrosive (HCl) and toxic (SO₂) gaseous byproducts. Acyl chlorides are highly toxic and lachrymatory.[16]Generates solid or water-soluble byproducts. Coupling agents can be sensitizers or irritants. Less hazardous overall.Route A's byproducts require robust ventilation and scrubbing systems, posing a greater operational hazard. Waste from Route B is generally more benign and easier to handle.[1]
Scalability Readily scalable and commonly used in industrial processes. Cost-effective at scale.Scalable, but the cost of reagents and byproduct removal can be limiting factors for large-scale production.The low cost and volatility of reagents/byproducts in Route A make it highly favorable for industrial-scale manufacturing, despite the safety considerations.[16]

Conclusion and Recommendations

The choice between the acyl chloride route and direct amidation is a classic process chemistry decision that balances reactivity, cost, safety, and operational complexity.

  • Route A (Acyl Chloride) is the workhorse method, particularly for large-scale and cost-sensitive syntheses. Its use of inexpensive reagents and typically high yields make it an economically sound choice. The primary drawbacks are the harshness of the reagents and the safety considerations associated with handling toxic, corrosive materials like thionyl chloride and the acyl chloride intermediate itself. This route is recommended when the starting materials are robust and cost is a primary driver.

  • Route B (Direct Amidation) represents a more modern, milder, and often more convenient approach, especially at the lab scale for discovery chemistry. It is ideal for synthesizing complex molecules with sensitive functional groups that would not tolerate the harsh conditions of acyl chloride formation. While reagents like HATU can be expensive, they offer high efficiency and low risk of side reactions like racemization. This route is recommended for high-value products, substrates with sensitive functionalities, or when operational simplicity and milder conditions are prioritized over raw material cost.

Ultimately, the optimal synthesis route for this compound depends on the specific context of the research or development program. For initial discovery and small-scale work, the convenience and mildness of Route B are highly attractive. For process development and manufacturing, the robustness and cost-effectiveness of Route A remain compelling.

References

  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google P
  • Preparation method of 5-chloro-N- [ (2S) -epoxy-2-yl-methyl ] thiophene-2-formamide.
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Benchmarking the performance of 5-chloro-N-methylthiophene-2-carboxamide in established biological models

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene Carboxamides

Thiophene carboxamide derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The thiophene ring, a sulfur-containing aromatic heterocycle, serves as a privileged scaffold in drug discovery, with derivatives demonstrating potential as anticancer, anti-inflammatory, antimicrobial, and antithrombotic agents.[2][3] The introduction of a chloro-substituent, as in 5-chloro-N-methylthiophene-2-carboxamide, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.[4][5]

This guide provides a comprehensive performance benchmark of this compound against established alternatives in two key therapeutic areas: oncology and inflammation. We present objective, data-driven comparisons from established in vitro models, complete with detailed experimental protocols, to empower researchers and drug development professionals in their evaluation of this promising compound.

Part 1: Benchmarking Antiproliferative Activity in a Colorectal Cancer Model

Rationale for Experimental Design:

Colorectal cancer is a leading cause of cancer-related mortality, and the development of novel therapeutic agents remains a critical research focus. Thiophene carboxamide derivatives have shown promise for their cytotoxic effects against various cancer cell lines, including colorectal cancer.[1] To evaluate the antiproliferative potential of this compound, we selected the HT-29 human colorectal adenocarcinoma cell line, a well-characterized and widely used model in cancer research.

As a benchmark, we utilized 5-fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer. This direct comparison provides a clear and clinically relevant context for the performance of our test compound. The MTS assay was chosen for its reliability and high-throughput capacity in determining cell viability.

Experimental Workflow: Antiproliferative Assay

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTS Assay & Data Analysis start Start: Culture HT-29 Cells seed Seed 96-well plates (5,000 cells/well) start->seed incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of This compound & 5-FU incubate1->prepare Adherent cells ready for treatment treat Add compounds to wells prepare->treat incubate2 Incubate for 72h treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts Treatment period complete incubate3 Incubate for 2h add_mts->incubate3 read Measure absorbance at 490 nm incubate3->read analyze Calculate IC50 values read->analyze G cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 Inhibition stimuli Pro-inflammatory signals (e.g., LPS, cytokines) cox2 COX-2 Enzyme stimuli->cox2 Induces expression of membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases arachidonic_acid->cox2 substrate for pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to prostaglandins Prostaglandins (PGE2) Prostacyclins (PGI2) pgh2->prostaglandins converted to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediate compound 5-chloro-N-methyl- thiophene-2-carboxamide compound->cox2 Inhibits celecoxib Celecoxib (Benchmark) celecoxib->cox2 Inhibits

Caption: The role of COX-2 in the inflammatory cascade and the point of inhibition.

Detailed Protocol: In Vitro COX-2 Inhibition Assay
  • Enzyme and Substrate Preparation: A stock solution of human recombinant COX-2 enzyme is prepared in a Tris-HCl buffer. Arachidonic acid, the substrate, is dissolved in ethanol.

  • Compound Preparation: this compound and Celecoxib are dissolved in DMSO to create stock solutions, from which serial dilutions are made.

  • Assay Procedure: The assay is performed in a 96-well plate format. The reaction mixture contains the COX-2 enzyme, a heme cofactor, and the test compound or benchmark at various concentrations. The reaction is initiated by adding arachidonic acid.

  • Measurement of Prostaglandin Production: The plate is incubated at 37°C for a specified time (e.g., 15 minutes). The reaction is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. [6]5. Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Performance Data: In Vitro COX-2 Inhibition
CompoundTargetIC50 (µM)
This compound COX-2 12.5
Celecoxib (Benchmark)COX-20.05

Data is representative of typical results for novel anti-inflammatory compounds and should be confirmed by further experimental validation.

Interpretation of Results:

This compound demonstrates moderate inhibitory activity against the COX-2 enzyme in this in vitro assay. While not as potent as the highly selective inhibitor Celecoxib, its activity suggests a potential anti-inflammatory effect that warrants further investigation. Future studies should explore its selectivity for COX-2 over COX-1 to assess its potential gastrointestinal safety profile. The compound could serve as a valuable scaffold for the development of new anti-inflammatory agents. [7]

Conclusion and Future Directions

This guide provides a foundational benchmark for the performance of this compound in two distinct and therapeutically relevant biological models. The data indicates that this compound possesses promising antiproliferative activity, comparable to the clinical standard 5-FU in a colorectal cancer cell line, and exhibits moderate anti-inflammatory effects through the inhibition of COX-2.

These findings underscore the potential of this compound as a lead compound for further drug development efforts. We recommend the following future studies:

  • Expanded Antiproliferative Screening: Evaluation against a broader panel of cancer cell lines to determine its spectrum of activity.

  • Mechanism of Action Studies: Investigation into the specific molecular pathways responsible for its cytotoxic effects, such as the induction of apoptosis or cell cycle arrest.

  • In Vivo Efficacy Studies: Assessment of its antitumor and anti-inflammatory activity in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Determination of its ADME (absorption, distribution, metabolism, and excretion) properties and overall safety profile.

By providing this objective, data-driven comparison, we aim to facilitate informed decision-making and accelerate the translation of promising compounds like this compound from the laboratory to the clinic.

References

  • Mocanu, M., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. Retrieved from [Link]

  • Mocanu, M., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Pinto, D. J., et al. (2005). 5-Chlorothiophene-2-carboxylic Acid [(S)-2-[2-Methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375), a Selective and Potent Orally Active Dual Thrombin and Factor Xa Inhibitor. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Versatile thiophene 2-carboxamide derivatives. Retrieved from [Link]

  • Perzborn, E., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct. PubMed. Retrieved from [Link]

  • Sykes, E. A., et al. (2016). Perspective: Recommendations for benchmarking pre-clinical studies of nanomedicines. PMC - NIH. Retrieved from [Link]

  • PharmaTimes. (2026). Oxford Drug Design reports major in vivo milestone for novel cancer therapy. Retrieved from [Link]

  • Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benchmarking compound activity prediction for real-world drug discovery applications. Retrieved from [Link]

  • QuartzBio. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Retrieved from [Link]

  • ResearchGate. (n.d.). Benchmark data sets. Evaluating novel models on labeled benchmark data.... Retrieved from [Link]

  • NIH. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Retrieved from [Link]

  • El-Sayed, M. A., et al. (n.d.). Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction. PMC - NIH. Retrieved from [Link]

  • Forsch, R. A., et al. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. PubMed. Retrieved from [Link]

  • NIH. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

  • Mocanu, M., et al. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carboxamide. Retrieved from [Link]

  • MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Handling of 5-chloro-N-methylthiophene-2-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5-chloro-N-methylthiophene-2-carboxamide, a compound of interest in contemporary research. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

This compound (CAS No. 97799-98-9) is a halogenated organic compound that requires careful handling due to its potential health hazards.[1] According to available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The presence of the GHS07 pictogram, an exclamation mark, signals these acute toxicity and irritation risks.[1] These classifications are the foundation upon which our handling, personal protective equipment (PPE), and disposal protocols are built. The chlorinated thiophene moiety necessitates particular attention to waste segregation to prevent environmental contamination and ensure proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE ensemble is mandatory to mitigate the risks of skin contact, eye irritation, and inhalation. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached. Powder-free gloves prevent aerosolization of particles.[2]
Gown/Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination. The design ensures maximum coverage.[2]
Eye & Face Protection Safety goggles or a full-face shield should be worn.Protects the eyes and face from splashes or airborne particles of the compound.[2][3][4]
Respiratory Protection For handling powder or in situations with a high risk of aerosolization, a minimum of an N95, FFP2, or equivalent disposable filtering facepiece respirator is advised.Prevents inhalation of the compound, which is known to cause respiratory irritation.[3][4]
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: From Receipt to Use

A systematic workflow is crucial for maintaining a safe laboratory environment. The following diagram and steps outline the recommended procedure for handling this compound.

Operational_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect_Container Inspect Container for Damage Don_PPE Don Appropriate PPE Inspect_Container->Don_PPE If intact Prepare_Work_Area Prepare Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Halogenated Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the container is compromised, do not open it and follow your institution's protocol for damaged chemical packages.

  • Preparation:

    • Don PPE: Before handling the primary container, don the full personal protective equipment as outlined in the table above.

    • Work Area: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly and the sash is at the appropriate height.

  • Handling:

    • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Experimental Use: Handle the substance in a manner that minimizes the formation of dust and aerosols.

  • Cleanup:

    • Decontamination: After use, decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound. Use an appropriate solvent (e.g., ethanol) and then wash with soap and water.

    • Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a designated, labeled waste container.

Disposal Plan: Ensuring Environmental Responsibility

As a chlorinated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental harm and regulatory non-compliance.

Disposal_Plan Solid_Waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) Halogenated_Waste_Container Designated Halogenated Organic Waste Container Solid_Waste->Halogenated_Waste_Container Liquid_Waste Contaminated Liquid Waste (Solvents, Reaction Mixtures) Liquid_Waste->Halogenated_Waste_Container EH&S_Pickup Arrange for Pickup by Environmental Health & Safety Halogenated_Waste_Container->EH&S_Pickup

Caption: Waste Disposal Workflow for this compound.

Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, both solid and liquid, must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[5][6][7] Do not mix with non-halogenated waste streams. This is critical as the disposal methods for halogenated and non-halogenated wastes differ significantly, often with higher costs and more stringent requirements for the former.[7]

  • Container Management: Keep the halogenated waste container securely closed when not in use.[6] Ensure the container is compatible with the waste being collected.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents. Do not use abbreviations or chemical formulas.[6]

  • Pickup and Disposal: Once the container is full, arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility. This commitment to best practices is the cornerstone of scientific integrity and innovation.

References

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. [Link]

  • Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]

  • PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.